molecular formula C24H29NO4 B044757 Ethaverine CAS No. 486-47-5

Ethaverine

货号: B044757
CAS 编号: 486-47-5
分子量: 395.5 g/mol
InChI 键: ZOWYFYXTIWQBEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethaverine is a vasodilator and smooth muscle relaxant belonging to the papaverine family, recognized for its potent inhibitory action on phosphodiesterases (PDEs) and calcium channels. Its primary research value lies in its ability to induce the accumulation of cyclic nucleotides (cAMP and cGMP) within cells, leading to reduced intracellular calcium concentrations and consequent smooth muscle relaxation. This dual mechanism makes this compound a valuable pharmacological tool for investigating vascular tone, bronchial constriction, and gastrointestinal motility in experimental models. Researchers utilize this compound to study pathophysiological processes involving hypertonia, such as in models of hypertension, coronary vasospasm, and irritable bowel syndrome. Its selectivity profile and well-characterized action provide a reliable standard for comparing novel therapeutics and for elucidating the complex signaling pathways that regulate smooth muscle contractility. This product is supplied with detailed analytical documentation, including HPLC and NMR data, to ensure identity and high purity for consistent, reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWYFYXTIWQBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

985-13-7 (hydrochloride)
Record name Ethaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023009
Record name Ethaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-47-5
Record name 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethaverine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine is a synthetic derivative of papaverine, an alkaloid originally isolated from the opium poppy.[1][2] It is recognized for its potent antispasmodic properties, acting as a direct relaxant of smooth muscle.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on smooth muscle cells, its primary applications in alleviating vasospasms and visceral spasms, and detailed protocols for its experimental evaluation.[1][2] this compound's therapeutic action is primarily attributed to a dual mechanism: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type voltage-gated calcium channels.[4][5]

Core Mechanisms of Action

This compound induces smooth muscle relaxation through two principal, independent signaling pathways.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of this compound's action is the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the degradation of the cyclic nucleotides cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are critical second messengers in regulating smooth muscle tone.[1][6]

By inhibiting PDE, particularly the PDE4 isoform, this compound leads to an accumulation of intracellular cAMP and cGMP.[1][5]

  • Elevated cAMP activates Protein Kinase A (PKA).

  • Elevated cGMP activates Protein Kinase G (PKG).

Both PKA and PKG phosphorylate several downstream targets, which collectively lead to smooth muscle relaxation by:

  • Decreasing intracellular calcium concentrations through the promotion of Ca2+ sequestration into the sarcoplasmic reticulum and extrusion from the cell.[1]

  • Inhibiting Myosin Light Chain Kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[1][6]

  • Activating Myosin Light Chain Phosphatase (MLCP), which dephosphorylates myosin, leading to relaxation.[7]

The net effect is a potent relaxation of smooth muscle, which underlies this compound's vasodilatory and antispasmodic effects.[1]

G cluster_membrane cluster_cytosol This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down cGMP cGMP PDE->cGMP Breacks down PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_I Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_I Ca_dec Decrease in Intracellular [Ca²⁺] PKA->Ca_dec PKG->MLCK_I PKG->Ca_dec Relaxation Smooth Muscle Relaxation MLCK_I->Relaxation Ca_dec->Relaxation

Caption: this compound's PDE Inhibition Pathway.
L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, this compound also functions as a direct blocker of L-type voltage-gated calcium channels.[5][8] The influx of extracellular calcium through these channels is a critical trigger for the initiation of smooth muscle contraction.[5]

By physically obstructing these channels, this compound reduces the influx of Ca2+ into the smooth muscle cell, thereby lowering the intracellular calcium concentration.[8] This directly prevents the activation of calmodulin and, subsequently, MLCK, leading to vasorelaxation.[7][8] Studies have shown that this compound can inhibit the binding of various dihydropyridine (B1217469) and non-dihydropyridine calcium channel blockers, suggesting it may bind to the verapamil (B1683045) binding sites on the L-type calcium channel.[8]

G cluster_membrane cluster_cytosol This compound This compound LType_Ca_Channel L-Type Ca²⁺ Channel This compound->LType_Ca_Channel Blocks Ca_Int Ca²⁺ (Intracellular) LType_Ca_Channel->Ca_Int Ca²⁺ Influx Ca_Ext Ca²⁺ (Extracellular) Calmodulin Calmodulin Ca_Int->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Causes

Caption: this compound's L-Type Ca²⁺ Channel Blockade.

Quantitative Data Summary

The following table summarizes key quantitative data related to the bioactivity of this compound and its parent compound, Papaverine.

CompoundTarget/AssayParameterValueSpecies/TissueReference
This compound L-type Ca²⁺ channel open probabilityEC₅₀~1 µMPorcine cardiac muscle[8]
This compound [³H]nitrendipine bindingKᵢ~8.5 µMPorcine cardiac sarcolemma[8]
This compound [³H]diltiazem bindingKᵢ1-2 µMPorcine cardiac sarcolemma[8]
This compound [³H]verapamil bindingKᵢ1-2 µMPorcine cardiac sarcolemma[8]
Papaverine Epinephrine-induced aortic relaxation% Relaxation~100% at 0.18 mMRat aorta[9]
Papaverine Cytotoxicity in Smooth Muscle Cells (SMCs)IC₅₀0.097 mMRat[9]
Papaverine Cytotoxicity in Endothelial Cells (ECs)IC₅₀0.056 mMRat[9]

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against specific PDE isoforms.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.

    • Dilute purified, recombinant human PDE enzymes (e.g., PDE4) in the appropriate assay buffer.

    • Prepare a solution of a fluorescently labeled substrate (e.g., fluorescein-cAMP).

    • Prepare a solution of a binding agent that specifically recognizes the hydrolyzed product (5'-AMP).

  • Assay Plate Setup:

    • Dispense the this compound dilutions and controls (e.g., vehicle, positive control inhibitor like Rolipram for PDE4) into a 384-well microplate.

  • Enzymatic Reaction:

    • Add the diluted PDE enzyme solution to each well (except "no enzyme" controls).

    • Pre-incubate for ~15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorescent substrate solution to all wells.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding the binding agent solution. This will generate the FP signal.

    • Incubate for ~60 minutes at room temperature.

    • Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to controls.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow PDE Inhibition Assay Workflow prep 1. Prepare Reagents (this compound dilutions, PDE enzyme, substrate) setup 2. Dispense into 384-well Plate (this compound + Controls) prep->setup add_enzyme 3. Add PDE Enzyme (Pre-incubate 15 min) setup->add_enzyme add_substrate 4. Initiate Reaction (Add fluorescent substrate, incubate 60 min) add_enzyme->add_substrate detect 5. Stop Reaction & Detect (Add binding agent, incubate 60 min) add_substrate->detect read 6. Read Fluorescence Polarization detect->read analyze 7. Analyze Data (Calculate % Inhibition and IC₅₀) read->analyze

Caption: Workflow for a PDE Inhibition Assay.
Protocol 2: Intracellular Calcium ([Ca²⁺]ᵢ) Imaging in Smooth Muscle Cells

This protocol describes a method for visualizing changes in intracellular calcium concentration in cultured vascular smooth muscle cells (VSMCs) using a fluorescent Ca²⁺ indicator.

Methodology:

  • Cell Culture:

    • Plate primary VSMCs or a suitable cell line onto glass-bottom dishes and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing a Ca²⁺-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in an appropriate buffer (e.g., HBSS).

    • Wash the cells and incubate them with the loading solution for ~20-30 minutes at room temperature in the dark.

    • Wash the cells twice to remove excess dye and allow for de-esterification for ~5-10 minutes at 37°C.

  • Imaging Setup:

    • Mount the dish onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) and a perfusion system.

  • Data Acquisition:

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and record the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio for a few minutes.

    • Induce contraction by adding a contractile agent (e.g., KCl or phenylephrine) via the perfusion system.

    • After observing a stable increase in the [Ca²⁺]ᵢ, introduce this compound into the perfusion solution at various concentrations.

    • Record the real-time changes in the Fura-2 fluorescence ratio.

  • Data Analysis:

    • The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]ᵢ.

    • Quantify the peak [Ca²⁺]ᵢ in response to the contractile agent and the subsequent reduction after the application of this compound.

G cluster_workflow Intracellular Calcium Imaging Workflow culture 1. Culture Smooth Muscle Cells (on glass-bottom dish) load 2. Load Cells with Ca²⁺ Dye (e.g., Fura-2 AM) culture->load wash 3. Wash & De-esterify load->wash image 4. Mount on Microscope & Perfuse wash->image acquire 5. Acquire Data (Baseline -> Add Agonist -> Add this compound) image->acquire analyze 6. Analyze Fluorescence Ratio (Quantify changes in [Ca²⁺]ᵢ) acquire->analyze

Caption: Workflow for Intracellular Ca²⁺ Imaging.
Protocol 3: Isolated Smooth Muscle Tissue Bath Assay

This protocol provides a method for assessing the relaxant effect of this compound on isolated smooth muscle tissue preparations.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize an animal (e.g., rat) and isolate the desired smooth muscle tissue (e.g., thoracic aorta, tracheal ring).

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution.

    • Cut the tissue into rings or strips of appropriate size.

  • Mounting:

    • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Test:

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

    • Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

    • Wash the tissue repeatedly until it returns to the baseline resting tension.

  • Experimental Procedure:

    • Pre-contract the tissue with a submaximal concentration of a contractile agonist (e.g., phenylephrine (B352888) for aorta, histamine (B1213489) for trachea).

    • Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative, concentration-dependent manner.

    • Record the resulting relaxation response until a maximal effect is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.

    • Plot the percentage of relaxation against the log of the this compound concentration to generate a concentration-response curve and calculate the EC₅₀ value.

G cluster_workflow Isolated Tissue Bath Assay Workflow isolate 1. Isolate Smooth Muscle Tissue (e.g., Aortic Ring) mount 2. Mount in Organ Bath (Connect to force transducer) isolate->mount equilibrate 3. Equilibrate & Test Viability (Apply tension, contract with KCl) mount->equilibrate contract 4. Induce Submaximal Contraction (Add agonist, e.g., Phenylephrine) equilibrate->contract add_drug 5. Add this compound Cumulatively (Record relaxation) contract->add_drug analyze 6. Analyze Data (Calculate % Relaxation and EC₅₀) add_drug->analyze

Caption: Workflow for Isolated Tissue Bath Assay.

Conclusion

This compound exerts its smooth muscle relaxant effects through a robust, dual mechanism of action involving both the inhibition of phosphodiesterases and the direct blockade of L-type calcium channels. This multifaceted approach ensures a significant reduction in intracellular calcium availability and a decrease in the sensitivity of the contractile apparatus, leading to potent vasodilation and spasmolysis. A thorough understanding of these pathways and the application of the detailed experimental protocols provided herein are essential for researchers and professionals engaged in the development and characterization of smooth muscle relaxants.

References

Ethaverine hydrochloride molecular structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine hydrochloride is a synthetic papaverine (B1678415) analog known for its potent smooth muscle relaxant and vasodilatory properties. This document provides an in-depth technical overview of its molecular structure, physicochemical characteristics, pharmacological actions, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Molecular Structure and Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure consists of a 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinoline moiety.

Chemical Identifiers

Property Value Citation
IUPAC Name 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride [1]
CAS Number 985-13-7 [1]
Chemical Formula C24H30ClNO4 [1]
Molecular Weight 431.9 g/mol [1]

| Canonical SMILES | CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl |[1] |

Physicochemical Properties

Property Value Citation
Melting Point 186-188 °C (decomposes) [2]
Solubility Soluble in DMSO. [3]
pKa Not readily available in the searched literature.

| Appearance | Solid powder. |[3] |

Pharmacological Properties and Mechanism of Action

This compound hydrochloride exerts its therapeutic effects primarily through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of L-type voltage-gated calcium channels.[4] These actions lead to smooth muscle relaxation and vasodilation.

Phosphodiesterase Inhibition

This compound hydrochloride has been identified as a potent inhibitor of phosphodiesterase, with a notable selectivity for the PDE4 and PDE5 isoforms.[4] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling.

By inhibiting PDEs, this compound hydrochloride increases the intracellular concentrations of cAMP and cGMP in vascular smooth muscle cells. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[5][6]

L-Type Calcium Channel Blockade

In addition to its effects on phosphodiesterases, this compound hydrochloride also functions as a blocker of L-type voltage-gated calcium channels. The influx of extracellular calcium through these channels is a critical trigger for smooth muscle contraction. By inhibiting these channels, this compound hydrochloride directly reduces the intracellular calcium concentration, contributing to its vasodilatory effect.

The following diagram illustrates the signaling pathway of this compound hydrochloride's vasodilatory action.

Ethaverine_Signaling_Pathway cluster_camp cluster_cgmp cluster_ca This compound This compound Hydrochloride PDE Phosphodiesterase (PDE4, PDE5) This compound->PDE inhibits LTypeCaChannel L-Type Ca2+ Channel This compound->LTypeCaChannel blocks cAMP cAMP cGMP cGMP Ca_influx Ca2+ Influx PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates RhoA RhoA Phosphorylation (Inactivation) PKA->RhoA MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP PKG->RhoA PKG->MLCP Intra_Ca ↓ Intracellular [Ca2+] Relaxation Smooth Muscle Relaxation (Vasodilation) Intra_Ca->Relaxation RhoA->Relaxation MLCP->Relaxation

Signaling pathway of this compound hydrochloride.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a reversed-phase HPLC method for determining the purity of this compound hydrochloride.

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: Standard system with UV detector

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the this compound Hydrochloride Reference Standard in the mobile phase to a known concentration.

  • Sample Solution: Prepare the this compound hydrochloride sample in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a blank (mobile phase) to ensure no interfering peaks.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components.

HPLC_Workflow Start Start Prep_Solutions Prepare Standard and Sample Solutions Start->Prep_Solutions Equilibrate Equilibrate HPLC System Prep_Solutions->Equilibrate Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Standard Inject Standard Solution Inject_Blank->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Analyze Analyze Chromatograms Inject_Sample->Analyze Calculate Calculate Purity Analyze->Calculate End End Calculate->End

Experimental workflow for HPLC purity analysis.
In Vitro Vasodilation Assay (Isolated Aortic Ring)

This protocol describes a method to assess the vasodilatory effect of this compound hydrochloride using isolated rat aortic rings, adapted from a similar protocol for papaverine.[7][8]

1. Tissue Preparation:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-4 mm in length.

2. Experimental Setup:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

3. Vasodilation Assessment:

  • Induce a stable contraction in the aortic rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

  • Once a plateau is reached, add this compound hydrochloride in a cumulative manner at increasing concentrations.

  • Record the relaxation response as a percentage of the pre-contraction.

Phosphodiesterase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound hydrochloride against PDE isoforms using a fluorescence polarization-based assay.[9]

1. Reagents and Materials:

  • Purified PDE enzyme isoforms

  • Fluorescently labeled substrate (e.g., cAMP or cGMP)

  • This compound hydrochloride

  • Assay buffer

  • 384-well microplate

  • Fluorescence polarization plate reader

2. Assay Procedure:

  • Prepare serial dilutions of this compound hydrochloride.

  • Dispense the diluted compound into the microplate wells.

  • Add the PDE enzyme to the wells and pre-incubate.

  • Initiate the reaction by adding the fluorescent substrate.

  • Incubate to allow for enzymatic reaction.

  • Stop the reaction and add a binding agent to generate a fluorescence polarization signal.

  • Read the fluorescence polarization and calculate the percent inhibition to determine the IC50 value.

Conclusion

This compound hydrochloride is a multifaceted compound with significant potential in pharmacological research and drug development. Its dual mechanism of action, targeting both phosphodiesterases and L-type calcium channels, provides a robust basis for its vasodilatory and smooth muscle relaxant effects. The experimental protocols detailed in this guide offer standardized methods for the characterization and evaluation of this compound hydrochloride and related compounds. Further investigation into its selectivity for different phosphodiesterase isoforms and its in vivo efficacy will be crucial for its potential therapeutic applications.

References

Ethaverine: An In-Depth Technical Guide on its In Vitro Activity as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine, a derivative of papaverine (B1678415), is recognized for its smooth muscle relaxant and vasodilatory properties. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterases (PDEs), enzymes crucial for regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE activity, this compound leads to an accumulation of these cyclic nucleotides, triggering downstream signaling cascades that result in a variety of physiological responses, including muscle relaxation. This technical guide provides a comprehensive overview of the in vitro activity of this compound as a phosphodiesterase inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation: this compound's Inhibitory Potency

Recent high-throughput screening studies have identified this compound hydrochloride as a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While this compound has been confirmed as a PDE4 inhibitor, its selectivity profile across the broader family of PDE isoenzymes is not yet extensively documented in publicly available literature. As a derivative of the non-selective PDE inhibitor papaverine, it is plausible that this compound may exhibit activity against other PDE isoforms. For comparative context, the inhibitory activities of papaverine against various PDE isoenzymes are also presented.

Table 1: Inhibitory Potency (IC50) of this compound Hydrochloride against PDE4

CompoundTarget PDE IsoformIC50 (µM)
This compound HydrochloridePDE40.41 - 2.46[1][2]

Table 2: Inhibitory Potency (IC50/Ki) of Papaverine against Various PDE Isoforms (for contextual reference)

CompoundTarget PDE IsoformIC50/Ki (µM)
PapaverinePDE10A0.019 (IC50)

Note: The IC50 value for this compound hydrochloride is presented as a range as reported in the initial high-throughput screening study. Further studies are needed to establish a precise value and to determine its inhibitory activity against other PDE isoforms.

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound on PDE4 specifically impacts the cAMP signaling pathway. PDE4 is a cAMP-specific phosphodiesterase, and its inhibition by this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other cellular responses.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Hormone/ Neurotransmitter Receptor G-protein Coupled Receptor (GPCR) Signal->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes to This compound This compound This compound->PDE4 Inhibits Cellular_Response Smooth Muscle Relaxation PKA->Cellular_Response Leads to

Figure 1. Simplified cAMP signaling pathway and the inhibitory action of this compound on PDE4.

Experimental Protocols

The determination of the inhibitory potency of a compound like this compound against phosphodiesterases involves in vitro enzymatic assays. A common and robust method is the fluorescence polarization (FP) assay.

In Vitro PDE4 Inhibition Assay using Fluorescence Polarization

Objective: To determine the IC50 value of this compound against a specific PDE4 isoform.

Principle: This assay is based on the change in the rotational speed of a fluorescently labeled cAMP molecule upon its hydrolysis by PDE4. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP to AMP, a specific binding agent in the assay mixture captures the resulting monophosphate, forming a larger complex. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor of PDE4 will prevent this hydrolysis, thus keeping the fluorescence polarization low.

Materials:

  • Purified, recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

  • Binding agent (specific for the fluorescently labeled AMP)

  • Microplate reader with fluorescence polarization capabilities

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound hydrochloride in the assay buffer. A typical concentration range for testing would span from nanomolar to micromolar concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the following components in order:

    • Assay Buffer

    • This compound hydrochloride solution at various concentrations (or vehicle control)

    • Fluorescently labeled cAMP substrate

  • Enzyme Addition: Initiate the enzymatic reaction by adding the purified PDE4 enzyme to each well. The final reaction volume is typically kept small (e.g., 20 µL).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction by adding the binding agent to each well. The binding agent will bind to the fluorescently labeled AMP produced.

  • Signal Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore used.

Data Analysis:

  • The fluorescence polarization values are measured in millipolarization units (mP).

  • The percentage of inhibition for each concentration of this compound is calculated relative to the controls (no enzyme and no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of this compound Dispensing Dispense reagents and This compound into microplate Compound_Dilution->Dispensing Reagent_Prep Prepare reaction mixture (Buffer, Substrate) Reagent_Prep->Dispensing Enzyme_Addition Add PDE4 enzyme to initiate reaction Dispensing->Enzyme_Addition Incubation Incubate at controlled temperature Enzyme_Addition->Incubation Termination Stop reaction and add binding agent Incubation->Termination FP_Reading Read fluorescence polarization Termination->FP_Reading Calculation Calculate percent inhibition FP_Reading->Calculation IC50_Determination Determine IC50 value from dose-response curve Calculation->IC50_Determination

Figure 2. General experimental workflow for determining the IC50 of this compound using a fluorescence polarization assay.

Conclusion

This compound has been identified as a potent in vitro inhibitor of phosphodiesterase 4. Its mechanism of action through the inhibition of cAMP hydrolysis provides a clear rationale for its observed physiological effects, such as smooth muscle relaxation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development who are interested in further characterizing the therapeutic potential of this compound and other PDE inhibitors. Future research should focus on determining the precise IC50 value of this compound for PDE4 and elucidating its selectivity profile across the full range of PDE isoenzymes to better understand its therapeutic window and potential side effects.

References

Ethaverine as a Calcium Channel Blocker in Cardiac Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethaverine, a papaverine (B1678415) derivative, has demonstrated significant activity as a calcium channel blocker in cardiac tissue. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key experimental findings. The document outlines detailed experimental protocols for assessing this compound's effects and presents its signaling pathways and workflows through structured diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary mechanism of action in cardiac tissue is the inhibition of L-type calcium channels.[1] This action is believed to be mediated through its binding to the verapamil (B1683045) binding sites on these channels.[1] By blocking these channels, this compound reduces the influx of calcium into cardiac myocytes, leading to a decrease in the open probability of the channel.[1] This reduction in intracellular calcium availability subsequently modulates cardiac function.

Signaling Pathway of this compound on L-type Calcium Channels

The following diagram illustrates the proposed signaling pathway for this compound's action on cardiac L-type calcium channels.

Ethaverine_Signaling_Pathway This compound This compound LTCC L-type Calcium Channel (Verapamil Binding Site) This compound->LTCC Binds to Ca_Influx Ca2+ Influx LTCC->Ca_Influx Inhibits Channel_Open_Probability Decreased Channel Open Probability Ca_Influx->Channel_Open_Probability Cardiac_Effects Modulation of Cardiac Function Channel_Open_Probability->Cardiac_Effects

This compound's inhibitory action on L-type calcium channels.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with cardiac L-type calcium channels.

Table 1: Inhibitory Potency of this compound on Cardiac L-type Calcium Channels
ParameterValueTissue SourceExperimental ModelReference
EC50 ~1 µMPorcine Cardiac MuscleSingle L-type Ca2+ channels in planar lipid bilayers[1]
DescriptionConcentration for 50% reduction in channel open probability.
Table 2: this compound Binding Affinity to L-type Calcium Channel Associated Sites
RadioligandKi (Inhibition Constant)Tissue SourceExperimental ModelReference
[3H]verapamil 1-2 µMPorcine Cardiac SarcolemmaRadioligand Binding Assay[1]
[3H]diltiazem 1-2 µMPorcine Cardiac SarcolemmaRadioligand Binding Assay[1]
[3H]nitrendipine ~8.5 µMPorcine Cardiac SarcolemmaRadioligand Binding Assay[1]
Table 3: Electrophysiological and In-Vivo Effects of this compound
ParameterEffectSpeciesExperimental ModelReference
Unitary Current Amplitude ~20% reductionPorcineSingle L-type Ca2+ channels in planar lipid bilayers[1]
Atrioventricular Conduction InhibitionAnesthetized DogIn-vivo electrophysiology
Heart Rate InhibitionAnesthetized DogIn-vivo electrophysiology

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques and tailored to the investigation of this compound's effects on cardiac tissue.

Single L-type Calcium Channel Recording in Planar Lipid Bilayer

This protocol is adapted from the methodology used to study the effects of this compound on single cardiac L-type calcium channels.[1]

Objective: To measure the open probability and unitary current of single L-type calcium channels in the presence of this compound.

Materials:

  • Porcine cardiac sarcolemmal vesicles

  • Planar lipid bilayer apparatus

  • Phosphatidylethanolamine and phosphatidylserine (B164497) in n-decane

  • Recording solution (e.g., 100 mM BaCl2, 10 mM HEPES, pH 7.4)

  • This compound stock solution

  • Dihydropyridine (B1217469) agonist (e.g., (+)-202-791)

  • Activated alpha subunit of the stimulatory GTP-binding protein, Gs

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers of the apparatus.

  • Vesicle Fusion: Sarcolemmal vesicles are added to one chamber (cis side) to allow for fusion and incorporation of calcium channels into the bilayer.

  • Channel Activation: Channel activity is enhanced by the addition of a dihydropyridine agonist and the activated Gs alpha subunit to the cis chamber.

  • Voltage Clamp: The membrane potential is clamped at a holding potential of -60 mV and stepped to a test potential of 0 mV to activate the L-type calcium channels.

  • Baseline Recording: Unitary channel currents are recorded in the absence of this compound.

  • This compound Application: this compound is added to either the cis or trans chamber at various concentrations (0.3-30 µM).

  • Data Acquisition: Single-channel currents are recorded at each this compound concentration.

  • Data Analysis: The open probability and unitary current amplitude are calculated from the recorded data.

Workflow Diagram:

Planar_Bilayer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bilayer Form Planar Lipid Bilayer Vesicles Add Cardiac Sarcolemmal Vesicles Bilayer->Vesicles Activate Activate Channels (Agonist, Gsα) Vesicles->Activate Voltage Apply Voltage Clamp Protocol Activate->Voltage Baseline Record Baseline Currents Voltage->Baseline This compound Apply this compound Baseline->this compound Record Record Currents with This compound This compound->Record Analyze Calculate Open Probability & Unitary Current Record->Analyze

Workflow for single-channel recording in a planar lipid bilayer.
Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound for various radioligands that bind to L-type calcium channels and associated sites.[1]

Objective: To quantify the binding affinity of this compound to the verapamil, diltiazem, and dihydropyridine binding sites on cardiac sarcolemma.

Materials:

  • Porcine cardiac sarcolemma membrane preparation

  • Radioligands: [3H]verapamil, [3H]diltiazem, [3H]nitrendipine

  • This compound stock solution

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Incubation: Cardiac sarcolemma membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow Diagram:

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Mix Incubate Membranes with Radioligand & this compound Filter Rapid Filtration Mix->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

References

The Pharmacokinetics and Metabolism of Ethaverine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed pharmacokinetic and metabolism data specifically for ethaverine in animal models. While its pharmacological effects as a smooth muscle relaxant have been noted, quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile remain largely unpublished.[1]

Therefore, this technical guide will utilize data from its close structural analog, papaverine (B1678415), to provide an illustrative overview of the expected pharmacokinetic and metabolic characteristics. It is crucial to underscore that while papaverine serves as a relevant surrogate for understanding potential metabolic pathways and pharmacokinetic behavior, these data should not be directly extrapolated to this compound without further dedicated research. This guide is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and provide a framework for future studies.

Quantitative Pharmacokinetic Data (Papaverine as a Surrogate)

The following tables summarize key pharmacokinetic parameters of papaverine from various animal studies. These values offer a comparative look at how the drug is processed across different species and routes of administration.

Table 1: Plasma Half-Life of Papaverine in Various Animal Models Following Intravenous Administration

Animal ModelElimination Half-life (t½)Reference
Rabbit~12 minutes[2]
Rat~15 minutes[2]
Guinea Pig~22 minutes[2]
Cat~60 minutes[2]
Dog~60 minutes[2]

Table 2: Bioavailability of Papaverine Hydrochloride in Beagle Dogs Following Various Routes of Administration

Route of AdministrationAbsolute Bioavailability (%)Reference
Peroral (P.O.)57.2%[3]
Rectal25.2%[3]
Vaginal53.2%[3]
Topical3.2%[3]
Buccal7.5%[3]
Intracorporeal Injection102.4%[4]
Topical Gel on Penis9.1% - 12.4%[4]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the available literature for papaverine, which can be adapted for future this compound studies.

Animal Models and Dosing
  • Species: Male and female beagle dogs, male Sprague-Dawley rats, guinea pigs, rabbits, and cats have been used in papaverine studies.[2][3]

  • Housing and Acclimatization: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. An adequate acclimatization period is necessary before the commencement of the study.

  • Dosing:

    • Intravenous (IV): A specific dose (e.g., mg/kg) of the drug is administered as a bolus injection into a suitable vein, such as the jugular or cephalic vein in dogs.[3][4][5]

    • Oral (P.O.): The drug is administered via oral gavage or in a capsule formulation.[3]

    • Other Routes: Administration protocols for rectal, vaginal, topical, and buccal routes should be clearly defined, including the formulation used (e.g., gel, suppository).[3][4]

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. For instance, samples might be collected at 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The resulting plasma is then stored, typically at -20°C or lower, until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the quantification of papaverine in plasma samples.[3][4] For this compound, a similar reversed-phase HPLC method with UV detection has been described for human plasma analysis.[6] Modern methods would likely employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

  • Sample Preparation: A liquid-liquid extraction or protein precipitation step is typically required to isolate the analyte from the plasma matrix before injection into the HPLC or LC-MS/MS system.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to established regulatory guidelines.

Metabolism of Papaverine (as a Surrogate for this compound)

Studies on papaverine indicate that it is extensively metabolized. The primary metabolic pathways involve:

  • O-demethylation: The removal of methyl groups from the methoxy (B1213986) moieties on the isoquinoline (B145761) ring structure.

  • Conjugation: The resulting phenolic metabolites are then conjugated with glucuronic acid or sulfuric acid.[2]

The metabolites are primarily excreted in the bile, with urinary excretion being a significant route in rabbits and guinea pigs.[2] It is plausible that this compound, with its ethoxy groups, undergoes a similar metabolic fate involving O-deethylation followed by conjugation.

Visualizations

Experimental Workflow for a Typical Animal Pharmacokinetic Study

G cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_analysis Analytical Phase cluster_postanalysis Post-Analytical Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (e.g., IV, P.O.) Animal_Acclimatization->Dosing Protocol_Design Protocol Design Protocol_Design->Animal_Acclimatization Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Extraction/Precipitation) Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Data_Acquisition->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Workflow for an animal pharmacokinetic study.

Postulated Metabolic Pathway for this compound (Based on Papaverine Metabolism)

G This compound This compound PhaseI Phase I Metabolism (O-deethylation) This compound->PhaseI Mono_deethylated Mono-deethylated Metabolites PhaseI->Mono_deethylated PhaseII Phase II Metabolism (Conjugation) Mono_deethylated->PhaseII Glucuronide_Sulfate Glucuronide and Sulfate Conjugates PhaseII->Glucuronide_Sulfate Excretion Excretion (Bile and/or Urine) Glucuronide_Sulfate->Excretion

Caption: Postulated metabolic pathway for this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific, quantitative pharmacokinetic and metabolism data for this compound in preclinical animal models. While data from the structural analog papaverine provide a useful starting point for hypothesis generation, they are not a substitute for dedicated studies on this compound.

To adequately characterize the ADME profile of this compound, future research should focus on:

  • Pharmacokinetic Profiling: Conducting single- and multiple-dose pharmacokinetic studies in relevant animal species (e.g., rat, dog) to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.

  • Metabolite Identification: Utilizing in vivo and in vitro (e.g., liver microsomes, hepatocytes) systems to identify the major metabolic pathways and metabolites of this compound.

  • Bioanalytical Method Development: Developing and validating robust bioanalytical methods, such as LC-MS/MS, for the sensitive and specific quantification of this compound and its primary metabolites in biological matrices.

A thorough understanding of the pharmacokinetics and metabolism of this compound is imperative for its continued development and for ensuring its safe and effective use. The framework and methodologies outlined in this guide, based on data from a closely related compound, offer a roadmap for these essential future investigations.

References

Ethaverine Hydrochloride: A Technical Guide to Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethaverine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support experimental design and execution.

Core Topic: Solubility Profile of this compound Hydrochloride

This compound hydrochloride, a synthetic derivative of papaverine, is recognized for its potent smooth muscle relaxant and antispasmodic properties.[1] Its efficacy as a vasodilator has made it a subject of interest in various therapeutic areas.[1] A thorough understanding of its solubility is fundamental for the preparation of stock solutions, formulation development, and the design of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound hydrochloride in DMSO and water has been reported in the literature. The following table summarizes the available quantitative data. It is important to note that experimental conditions such as temperature and pH can influence solubility, and sonication is often recommended to facilitate dissolution.[2]

SolventSolubility (mg/mL)Molar Concentration (mM)SourceNotes
DMSO 45104.18[2]Sonication is recommended.
Water 100231.5[2]Sonication is recommended.
Water ~33.3~77.1[3]Calculated from "1 gram dissolves in about 30 mL of water".

Note: The molecular weight of this compound hydrochloride is 431.96 g/mol .[2]

Experimental Protocols for Solubility Determination

While the specific protocols used to obtain the quantitative data in the table above are not detailed in the cited sources, a general methodology for determining drug solubility, known as the shake-flask method, is considered the gold standard for thermodynamic solubility measurements.[4][5] Additionally, methods involving the use of DMSO as a co-solvent are common in early drug discovery for kinetic solubility assessment.[5][6]

General Shake-Flask Method for Thermodynamic Solubility

This method involves adding an excess amount of the solid compound to a known volume of the solvent (e.g., water or DMSO) in a flask. The resulting mixture is then agitated at a constant temperature until equilibrium is reached, which can take 24 to 72 hours. After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[4]

General Protocol for Kinetic Solubility with a DMSO Co-solvent

In high-throughput screening settings, kinetic solubility is often determined. This typically involves preparing a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[4][5] Aliquots of this stock solution are then added to an aqueous buffer. The formation of a precipitate is monitored over a shorter period (e.g., 1-2 hours) by methods such as nephelometry (light scattering) or UV-Vis spectroscopy.[4] This method provides a measure of how quickly a compound precipitates from a supersaturated solution, which is relevant for in vitro assays where compounds are often introduced from a DMSO stock.

Mechanism of Action and Signaling Pathways

This compound hydrochloride primarily exerts its vasodilatory effects through two main mechanisms: the inhibition of phosphodiesterase (PDE) and the blockade of L-type voltage-gated calcium channels.[1][7] This dual action leads to the relaxation of smooth muscle cells.

Phosphodiesterase (PDE) Inhibition

This compound inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7] By inhibiting PDE, intracellular levels of cAMP and cGMP increase, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[7] These kinases phosphorylate downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation.[1][7]

cluster_legend Legend This compound This compound Hydrochloride PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG Calcium ↓ Intracellular Ca²⁺ PKA_PKG->Calcium Relaxation Smooth Muscle Relaxation Calcium->Relaxation Stimulatory Stimulatory Signal Inhibitory Inhibitory Signal Drug Drug Enzyme Enzyme

Caption: this compound Hydrochloride's PDE Inhibition Pathway.

L-Type Calcium Channel Blockade

Independently of its PDE-inhibiting activity, this compound also directly blocks L-type voltage-gated calcium channels.[1] The influx of extracellular calcium through these channels is a crucial step for initiating smooth muscle contraction. By blocking these channels, this compound reduces the intracellular calcium concentration, contributing to vasorelaxation.[1]

cluster_legend Legend This compound This compound Hydrochloride Ca_Channel L-Type Ca²⁺ Channel This compound->Ca_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx Intra_Ca ↓ Intracellular Ca²⁺ Ca_Influx->Intra_Ca Contraction Smooth Muscle Contraction Intra_Ca->Contraction Inhibits Relaxation Smooth Muscle Relaxation Inhibitory Inhibitory Signal Drug Drug Channel Ion Channel

Caption: this compound Hydrochloride's Calcium Channel Blockade.

Experimental Workflow: Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound hydrochloride.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound HCl (Solid) Equilibration Add Excess Compound to Solvent & Equilibrate (e.g., Shake-Flask) Compound->Equilibration Solvent Select Solvent (DMSO or Water) Solvent->Equilibration Separation Separate Solid & Liquid (Filtration/Centrifugation) Equilibration->Separation Quantification Quantify Concentration in Supernatant (e.g., HPLC, UV-Vis) Separation->Quantification Result Solubility Data Quantification->Result

Caption: General Workflow for Solubility Determination.

References

Ethaverine Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethaverine hydrochloride, a synthetic derivative of papaverine (B1678415), is a potent smooth muscle relaxant with significant vasodilatory properties. Its multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) and the blockade of L-type calcium channels, has made it a subject of considerable interest in pharmacological research and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound hydrochloride, presenting quantitative data in a structured format and visualizing complex pathways to facilitate a deeper understanding of its pharmacological profile.

Discovery and Development

This compound emerged from the scientific exploration of papaverine, an opium alkaloid discovered in 1848 by Georg Merck.[1][2] Papaverine itself was identified as a smooth muscle relaxant and vasodilator.[1][3] Subsequent research into synthetic analogs of papaverine led to the development of this compound, which is the tetraethyl homolog of papaverine. This structural modification was aimed at enhancing its pharmacological properties. Early studies in the mid-20th century established this compound as an effective smooth muscle relaxant and a potent coronary vasodilator.[4][5] These initial findings paved the way for its investigation in treating conditions characterized by vasospasm and smooth muscle contraction.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process culminating in the formation of the isoquinoline (B145761) core via the Bischler-Napieralski reaction.[6][7][8] This intramolecular cyclization of a β-arylethylamide is a cornerstone of isoquinoline alkaloid synthesis. The overall synthetic route can be conceptualized as follows:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Dehydrogenation cluster_3 Step 4: Salt Formation A 3,4-Diethoxyphenethylamine (B1270529) C N-(3,4-Diethoxyphenethyl)-2- (3,4-diethoxyphenyl)acetamide A->C Acylation B 3,4-Diethoxyphenylacetyl chloride B->C D 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy- 3,4-dihydroisoquinoline (B110456) C->D POCl3, Reflux E This compound (Free Base) D->E Pd/C, Heat F This compound Hydrochloride E->F HCl

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide

  • Dissolve 3,4-diethoxyphenethylamine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 3,4-diethoxyphenylacetyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to form 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

  • Place the synthesized amide, N-(3,4-diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide, in a round-bottom flask.

  • Add phosphorus oxychloride (POCl3) as both the solvent and the dehydrating agent.[6][7][8]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice to decompose the excess POCl3.

  • Basify the aqueous solution with a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to a pH of 9-10.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to this compound (Free Base)

  • Dissolve the crude 3,4-dihydroisoquinoline intermediate in a high-boiling point solvent such as xylene or decalin.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for several hours to effect dehydrogenation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound free base.

Step 4: Formation of this compound Hydrochloride

  • Dissolve the crude this compound free base in a suitable solvent such as anhydrous ethanol (B145695) or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) until the solution becomes acidic.

  • The this compound hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Mechanism of Action

This compound hydrochloride exerts its vasodilatory and smooth muscle relaxant effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of L-type voltage-gated calcium channels.[9]

Mechanism_of_Action cluster_pde PDE Inhibition Pathway cluster_ca Calcium Channel Blockade Ethaverine_PDE This compound HCl PDE Phosphodiesterase (PDE4) Ethaverine_PDE->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PKA_PKG ↑ PKA & PKG cAMP_cGMP->PKA_PKG MLCK_inhibition MLCK Inhibition PKA_PKG->MLCK_inhibition Relaxation_PDE Smooth Muscle Relaxation MLCK_inhibition->Relaxation_PDE Vasodilation Vasodilation Relaxation_PDE->Vasodilation Ethaverine_Ca This compound HCl Ca_channel L-type Ca²⁺ Channel Ethaverine_Ca->Ca_channel Blocks Ca_influx ↓ Ca²⁺ Influx Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Relaxation_Ca Smooth Muscle Relaxation Intra_Ca->Relaxation_Ca Relaxation_Ca->Vasodilation

Caption: Dual mechanism of action of this compound Hydrochloride.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of action of this compound is the inhibition of phosphodiesterase enzymes, particularly PDE4.[9] PDE4 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and inhibition of myosin light chain kinase (MLCK), ultimately resulting in smooth muscle relaxation.

L-type Calcium Channel Blockade

In addition to PDE inhibition, this compound also functions as a blocker of L-type voltage-gated calcium channels.[10] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound directly reduces the influx of calcium into smooth muscle cells, further contributing to vasorelaxation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound hydrochloride's pharmacological activity.

Table 1: In Vitro Potency of this compound Hydrochloride

ParameterTargetValueReference
IC50 PDE4 Inhibition0.41 - 2.46 µM[8]
Ki [3H]nitrendipine binding (L-type Ca2+ channel)~8.5 µM[6]
Ki [3H]diltiazem and [3H]verapamil binding (L-type Ca2+ channel)1 - 2 µM[6]

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride (Data Unavailable)

Key Experimental Protocols

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol is a standard method to assess the vasodilatory effects of a compound on isolated arterial segments.

Vasodilation_Assay_Workflow Start Start A Isolate Thoracic Aorta Start->A B Prepare Aortic Rings (2-3 mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate under Tension (1.5-2.0 g) C->D E Induce Contraction (e.g., Phenylephrine) D->E F Cumulative Addition of this compound HCl E->F G Record Isometric Tension F->G H Data Analysis (Concentration-Response Curve) G->H End End H->End

Caption: Experimental workflow for the in vitro vasodilation assay.

Protocol:

  • Tissue Preparation: Euthanize a laboratory animal (e.g., rabbit or rat) according to approved ethical guidelines. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • Equilibration: Apply an optimal resting tension (e.g., 1.5-2.0 g) to the rings and allow them to equilibrate for at least 60 minutes, with washes of fresh buffer every 15-20 minutes.

  • Contraction: Induce a stable, submaximal contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 10-6 M).

  • Drug Addition: Once a stable plateau of contraction is achieved, add this compound hydrochloride in a cumulative manner, increasing the concentration in half-log increments.

  • Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

PDE4 Inhibition Assay

This biochemical assay determines the direct inhibitory effect of this compound hydrochloride on PDE4 enzyme activity.

Protocol:

  • Reaction Setup: In a 96-well microplate, add the assay buffer, purified recombinant human PDE4 enzyme, and various concentrations of this compound hydrochloride (or a known PDE4 inhibitor as a positive control).

  • Initiation: Start the enzymatic reaction by adding the substrate, cAMP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the conversion of cAMP to AMP.

  • Detection: Stop the reaction and add a detection reagent (e.g., a phosphate-detecting reagent after conversion of AMP to adenosine and inorganic phosphate (B84403) by 5'-nucleotidase).

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound hydrochloride. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound hydrochloride is a valuable pharmacological tool with a well-defined dual mechanism of action involving PDE4 inhibition and L-type calcium channel blockade. While its synthesis is achievable through established organic chemistry reactions, a detailed and publicly available pharmacokinetic profile remains an area for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this potent vasodilator and smooth muscle relaxant. Future studies focusing on its in vivo efficacy, safety, and pharmacokinetic properties are warranted to fully elucidate its clinical utility.

References

Ethaverine's Role in Gastrointestinal Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaverine, a synthetic derivative of papaverine, is a potent smooth muscle relaxant with significant antispasmodic properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on gastrointestinal (GI) smooth muscle. The primary modes of action—phosphodiesterase (PDE) inhibition and L-type calcium channel blockade—are detailed, supported by available experimental data and methodologies. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of smooth muscle modulating therapeutics.

Introduction

Gastrointestinal motility is a complex process governed by the coordinated contraction and relaxation of smooth muscle cells. Dysregulation of this process can lead to a variety of motility disorders, including irritable bowel syndrome (IBS) and other spastic conditions of the GI tract. This compound has been identified as an effective agent in mitigating these conditions due to its direct action on smooth muscle relaxation.[1] Understanding the precise molecular pathways through which this compound exerts its effects is crucial for its optimal therapeutic application and for the development of novel, more targeted antispasmodic drugs.

Mechanism of Action

This compound's relaxant effect on gastrointestinal smooth muscle is primarily attributed to a dual mechanism: the inhibition of phosphodiesterase enzymes and the blockade of L-type voltage-gated calcium channels.

Phosphodiesterase (PDE) Inhibition

This compound acts as a phosphodiesterase (PDE) inhibitor, which leads to an increase in the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] These cyclic nucleotides are critical second messengers in smooth muscle cells that mediate relaxation. By preventing their degradation by PDEs, this compound triggers a signaling cascade that ultimately results in smooth muscle relaxation.

The elevation of cAMP activates Protein Kinase A (PKA), while increased cGMP activates Protein Kinase G (PKG). Both PKA and PKG phosphorylate a variety of downstream targets that contribute to muscle relaxation.

L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, this compound also functions as a blocker of L-type voltage-gated calcium channels.[3] The influx of extracellular calcium through these channels is a pivotal step in the initiation of smooth muscle contraction. By obstructing these channels, this compound directly curtails the intracellular calcium concentration, thereby inhibiting the contractile machinery of the smooth muscle cell. This mechanism is similar to that of established calcium channel blockers like verapamil, to which this compound is structurally related.[3]

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound-induced gastrointestinal smooth muscle relaxation.

Ethaverine_PDE_Inhibition This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP (Increased Levels) PDE->cAMP_cGMP Degrades ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase AC_GC->cAMP_cGMP Synthesizes PKA_PKG PKA / PKG (Activated) cAMP_cGMP->PKA_PKG Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA_PKG->MLCK_inactive Phosphorylates (Inhibits) MLCP_active Myosin Light Chain Phosphatase (Active) PKA_PKG->MLCP_active Phosphorylates (Activates) Ca_decrease Decreased Intracellular Ca²⁺ PKA_PKG->Ca_decrease Promotes Ca²⁺ sequestration and efflux Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation MLCP_active->Relaxation Ca_decrease->Relaxation

This compound's signaling pathway via PDE inhibition.

Ethaverine_Ca_Channel_Blockade This compound This compound L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Intracellular_Ca Intracellular Ca²⁺ (Decreased Influx) L_type_Ca_Channel->Intracellular_Ca Mediates Influx Extracellular_Ca Extracellular Ca²⁺ CaM Calmodulin Intracellular_Ca->CaM Activates Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation Leads to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Promotes

This compound's mechanism via L-type calcium channel blockade.

Quantitative Data

Table 1: In Vitro Efficacy of Papaverine on Guinea Pig Ileum

ParameterTissue CompartmentValue (µM)Description
IC₅₀Oral3.53Inhibition of nerve-mediated contractions.[4]
IC₅₀Anal4.76Inhibition of nerve-mediated contractions.[4]

Table 2: Efficacy of this compound on Cardiac L-type Calcium Channels

ParameterTissueValue (µM)Description
EC₅₀Porcine Cardiac Muscle~1Reduction in channel open probability.[3]
KᵢCardiac Sarcolemma~8.5Inhibition of [³H]nitrendipine binding.[3]
KᵢCardiac Sarcolemma1-2Inhibition of [³H]diltiazem and [³H]verapamil binding.[3]

Note: The data in Table 2 pertains to cardiac muscle, but provides an indication of this compound's potency as a calcium channel blocker.

Experimental Protocols

The following section details a generalized protocol for assessing the smooth muscle relaxant properties of this compound using an in vitro organ bath setup. This methodology is standard for studying the contractility of isolated smooth muscle tissues.

Isolated Tissue Preparation
  • Animal Model: A common model is the male guinea pig.

  • Tissue Isolation: Euthanize the animal in accordance with institutional guidelines. Isolate a segment of the desired gastrointestinal tissue (e.g., ileum, jejunum, or colon).

  • Preparation: Place the isolated tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Tissue Mounting: Cut the tissue into longitudinal or circular strips of appropriate size (e.g., 1.5-2 cm in length). Tie sutures to each end of the strip.

Organ Bath Setup and Experimental Procedure

Organ_Bath_Workflow Start Start: Isolate GI Smooth Muscle Strip Mount Mount tissue in organ bath containing oxygenated PSS at 37°C Start->Mount Equilibrate Equilibrate under tension (e.g., 1g) for 60 min Mount->Equilibrate Wash Wash tissue periodically (e.g., every 15 min) Equilibrate->Wash During equilibration Precontract Induce stable contraction with an agonist (e.g., Acetylcholine, KCl) Wash->Precontract Add_this compound Add cumulative concentrations of this compound Precontract->Add_this compound Record Record changes in muscle tension Add_this compound->Record Analyze Analyze data to generate concentration-response curve Record->Analyze End End: Calculate EC₅₀/IC₅₀ Analyze->End

References

Preliminary Studies on Ethaverine for Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethaverine, a synthetic derivative of papaverine, is a potent vasodilator with significant potential for therapeutic applications in conditions marked by vascular constriction.[1][2] This technical guide provides an in-depth analysis of the preliminary studies on this compound, focusing on its core mechanisms of action, supported by quantitative data from foundational research. Detailed experimental protocols for key assays are provided, and the primary signaling pathways are visualized to facilitate a comprehensive understanding of its pharmacological profile. This compound's efficacy is primarily attributed to a dual-pronged mechanism involving phosphodiesterase (PDE) inhibition and the blockade of L-type calcium channels, which work synergistically to induce smooth muscle relaxation.[1][3]

Core Mechanisms of Vasodilation

This compound's vasodilatory effect stems from two distinct but complementary molecular actions on vascular smooth muscle cells (VSMCs).

Phosphodiesterase (PDE) Inhibition

The principal mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes, particularly the PDE4 isoform, within VSMCs.[1][3] PDEs are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP and cGMP.[2][3] This increase activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] These kinases phosphorylate multiple target proteins, culminating in two primary outcomes:

  • A decrease in intracellular calcium (Ca²⁺) concentrations.[3]

  • Inhibition of Myosin Light Chain Kinase (MLCK), the enzyme crucial for the phosphorylation of myosin that leads to muscle contraction.[3]

The net result is the relaxation of vascular smooth muscle, leading to vasodilation.[3]

G cluster_0 Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates MLCK MLCK Inhibition PKA_PKG->MLCK Inhibits Ca_dec ↓ Intracellular [Ca²⁺] PKA_PKG->Ca_dec Promotes Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation Ca_dec->Relaxation

Caption: this compound inhibits PDE, increasing cAMP/cGMP and promoting vasodilation.[3]
L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, this compound also functions as a direct blocker of L-type voltage-gated calcium channels.[1][4] The influx of extracellular Ca²⁺ through these channels is a critical trigger for the initiation of smooth muscle contraction.[5] By physically obstructing these channels, this compound effectively reduces the amount of Ca²⁺ entering the cell, thereby preventing the activation of the contractile machinery.[4] This direct action on calcium influx provides a rapid and efficient means of inducing vasodilation.[3]

G cluster_0 Vascular Smooth Muscle Cell Membrane Extracellular Extracellular Ca²⁺ Channel L-Type Ca²⁺ Channel Extracellular->Channel Influx Intracellular Intracellular Ca²⁺ Contraction Muscle Contraction Intracellular->Contraction Initiates Channel->Intracellular This compound This compound This compound->Channel Blocks Relaxation Smooth Muscle Relaxation (Vasodilation)

Caption: this compound blocks L-type Ca²⁺ channels, reducing Ca²⁺ influx and causing relaxation.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound's interaction with L-type calcium channels.

Table 1: this compound Potency on L-Type Calcium Channels

Parameter Value Description Source
EC₅₀ ~1 µM Concentration for 50% reduction in channel open probability. [4]

| Unitary Current Reduction | ~20% | Reduction in current amplitude of single open channels. |[4] |

Table 2: this compound Binding Affinity (Ki) for Calcium Channel Ligand Sites

Ligand Site Ki Value Description Source
Nitrendipine ~8.5 µM Inhibitory constant for binding to the dihydropyridine (B1217469) site. [4]
Diltiazem 1-2 µM Inhibitory constant for binding to the benzothiazepine (B8601423) site. [4]

| Verapamil | 1-2 µM | Inhibitory constant for binding to the phenylalkylamine site. |[4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's vasodilatory properties are outlined below.

Protocol 1: In Vitro Vasodilation Assay Using Wire Myography

This protocol assesses the direct vasodilatory effect of this compound on isolated arterial segments.[6]

  • Tissue Preparation: Subcutaneous resistance arteries or other suitable vessels are isolated and dissected into small rings (2-3 mm). Two thin wires are carefully passed through the lumen of the vessel ring.[7][8]

  • Mounting: The vessel ring is mounted between two stainless steel jaws in a myograph chamber. One jaw is connected to a force transducer, and the other to a micrometer, allowing for the measurement of isometric tension.[6][7] The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-constriction: The vessel is allowed to equilibrate under a standardized resting tension. To induce a stable contraction, a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride (KCl) is added to the chamber.[9]

  • This compound Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the chamber. The resulting relaxation (decrease in tension) is recorded.

  • Data Analysis: The relaxation response is typically expressed as a percentage of the pre-induced contraction. Concentration-response curves are generated to determine parameters like EC₅₀.

G Start Isolate Artery Segment Mount Mount in Wire Myograph Start->Mount Equilibrate Equilibrate in Buffer Mount->Equilibrate PreConstrict Add Vasoconstrictor (e.g., Phenylephrine) Equilibrate->PreConstrict Addthis compound Add Cumulative Doses of this compound PreConstrict->Addthis compound Record Record Isometric Tension (Relaxation) Addthis compound->Record Analyze Analyze Data (Generate Dose-Response Curve) Record->Analyze End Determine EC₅₀ Analyze->End

Caption: Experimental workflow for an in vitro vasodilation assay using wire myography.
Protocol 2: Single-Channel Electrophysiology (Planar Lipid Bilayer)

This protocol is used to directly measure the effect of this compound on the activity of single L-type calcium channels.[4]

  • Channel Preparation: L-type calcium channels are isolated from a tissue source (e.g., porcine cardiac muscle) and incorporated into an artificial planar lipid bilayer, which separates two chambers (cis and trans).[4]

  • Recording: The voltage across the bilayer is clamped using a patch-clamp amplifier. Step depolarizations (e.g., from a holding potential of -60 mV to 0 mV) are applied to activate the channels.[4]

  • Data Acquisition: Unitary currents passing through single channels are recorded. Channel activity can be enhanced with an agonist like (+)-202-791.[4]

  • This compound Application: this compound is added to either the cis or trans chamber at various concentrations (e.g., 0.3-30 µM).[4]

  • Analysis: The effect of this compound on channel open probability, mean open time, and unitary current amplitude is measured and analyzed.[4]

Protocol 3: Radioligand Binding Assay

This assay determines this compound's ability to compete with known ligands for binding sites on L-type calcium channels.[4]

  • Membrane Preparation: A membrane preparation rich in L-type calcium channels (e.g., cardiac sarcolemma) is prepared.[4]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]nitrendipine, [³H]diltiazem, or [³H]verapamil) in the presence of varying concentrations of this compound.[4]

  • Separation: After incubation, the bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters.[3]

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound ligand, is measured using a scintillation counter.[3]

  • Analysis: The data are used to calculate the inhibitory constant (Ki) of this compound for each radioligand binding site, indicating its binding affinity.[4]

Conclusion and Future Directions

Preliminary studies robustly demonstrate that this compound induces vasodilation through a powerful dual mechanism: inhibition of phosphodiesterase and direct blockade of L-type calcium channels.[3] This synergistic action ensures an effective reduction in intracellular calcium levels, leading to smooth muscle relaxation.[3] The quantitative data on its potency and binding affinity provide a solid foundation for its further development.

Future research should focus on in vivo hemodynamic studies to confirm these effects in physiological systems, comprehensive pharmacokinetic and pharmacodynamic profiling, and investigation into its selectivity for vascular smooth muscle over cardiac muscle to ensure a favorable safety profile.[4][10] This detailed understanding of its molecular interactions is crucial for optimizing its therapeutic applications and for the rational design of novel vasodilators with similar synergistic profiles.[3]

References

Methodological & Application

Application Note: HPLC Method for Purity Analysis of Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity and the analysis of related substances of Ethaverine Hydrochloride using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound hydrochloride is a synthetic papaverine (B1678415) derivative that acts as a non-specific phosphodiesterase inhibitor, leading to smooth muscle relaxation and vasodilation. It is crucial to have a reliable and accurate analytical method to determine the purity of this compound Hydrochloride in bulk drug substance and finished pharmaceutical products. This application note describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of this compound hydrochloride and its process-related and degradation impurities. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control analysis.

The method is based on a stability-indicating assay, which is validated by performing forced degradation studies under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are essential to demonstrate that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound hydrochloride by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting A Weigh this compound HCl Standard B Dissolve in Diluent A->B C Prepare Working Standard Solutions B->C G System Equilibration C->G To HPLC D Weigh this compound HCl Sample E Dissolve in Diluent D->E F Prepare Sample Solutions E->F F->G To HPLC H System Suitability Test G->H I Inject Blank (Diluent) H->I J Inject Standard Solutions I->J K Inject Sample Solutions J->K L Chromatogram Integration K->L M Purity Calculation L->M N Impurity Profiling L->N O Generate Report M->O N->O

Caption: Workflow for HPLC Purity Analysis of this compound Hydrochloride.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound Hydrochloride Reference Standard (RS).

  • This compound Hydrochloride working standard and samples.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

Chromatographic Conditions

The following chromatographic conditions are recommended based on methods for structurally similar compounds. Method optimization may be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. B: Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 35 minutes

Experimental Protocols

Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound Hydrochloride RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.

  • Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound Hydrochloride sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, the chromatographic system must meet the following criteria. This is evaluated by injecting the Standard Solution (50 µg/mL) in six replicate injections.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The analytical method should be validated according to ICH guidelines. The validation should include the following parameters:

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound Hydrochloride sample. The sample is subjected to stress conditions to induce degradation of about 5-20%.

  • Acid Hydrolysis: Reflux 1 mL of sample solution with 1 mL of 1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 1 mL of sample solution with 1 mL of 0.1N NaOH at 80°C for 1 hour.

  • Oxidative Degradation: Treat 1 mL of sample solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug sample in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug sample to UV light (254 nm) and cool white fluorescent light in a photostability chamber for an appropriate duration.

The stressed samples are then diluted with diluent and analyzed by the proposed HPLC method. The chromatograms should demonstrate that the this compound peak is well-resolved from any degradation product peaks. Peak purity analysis should be performed using a PDA detector.

Linearity

Prepare a series of at least five solutions of this compound Hydrochloride RS in the concentration range of 1 µg/mL to 150 µg/mL. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy (% Recovery)

The accuracy of the method should be determined by spiking a known amount of this compound Hydrochloride RS into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery at each level should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The %RSD for the purity of this compound Hydrochloride should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days, by two different analysts, or on two different instruments. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should be checked under each varied condition.

Data Presentation

System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
%RSD
Purity and Impurity Calculation

The percentage of any individual impurity and the total impurities are calculated as follows:

% Individual Impurity = (Area of Impurity / Total Area of all peaks) x 100

% Purity = 100 - % Total Impurities

Validation Summary
Validation ParameterAcceptance CriteriaObserved Value
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
LOD (µg/mL) Report
LOQ (µg/mL) Report
Robustness System suitability passes

Logical Relationship Diagram

The following diagram illustrates the logical relationship between method development, validation, and routine analysis.

Logical_Relationship A Method Development B Method Optimization A->B C Method Validation B->C D Routine QC Analysis C->D E System Suitability D->E E->B If Fail F Sample Analysis E->F If Pass G Reporting F->G

Caption: Logical Flow from Method Development to Routine Analysis.

Disclaimer: This application note provides a general guideline. The described method should be fully validated in the user's laboratory to ensure its suitability for the intended purpose.

Ethaverine's Vasodilatory Effects on Aortic Rings: An In Vitro Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethaverine, a papaverine (B1678415) derivative, is recognized for its potent spasmolytic and vasodilating properties.[1] Its therapeutic potential in treating conditions associated with peripheral vascular disease stems from its direct action on vascular smooth muscle.[2][3] Understanding the precise mechanisms and quantifying the effects of this compound on vascular tissue is crucial for its continued development and application. This document provides detailed in vitro experimental protocols for assessing the vasodilatory effects of this compound on isolated aortic rings, a classic ex vivo model for studying vascular reactivity.[4] The protocols outlined herein are based on established methodologies for evaluating vasoactive compounds.[4]

Mechanism of Action

This compound elicits its vasodilatory effects through a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition: this compound's primary mechanism involves the inhibition of phosphodiesterase enzymes, particularly the PDE4 isoform, within vascular smooth muscle cells.[1] This inhibition leads to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The elevated levels of these second messengers activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1] This kinase cascade results in a decrease in intracellular calcium (Ca²⁺) concentrations and the inhibition of Myosin Light Chain Kinase (MLCK), ultimately leading to smooth muscle relaxation and vasodilation.[1]

  • Calcium Channel Blockade: this compound also functions as a direct blocker of L-type calcium channels.[1][2] By inhibiting the influx of extracellular calcium into the vascular smooth muscle cells, this compound further contributes to the reduction of intracellular Ca²⁺ levels, thereby promoting relaxation.[1]

Data Presentation

Table 1: this compound's Inhibitory Effects on L-Type Calcium Channels and PDE4

ParameterValueCell Type/System
L-Type Calcium Channels
EC₅₀ (Channel Open Probability)~ 1 µMPorcine Cardiac Muscle
Kᵢ (Nitrendipine Binding)~ 8.5 µMPorcine Cardiac Sarcolemma
Kᵢ (Diltiazem/Verapamil Binding)1 - 2 µMPorcine Cardiac Sarcolemma
Phosphodiesterase 4 (PDE4)
IC₅₀0.41 - 2.46 µMRecombinant Human PDE4

Data sourced from BenchChem's technical guide on this compound Hydrochloride.[4]

Table 2: Comparative Vasodilator Potency of Papaverine

CompoundEC₅₀Experimental ModelPre-constricting Agent
Papaverine7.0 x 10⁻⁷ MIsolated Rat Aortic RingsPhenylephrine (B352888)

This data is provided for comparative context.[5]

Experimental Protocols

The following protocols describe the necessary steps to evaluate the vasodilatory effects of this compound on isolated aortic rings.

Preparation of Solutions

Krebs-Henseleit Solution (KHS):

  • Composition (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1, CaCl₂ 2.5.[4]

  • Preparation: Dissolve all components in distilled water. Prepare fresh on the day of the experiment and continuously bubble with Carbogen gas (95% O₂ / 5% CO₂) to maintain a pH of 7.4.[4]

Drug Solutions:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in an appropriate solvent (e.g., distilled water or DMSO). Subsequent dilutions should be made in KHS.

  • Pre-constricting Agent (e.g., Phenylephrine): Prepare a stock solution of a vasoconstrictor like phenylephrine (e.g., 10⁻² M) in distilled water.[5]

Aortic Ring Preparation
  • Tissue Isolation: Humanely euthanize a laboratory animal (e.g., male Wistar rat) and carefully dissect the thoracic aorta.[4]

  • Cleaning: Place the aorta in a petri dish filled with cold KHS. Gently remove any adhering connective and adipose tissue.[4]

  • Sectioning: Cut the cleaned aorta into rings of approximately 3-5 mm in length.[4]

  • Endothelium Removal (Optional): For studies investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the inner surface of the ring with a wooden stick or forceps. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation in response to acetylcholine).[4]

Experimental Setup
  • Mounting: Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath (10 mL) filled with KHS. The bath should be maintained at 37°C and continuously aerated with Carbogen gas.[4]

  • Transducer Connection: Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system to record changes in tension.[4]

  • Equilibration: Apply a resting tension of 1.5-2.0 g to the aortic rings and allow them to equilibrate for 60-90 minutes. During this period, wash the tissues with fresh KHS every 15-20 minutes.[4]

  • Viability Check: After equilibration, assess the viability of the aortic rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM).[4]

Vasodilation Assay
  • Pre-contraction: After washing out the KCl and allowing the rings to return to baseline, induce a stable, submaximal contraction using a vasoconstrictor such as phenylephrine (e.g., 10⁻⁶ M).[4][5]

  • Cumulative Concentration-Response Curve: Once a stable contractile plateau is reached, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M). Allow the response to each concentration to stabilize before adding the next.

  • Data Recording: Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare KHS and Drug Solutions prep_tissue Isolate and Prepare Aortic Rings prep_solutions->prep_tissue mount Mount Rings in Organ Bath prep_tissue->mount equilibrate Equilibrate and Apply Tension mount->equilibrate viability Check Viability with KCl equilibrate->viability pre_contract Pre-contract with Phenylephrine viability->pre_contract add_this compound Add this compound Cumulatively pre_contract->add_this compound record Record Relaxation add_this compound->record analyze Calculate % Relaxation and Plot Concentration-Response Curve record->analyze

Experimental workflow for assessing this compound's effects on aortic rings.
Signaling Pathway of this compound-Induced Vasodilation

G cluster_pathway Signaling Cascade This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits LTypeCa L-Type Ca²⁺ Channel This compound->LTypeCa Blocks cAMP_cGMP ↑ cAMP / cGMP PDE4->cAMP_cGMP Degrades Ca_influx ↓ Ca²⁺ Influx LTypeCa->Ca_influx PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG Intra_Ca ↓ Intracellular [Ca²⁺] PKA_PKG->Intra_Ca Promotes Ca²⁺ sequestration MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity PKA_PKG->MLCK Ca_influx->Intra_Ca Intra_Ca->MLCK Activates Relaxation Vasodilation Intra_Ca->Relaxation MLCK->Relaxation

Dual signaling pathway of this compound in vascular smooth muscle cells.

References

Ethaverine in Microsurgery Research: Application Notes and Protocols for Vasospasm Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasospasm, the sudden constriction of a blood vessel, is a critical complication in microsurgical procedures, potentially leading to ischemia and tissue necrosis. Ethaverine, a papaverine (B1678415) derivative, is a potent smooth muscle relaxant that has shown promise in the prevention and treatment of vasospasm.[1][2] Its dual mechanism of action, targeting both phosphodiesterase (PDE) and L-type calcium channels, makes it an effective vasodilator.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in microsurgery research to prevent vasospasm.

Mechanism of Action

This compound induces vasodilation in vascular smooth muscle cells (VSMCs) through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly PDE4, within VSMCs.[1] This inhibition leads to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate downstream targets, which ultimately decreases intracellular calcium concentrations and inhibits myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[1][4][5]

  • L-type Calcium Channel Inhibition: this compound also directly blocks L-type voltage-gated calcium channels in the membrane of VSMCs.[3] This action prevents the influx of extracellular calcium, a critical trigger for smooth muscle contraction. By reducing intracellular calcium availability, this compound further promotes vasorelaxation.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related compound, papaverine. Direct dose-response data for this compound-induced vasodilation in microsurgical models is limited, highlighting an area for further investigation. The data for papaverine is provided for comparative context.

Table 1: this compound - Inhibition of L-Type Calcium Channels and PDE4

ParameterValueCell Type/SystemReference
EC50 (Channel Open Probability)~ 1 µMPorcine Cardiac Muscle[3]
Ki (Nitrendipine Binding)~ 8.5 µMPorcine Cardiac Sarcolemma[3]
Ki (Diltiazem/Verapamil Binding)1 - 2 µMPorcine Cardiac Sarcolemma[3]
IC50 (PDE4 Inhibition)0.41 - 2.46 µMRecombinant Human PDE4

Table 2: Papaverine - Comparative Vasodilator Potency and Efficacy

ParameterValueExperimental ModelPre-constricting AgentReference
EC507.0 x 10⁻⁷ MIsolated Rat Aortic RingsPhenylephrine (B352888)
Vasorelaxation (0.5 mg/ml)65.19 ± 20.21% (after 30 min)Human Radial Artery RingsPhenylephrine[7]
Vasorelaxation (2 mg/ml)89.86 ± 10.45% (after 30 min)Human Radial Artery RingsPhenylephrine[7]
Reduction in Basilar Artery Diameter after Vasospasm (Intra-arterial route, 2mg/kg)Reduced by 29.1 ± 10.4%Rabbit ModelAutologous Blood[8]

Signaling Pathway and Experimental Workflow Visualizations

Ethaverine_Signaling_Pathway cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx This compound This compound This compound->L_type_Ca_Channel Inhibits PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP ↑ cAMP PKA ↑ PKA cAMP->PKA Activates Intracellular_Ca ↓ Intracellular Ca²⁺ PKA->Intracellular_Ca MLCK_inhibition MLCK Inhibition Vasodilation Vasodilation MLCK_inhibition->Vasodilation Intracellular_Ca->MLCK_inhibition

This compound's dual mechanism of action on vascular smooth muscle cells.

Experimental_Workflow Start Define Research Question: Investigate Vasodilatory Effect of this compound Prep_Solutions Prepare this compound HCl Solutions (Dose-Response Range) Start->Prep_Solutions Select_Model Select Animal Model (e.g., Rat Femoral Artery) Start->Select_Model In_Vivo_Exp Conduct In Vivo Experiment: Topical Application & Imaging Prep_Solutions->In_Vivo_Exp Select_Model->In_Vivo_Exp Data_Acquisition Acquire Baseline and Post-Application Vessel Diameter Images at Timed Intervals In_Vivo_Exp->Data_Acquisition Analysis Quantitative Analysis of Vessel Diameter Changes Data_Acquisition->Analysis Determine_EC50 Determine Optimal Concentration (EC₅₀ from Dose-Response Curve) Analysis->Determine_EC50 Apply_Optimal Apply Optimal Concentration in Microsurgical Model Determine_EC50->Apply_Optimal Assess_Outcome Assess Outcome (e.g., Patency, Blood Flow) Apply_Optimal->Assess_Outcome End Conclusion Assess_Outcome->End

A typical experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

The following protocols are adapted from established methodologies for testing topical vasodilators in microsurgical research models.[9][10][11] Given this compound's similarity to papaverine, these protocols provide a robust starting point for its evaluation.

Protocol 1: Preparation of this compound Hydrochloride Solutions

Objective: To prepare sterile stock and working solutions of this compound hydrochloride for in vivo and in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • Under sterile conditions, accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid this process.[12]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[13]

  • Working Solution Preparation (e.g., for topical application):

    • Thaw a single-use aliquot of the this compound hydrochloride stock solution at room temperature.

    • Perform serial dilutions in sterile saline to achieve the desired final concentrations for your dose-response study (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

    • Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced effects on the vascular tissue.

    • Prepare fresh working solutions on the day of the experiment.

Protocol 2: In Vivo Evaluation of Vasodilatory Effect in a Rat Femoral Artery Model

Objective: To quantify the vasodilatory effect of topically applied this compound on the femoral artery in a live animal model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • General anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Microsurgical instruments

  • Digital camera adapted for the microscope

  • Image analysis software (e.g., ImageJ)

  • This compound working solutions and vehicle control (saline)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Make a longitudinal incision in the groin to expose the femoral artery and vein.

    • Carefully dissect the femoral artery from the surrounding connective tissue under the surgical microscope.

  • Baseline Measurement:

    • Position the exposed femoral artery for clear visualization and imaging.

    • Acquire high-resolution baseline images of the vessel.

  • This compound Application and Data Collection:

    • Topically apply a standardized volume (e.g., 0.2 mL) of the this compound working solution or vehicle control directly onto the adventitia of the femoral artery.[10]

    • Acquire images of the vessel at specific time intervals post-application (e.g., 1, 5, 10, and 15 minutes).[1]

  • Data Analysis:

    • Using image analysis software, measure the external diameter of the femoral artery from the acquired images.

    • Calculate the percentage change in vessel diameter from baseline for each concentration of this compound and the control at each time point.

    • Construct a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Protocol 3: In Vitro Vasodilation Assay using Wire Myography

Objective: To assess the direct vasodilatory effect of this compound on isolated arterial segments.

Materials:

  • Wire myograph system

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)

  • This compound working solutions and vehicle control

  • Dissecting microscope and instruments

Procedure:

  • Vessel Preparation:

    • Isolate a segment of the desired artery (e.g., femoral, carotid, or mesenteric artery) from a euthanized animal.[14]

    • Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue in ice-cold Krebs-Henseleit solution.

    • Cut the artery into 2 mm rings.

  • Mounting and Equilibration:

    • Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[14]

    • Allow the vessels to equilibrate for approximately 40-60 minutes under a predetermined optimal resting tension.

  • Vasoconstriction and this compound Application:

    • Induce a stable contraction of the arterial rings with a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal contraction).

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath at regular intervals, allowing the vessel to reach a new steady state after each addition.

  • Data Analysis:

    • Record the changes in isometric tension in response to each concentration of this compound.

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Generate a concentration-response curve and calculate the EC50 value for this compound.

Conclusion

This compound presents a promising therapeutic agent for the management of vasospasm in microsurgery. Its dual mechanism of action offers a potent means of inducing vasodilation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and optimal dosage of this compound in relevant preclinical models. Further research is warranted to establish a comprehensive quantitative profile of this compound's vasodilatory effects and to directly compare its potency with other commonly used vasodilators in the context of microsurgery.

References

High-Performance Liquid Chromatography for the Determination of Ethaverine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of ethaverine in plasma using high-performance liquid chromatography (HPLC). This compound, a synthetic derivative of papaverine, is a non-specific phosphodiesterase inhibitor that causes smooth muscle relaxation and vasodilation.[1] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

The presented method is a robust reversed-phase HPLC (RP-HPLC) assay with UV detection, offering high sensitivity and resolving power for the determination of this compound in plasma.[1] The protocol includes detailed procedures for sample preparation, chromatographic analysis, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride Reference Standard

  • Internal Standard (e.g., Papaverine or a structurally similar compound)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • n-Heptane (HPLC Grade)

  • 2-Propanol (HPLC Grade)

  • Phosphoric Acid (85%, w/w)

  • Ammonium Dihydrogen Phosphate

  • Human Plasma (drug-free)

  • 0.45 µm Membrane Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterCondition
HPLC Column C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.12 M NH4H2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 24:76 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm
Injection Volume 20 µL
Preparation of Solutions
  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and dissolve it in 100 mL of methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from approximately 5 ng/mL to 200 ng/mL for this compound.

  • Plasma Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample in a centrifuge tube, add a known amount of the internal standard.

    • Add 5 mL of an extraction solvent mixture of n-heptane and 2-propanol (9:1, v/v).[2]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Perform a back-extraction by adding 200 µL of 0.1 M phosphoric acid and vortexing for 1 minute.[2]

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the lower aqueous layer and inject it into the HPLC system.

Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH guidelines) to ensure its reliability.[2][3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas (n=5) ≤ 2.0%
Validation Parameters

The following parameters should be assessed during method validation:

Validation ParameterDescription
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples to check for interfering peaks at the retention times of this compound and the internal standard.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. A linear range of approximately 5-150 ng/mL is expected.[2]
Accuracy and Precision The accuracy of an analytical method is the closeness of test results to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A detection limit of around 2 ng/ml has been reported for this compound in plasma.[4]
Recovery The extraction efficiency of an analytical method. It is determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery.
Stability The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[2]

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area (this compound)Peak Area (IS)Peak Area Ratio (this compound/IS)
5
10
25
50
100
150

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low15
Medium75
High125

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of this compound in plasma samples.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Liquid-Liquid Extraction\n(n-Heptane/2-Propanol) Liquid-Liquid Extraction (n-Heptane/2-Propanol) Add Internal Standard->Liquid-Liquid Extraction\n(n-Heptane/2-Propanol) Centrifugation Centrifugation Liquid-Liquid Extraction\n(n-Heptane/2-Propanol)->Centrifugation Organic Phase Separation Organic Phase Separation Centrifugation->Organic Phase Separation Back-Extraction\n(Phosphoric Acid) Back-Extraction (Phosphoric Acid) Organic Phase Separation->Back-Extraction\n(Phosphoric Acid) Inject into HPLC Aqueous Phase Collection Aqueous Phase Collection Back-Extraction\n(Phosphoric Acid)->Aqueous Phase Collection Inject into HPLC HPLC System HPLC System Aqueous Phase Collection->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detection (280 nm) UV Detection (280 nm) C18 Column->UV Detection (280 nm) Data Acquisition Data Acquisition UV Detection (280 nm)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Caption: Workflow for this compound Analysis in Plasma.

Logical Relationships in Method Validation

This diagram shows the key parameters evaluated during the validation of the analytical method.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Recovery Recovery Method Validation->Recovery Stability Stability Method Validation->Stability Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision

Caption: Key Parameters of HPLC Method Validation.

References

Application Notes and Protocols for Generating an Ethaverine Dose-Response Curve in Isolated Smooth Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine, a derivative of papaverine, is a potent smooth muscle relaxant.[1] Its primary application in research and clinical settings is to alleviate vasospasms and relax smooth muscle in various tissues, including the gastrointestinal and biliary tracts.[2][3] The therapeutic effects of this compound are attributed to its dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of L-type voltage-gated calcium channels.[3] This document provides detailed application notes and a comprehensive protocol for determining the dose-response relationship of this compound in isolated smooth muscle tissue, a critical assay for characterizing its potency and efficacy.

Mechanism of Action

This compound induces smooth muscle relaxation through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly the PDE4 isoform, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[2] These kinases phosphorylate downstream targets, culminating in a decrease in intracellular calcium concentrations and the inhibition of Myosin Light Chain Kinase (MLCK), the enzyme essential for muscle contraction.[2][3]

  • L-Type Calcium Channel Blockade: this compound directly blocks L-type voltage-gated calcium channels on the smooth muscle cell membrane.[3][4] This action inhibits the influx of extracellular calcium, a primary trigger for smooth muscle contraction, thereby promoting relaxation.[5][6]

The synergistic effect of these two mechanisms ensures a robust and efficient relaxation of smooth muscle tissue.[3]

Data Presentation: Quantitative Analysis of this compound's Pharmacological Activity

The following table summarizes key quantitative parameters for this compound and its analogue, Papaverine, derived from in vitro studies. This data is essential for designing dose-response experiments and interpreting the results.

ParameterValueSpecies/TissueExperimental ConditionsReference
This compound
EC50 (Channel Inhibition)~ 1 µMPorcine Cardiac MuscleReduction of L-type calcium channel open probability.[2]
Ki (Binding Affinity)~ 8.5 µMPorcine Cardiac SarcolemmaInhibition of [3H]nitrendipine binding to L-type calcium channels.[2]
Ki (Binding Affinity)1-2 µMPorcine Cardiac SarcolemmaInhibition of [3H]diltiazem and [3H]verapamil binding.[2]
Papaverine (Analogue)
EC50 (Relaxation)7.0 x 10⁻⁷ MRat Thoracic AortaRelaxation of phenylephrine-precontracted aortic rings.[7]
Emax (Relaxation)147.2 ± 2.8%Rat Thoracic AortaMaximal relaxation of phenylephrine-precontracted aortic rings.[7]
Concentration for 100% Relaxation~0.18 mMRat AortaRelaxation of epinephrine-induced contraction.[8]
IC50 (Cytotoxicity)0.097 mMRat Aortic Smooth Muscle CellsMeasured at 1-minute post-administration.[9]
IC50 (Cytotoxicity)0.056 mMHuman Coronary Artery Endothelial CellsMeasured at 1-minute post-administration.[9]

Visualizing the Molecular and Experimental Pathways

Signaling Pathways of this compound

Ethaverine_Signaling cluster_cell Vascular Smooth Muscle Cell cluster_pde PDE Inhibition cluster_ca Ca²⁺ Channel Blockade This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits L_type L-type Ca²⁺ Channel This compound->L_type Blocks cAMP_cGMP ↑ cAMP & cGMP PKA_PKG ↑ PKA & PKG cAMP_cGMP->PKA_PKG MLCK_inhibition MLCK Inhibition PKA_PKG->MLCK_inhibition Ca_decrease ↓ Intracellular Ca²⁺ PKA_PKG->Ca_decrease Relaxation Relaxation / Vasodilation MLCK_inhibition->Relaxation Ca_decrease->Relaxation Ca_influx ↓ Ca²⁺ Influx L_type->Ca_influx Ca_influx->Relaxation

Caption: Dual mechanism of this compound-induced smooth muscle relaxation.

Experimental Workflow for Generating a Dose-Response Curve

Dose_Response_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_exp Dose-Response Experiment cluster_analysis Data Analysis Dissect 1. Dissect Smooth Muscle (e.g., Rat Thoracic Aorta) Mount 2. Mount Tissue Rings in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate under Tension (60-90 min) Mount->Equilibrate Wash 4. Wash with PSS (every 15-20 min) Equilibrate->Wash Viability 5. Check Viability (e.g., with 80 mM KCl) Wash->Viability Precontract 6. Induce Sustained Contraction (e.g., Phenylephrine (B352888) 1 µM) Viability->Precontract Cumulative_Dose 7. Add this compound Cumulatively (Increasing Concentrations) Precontract->Cumulative_Dose Record 8. Record Relaxation Response Cumulative_Dose->Record Calculate 9. Calculate % Relaxation Record->Calculate Plot 10. Plot Dose-Response Curve (% Relaxation vs. log[this compound]) Calculate->Plot Determine 11. Determine EC₅₀ and Eₘₐₓ Plot->Determine

Caption: Step-by-step workflow for an isolated tissue bath experiment.

Experimental Protocols

This protocol describes a standard method for generating a cumulative concentration-response curve for this compound-induced relaxation in isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g)

  • This compound Hydrochloride: Stock solution (e.g., 10 mM in distilled water or appropriate solvent)

  • Phenylephrine (PE): Stock solution (e.g., 10 mM in distilled water)

  • Physiological Salt Solution (PSS) / Krebs-Henseleit Solution (in mM):

    • NaCl: 118.0

    • KCl: 4.7

    • CaCl₂: 2.5

    • MgSO₄: 1.2

    • KH₂PO₄: 1.2

    • NaHCO₃: 25.0

    • Glucose: 11.1

  • Carbogen (B8564812) gas: 95% O₂ / 5% CO₂

  • Equipment:

    • Isolated tissue organ bath system with water jacket for temperature control (37°C)

    • Isometric force transducers

    • Data acquisition system (e.g., PowerLab with LabChart software)

    • Dissection microscope and instruments (forceps, scissors)

    • Micropipettes

Protocol
  • Preparation of Physiological Salt Solution (PSS):

    • Prepare the PSS by dissolving the salts in double-distilled water.

    • Continuously aerate the solution with carbogen gas (95% O₂ / 5% CO₂) for at least 30 minutes before and throughout the experiment. This maintains the pH at approximately 7.4 and ensures adequate oxygenation.

  • Tissue Dissection and Preparation:

    • Humanely euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Carefully excise the thoracic aorta and place it in a petri dish containing cold, oxygenated PSS.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length. Take care to not stretch or damage the tissue, particularly the endothelium.

  • Mounting the Tissue:

    • Mount each aortic ring on two L-shaped stainless-steel hooks or wires in the organ bath chambers (typically 10-20 mL volume) filled with PSS maintained at 37°C and continuously gassed with carbogen.

    • Attach the lower hook to a fixed support and the upper hook to an isometric force transducer.

  • Equilibration and Viability Test:

    • Apply a resting tension of 1.5-2.0 grams to each aortic ring. This optimal tension should be determined empirically for your specific setup.

    • Allow the tissues to equilibrate for 60-90 minutes. During this period, wash the tissues by replacing the PSS in the organ baths every 15-20 minutes.

    • After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl). A robust contraction confirms tissue health.

    • Wash the tissues repeatedly with fresh PSS to return to the baseline resting tension.

  • Generating the Dose-Response Curve:

    • Induce a stable, submaximal contraction in the aortic rings by adding a single concentration of phenylephrine (e.g., 1 µM) to the organ bath.

    • Once the contraction reaches a stable plateau (typically after 20-30 minutes), begin the cumulative addition of this compound.

    • Add this compound in increasing concentrations (e.g., in half-log increments from 1 nM to 100 µM) to the bath. Allow the relaxation response to each concentration to stabilize before adding the next dose.

    • Record the tension continuously throughout the experiment using the data acquisition system.

  • Data Analysis:

    • Measure the maximal relaxation induced by each concentration of this compound.

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. The pre-contracted tension is considered 0% relaxation, and the baseline resting tension is 100% relaxation.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a sigmoidal dose-response curve.

    • Using non-linear regression analysis (e.g., with GraphPad Prism or similar software), calculate the EC₅₀ (the molar concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).

Conclusion

This document provides a comprehensive framework for investigating the dose-response characteristics of this compound in isolated smooth muscle tissue. The detailed protocols and background information on its mechanism of action are intended to facilitate reproducible and accurate pharmacological assessment. By following these guidelines, researchers can effectively characterize the potency and efficacy of this compound, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays Measuring Ethaverine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine, a papaverine (B1678415) derivative, is a smooth muscle relaxant that has been historically used in the treatment of peripheral vascular diseases.[1] Its therapeutic effects are primarily attributed to its ability to induce vasodilation.[1] Recent research has expanded our understanding of this compound's mechanisms of action, revealing its potential in other therapeutic areas, including oncology.[2][3] this compound exerts its cellular effects through multiple pathways, principally by inhibiting phosphodiesterases (PDEs) and L-type calcium channels.[4] Additionally, it has been shown to target Cyclin-Dependent Kinase 5 (CDK5), a key regulator in various cellular processes.[2][3]

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the efficacy of this compound. The described assays will enable researchers to investigate its effects on cell proliferation, phosphodiesterase activity, intracellular calcium levels, and smooth muscle relaxation.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cell-based assays.

Table 1: this compound Potency in Cell Proliferation Assays

Cell LineAssay TypeIC50 (µM)Reference
A549 (Lung Cancer)Crystal Violet11[2]
H1299 (Lung Cancer)Not SpecifiedNot Determined[5]
PC9 (Lung Cancer)Not SpecifiedNot Determined[5]

Table 2: this compound Potency in Phosphodiesterase (PDE) Inhibition Assays

PDE IsoformIC50 (µM)Assay Method
PDE40.41 - 2.46High-Throughput Screening
Specific IC50 values for other PDE isoforms are not readily available in the public domain for this compound.

Table 3: this compound Potency in Functional Assays

Assay TypeTissue/Cell TypeEC50 (µM)Reference
L-type Calcium Channel InhibitionPorcine Cardiac Muscle~1[6]
Smooth Muscle RelaxationVariousNot Determined
Intracellular Calcium ModulationVariousNot Determined

Mandatory Visualizations

Signaling Pathways of this compound

Ethaverine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits CDK5 CDK5 This compound->CDK5 Inhibits Ca2_ion Ca2+ L_type_Ca_Channel->Ca2_ion Blocks Influx GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Downstream_Ca Downstream Ca2+ Signaling (e.g., Gene Expression, Synaptic Plasticity) Ca2_ion->Downstream_Ca PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_cAMP Downstream Effects (e.g., Smooth Muscle Relaxation) PKA->Downstream_cAMP Downstream_CDK5 Downstream Effects (e.g., Inhibition of Proliferation & Migration) CDK5->Downstream_CDK5

Caption: this compound's multi-target signaling pathways.

Experimental Workflow: Cell Proliferation (Crystal Violet Assay)

Crystal_Violet_Workflow cluster_workflow Crystal Violet Assay Workflow A 1. Seed adherent cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with various concentrations of this compound and controls. A->B C 3. Incubate for the desired time period (e.g., 24, 48, 72 hours). B->C D 4. Wash cells gently with PBS. C->D E 5. Fix cells with 4% paraformaldehyde or 100% methanol. D->E F 6. Stain cells with 0.5% crystal violet solution. E->F G 7. Wash excess stain with water. F->G H 8. Solubilize the bound dye (e.g., with 10% acetic acid or methanol). G->H I 9. Measure absorbance at 570-590 nm. H->I J 10. Calculate % viability and IC50 value. I->J

Caption: Workflow for the crystal violet cell proliferation assay.

Experimental Protocols

Cell Proliferation Assay Using Crystal Violet

This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cell lines, such as A549 human lung carcinoma cells.[7][8][9]

Materials:

  • Adherent cells (e.g., A549)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

  • Crystal Violet Staining Solution (0.5% w/v in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid or 100% methanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Staining:

    • Carefully aspirate the medium from the wells.

    • Gently wash the cells twice with 200 µL of PBS per well.

    • Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

    • Remove the fixative and wash the plates gently with water.

    • Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[10]

    • Remove the staining solution and wash the wells thoroughly with water until the water runs clear.

    • Air dry the plate at room temperature.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibitory activity of this compound against specific PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE4D, PDE5A)

  • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

  • Assay buffer (specific to the PDE isoform)

  • Binding agent (specific to the fluorescent substrate)

  • This compound stock solution

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the PDE enzyme and fluorescent substrate to their optimal concentrations in the assay buffer.

  • Assay Reaction:

    • Add 2 µL of the this compound dilutions or controls (vehicle for 100% activity, known inhibitor for 0% activity) to the wells of a 384-well plate.

    • Add 4 µL of the diluted PDE enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 4 µL of the fluorescent substrate to all wells.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and generate the FP signal by adding 10 µL of the binding agent to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value.

Intracellular Calcium ([Ca²⁺]i) Measurement Assay

This protocol uses a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration in response to this compound.[11][12][13]

Materials:

  • Cells capable of calcium signaling (e.g., smooth muscle cells, neuronal cells)

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescent calcium indicator (Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Stimulating agent (e.g., KCl, carbachol, histamine)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.[13]

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • This compound Treatment and Calcium Measurement:

    • Place the plate in the fluorescence microplate reader or on the stage of a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add various concentrations of this compound to the wells and incubate for a desired period.

    • Induce a calcium response by adding a stimulating agent.

    • Record the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm with excitation at ~494 nm.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the 340/380 ratio as a measure of the change in [Ca²⁺]i.

    • Determine the effect of this compound on both basal and stimulated [Ca²⁺]i.

    • If applicable, calculate the EC50 value for the inhibitory effect of this compound on the stimulated calcium response.

Isolated Smooth Muscle Relaxation Assay (Organ Bath)

This ex vivo assay measures the relaxant effect of this compound on pre-contracted smooth muscle strips.[14][15][16]

Materials:

  • Animal tissue (e.g., rat aorta, guinea pig ileum or trachea)

  • Krebs-Henseleit solution (or other physiological salt solution)

  • Isolated organ bath system with force-displacement transducer and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Contractile agonist (e.g., phenylephrine, KCl, histamine, carbachol)[17][18]

  • This compound stock solution

  • Surgical instruments

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated Krebs-Henseleit solution.

    • Prepare tissue strips or rings of appropriate size.

  • Organ Bath Setup:

    • Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other to a force transducer.

    • Apply an optimal resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a sustained contraction with a submaximal concentration of a contractile agonist.

    • Once the contraction reaches a stable plateau, add increasing cumulative concentrations of this compound to the bath.

    • Record the relaxant response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the log of the this compound concentration and determine the EC50 value and the maximal relaxation (Emax).

References

Ethaverine Hydrochloride for In Vivo Studies in Guinea Pigs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine hydrochloride, a derivative of papaverine, is a potent smooth muscle relaxant.[1][2][3] Its primary application in research is the study of vasodilation and antispasmodic effects.[2][4] Guinea pigs are frequently used as an animal model in biomedical research due to their physiological similarities to humans in certain systems.[5] This document provides detailed application notes and protocols for the use of this compound hydrochloride in in vivo studies involving guinea pigs, with a focus on its mechanism of action and experimental design.

Application Notes

Mechanism of Action

This compound hydrochloride exerts its smooth muscle relaxant effects through a dual mechanism:

  • Phosphodiesterase (PDE) Inhibition: The primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, within smooth muscle cells.[1][3][6] This inhibition leads to an increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][6] Elevated cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which in turn leads to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.[1][6]

  • Calcium Channel Blockade: this compound hydrochloride also directly blocks L-type voltage-gated calcium channels.[3][6] This action prevents the influx of extracellular calcium, which is a critical trigger for smooth muscle contraction.[3]

The synergistic effect of these two mechanisms results in potent vasodilation and antispasmodic activity.[6]

Pharmacokinetics

This compound hydrochloride can be administered orally or via intravenous routes.[1] It is metabolized primarily in the liver and its metabolites are excreted through the kidneys.[1] The half-life is relatively short, which may necessitate multiple doses for sustained effects in chronic studies.[1]

Potential Applications in Guinea Pig Models

  • Cardiovascular Research: Studying the vasodilatory effects on coronary and peripheral blood vessels. The anesthetized guinea pig is an effective model for assessing cardiovascular effects of drugs.[7][8]

  • Gastrointestinal Research: Investigating the antispasmodic effects on the smooth muscle of the gastrointestinal tract, such as the ileum.[9][10]

  • Respiratory Research: Evaluating the bronchodilatory effects on tracheal smooth muscle.

  • Urogenital Research: Studying the relaxant effects on the smooth muscle of the urinary and reproductive tracts.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Hydrochloride

Ethaverine_Signaling cluster_cell Smooth Muscle Cell This compound This compound Hydrochloride PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_channels L-type Ca²⁺ Channels cAMP_cGMP ↑ cAMP & cGMP PKA_PKG ↑ PKA & PKG MLCK ↓ Myosin Light Chain Kinase (MLCK) Ca_influx ↓ Ca²⁺ Influx Relaxation Smooth Muscle Relaxation MLCK->Relaxation

Caption: Dual mechanism of this compound hydrochloride leading to smooth muscle relaxation.

General In Vivo Experimental Workflow

experimental_workflow animal_prep Animal Preparation (Acclimatization, Fasting) anesthesia Anesthesia Administration animal_prep->anesthesia monitoring_setup Physiological Monitoring Setup (ECG, Blood Pressure) anesthesia->monitoring_setup baseline Baseline Data Collection monitoring_setup->baseline drug_admin This compound Hydrochloride Administration baseline->drug_admin post_admin_monitoring Post-Administration Monitoring and Data Collection drug_admin->post_admin_monitoring sample_collection Blood/Tissue Sample Collection post_admin_monitoring->sample_collection euthanasia Euthanasia sample_collection->euthanasia data_analysis Data Analysis euthanasia->data_analysis

Caption: Standard workflow for an in vivo study of this compound hydrochloride in guinea pigs.

Experimental Protocols

1. Animal Preparation and Handling

  • Acclimatization: House guinea pigs in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: For gastrointestinal studies, a fasting period of 3-4 hours may be required.[11] Ensure free access to water.

  • Handling: Handle guinea pigs gently to minimize stress.

2. Anesthesia

  • Inhalant Anesthesia: Isoflurane (B1672236) is a common and safe anesthetic for guinea pigs.[12][13] Induction can be performed in a chamber with 3-5% isoflurane, and maintenance with 2-2.5% isoflurane via a face mask.[13]

  • Injectable Anesthesia: A combination of ketamine (e.g., 50 mg/kg) and xylazine (B1663881) (e.g., 5 mg/kg) administered intraperitoneally (IP) can provide 60-90 minutes of anesthesia.[12]

  • Monitoring: During anesthesia, monitor body temperature, heart rate, and respiratory rate.[12]

3. Drug Administration

  • Intravenous (IV) Injection: IV administration can be challenging in guinea pigs. If required, the saphenous or cephalic veins can be used, often requiring sedation or anesthesia. A 24-gauge catheter or smaller is recommended.[12][14]

  • Intramuscular (IM) Injection: Administer into the quadriceps or lumbar muscles. The volume should not exceed 0.5 mL per site.[14]

  • Intraperitoneal (IP) Injection: This is a common route for drug administration in guinea pigs.

  • Subcutaneous (SC) Injection: A viable route for systemic drug delivery.

4. Physiological Monitoring

  • Electrocardiogram (ECG): Needle electrodes can be placed subcutaneously to record ECG signals.[15] This is crucial for cardiovascular studies.

  • Blood Pressure: A catheter can be placed in the carotid artery or femoral artery for direct blood pressure measurement.

  • Respiratory Rate: Can be monitored visually or with appropriate equipment.

5. Blood and Tissue Collection

  • Blood Sampling: Non-terminal blood samples can be collected from the lateral saphenous or tarsal vein in conscious or lightly sedated animals.[16][17][18] For larger volumes or terminal studies, cardiac puncture or collection from the jugular vein under deep anesthesia is performed.

  • Tissue Biopsy: At the end of the experiment, tissues of interest (e.g., aorta, ileum, trachea) can be collected for further analysis.[19]

Data Presentation

Table 1: Animal Characteristics and Dosing Information

Animal IDWeight (g)SexAge (weeks)This compound HCl Dose (mg/kg)Route of Administration

Table 2: Hemodynamic Parameters (Example for Cardiovascular Study)

Time PointHeart Rate (bpm)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)
Baseline
5 min post-dose
15 min post-dose
30 min post-dose
60 min post-dose

Table 3: Smooth Muscle Contractility (Example for In Vitro Tissue Analysis)

TissueAgonistThis compound HCl Concentration (µM)Inhibition of Contraction (%)
AortaPhenylephrine
IleumAcetylcholine
TracheaHistamine

Safety and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Proper anesthetic and analgesic protocols should be in place to minimize pain and distress. Monitor animals closely for any adverse reactions. Side effects of this compound hydrochloride can include dizziness and hypotension.[4]

References

Application Notes and Protocols for the Quantification of Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various analytical methods for the quantitative determination of ethaverine hydrochloride, a synthetic papaverine (B1678415) derivative and phosphodiesterase inhibitor. The methods described include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Thin-Layer Chromatography (TLC), and a proposed electroanalytical approach.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of this compound hydrochloride and for the analysis of its purity and related substances.[1]

Experimental Protocol

1.1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • This compound Hydrochloride Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • 0.45 µm membrane filters

1.2. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

ParameterCondition
HPLC Column Hypersil Gold (C18), 5 µm, 150 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 80% A, 20% B15-20 min: Gradient to 40% A, 60% B20-22 min: 40% A, 60% B22-23 min: Gradient to 80% A, 20% B23-30 min: 80% A, 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 30 minutes

1.3. Preparation of Solutions:

  • Diluent: Methanol and Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound Hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Filter all solutions through a 0.45 µm membrane filter before injection.[1]

1.4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.[1]

  • Inject the diluent (blank) to ensure no interfering peaks are present.[1]

  • Inject the standard solution five times to check for system suitability.[1]

  • Inject the sample solution in duplicate.[1]

  • Calculate the purity of the sample using the area normalization method.

Data Presentation

Table 1: System Suitability Criteria [1]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (for n=5)

Table 2: Representative Validation Data (Hypothetical) [1]

Validation ParameterResult
Linearity Range 2-150 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.068 µg/mL
Limit of Quantification (LOQ) 0.201 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase Equilibrate Equilibrate System MobilePhase->Equilibrate Standard Prepare Standard Solution InjectStd Inject Standard (x5) Standard->InjectStd Sample Prepare Sample Solution InjectSample Inject Sample (x2) Sample->InjectSample InjectBlank Inject Blank Equilibrate->InjectBlank InjectBlank->InjectStd InjectStd->InjectSample SystemSuitability Check System Suitability InjectStd->SystemSuitability Calculate Calculate Purity InjectSample->Calculate SystemSuitability->Calculate

Caption: Experimental workflow for HPLC analysis of this compound Hydrochloride.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantification of this compound hydrochloride in bulk and pharmaceutical dosage forms.

Experimental Protocol

2.1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • This compound Hydrochloride Sample

  • Methanol (AR Grade)

2.2. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

2.3. Preparation of Solutions:

  • Solvent: Methanol

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride Reference Standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-50 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound hydrochloride and dissolve in 100 mL of methanol. Further dilute to a concentration within the calibration range.

2.4. Analysis Procedure:

  • Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for a similar compound, drotaverine hydrochloride, is around 242 nm.[2]

  • Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.

Data Presentation

Table 3: Representative Validation Data for a UV-Vis Spectrophotometric Method (based on Drotaverine HCl) [3]

Validation ParameterResult
Linearity Range 5-50 µg/mL
Correlation Coefficient (r²) 0.9999
Accuracy (% Recovery) 100.02%
Precision (%RSD) < 2.0%

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards MeasureAbs Measure Absorbance Standards->MeasureAbs Sample Prepare Sample Solution Sample->MeasureAbs Scan Determine λmax Scan->MeasureAbs Calibration Construct Calibration Curve MeasureAbs->Calibration Quantify Quantify Sample Calibration->Quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective method suitable for the separation and semi-quantitative or quantitative estimation of this compound hydrochloride.

Experimental Protocol

3.1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • This compound Hydrochloride Sample

  • Silica gel 60 F254 TLC plates

  • Methanol

  • Ammonia solution

  • Dragendorff's reagent (for visualization)

  • Developing solvent system (e.g., Methanol:Ammonia 200:3)[4]

3.2. Instrumentation:

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV cabinet for visualization

  • Densitometer for quantitative analysis

3.3. Preparation of Solutions:

  • Standard Solution (1 mg/mL): Dissolve 10 mg of this compound Hydrochloride Reference Standard in 10 mL of methanol.

  • Sample Solution (1 mg/mL): Dissolve a quantity of the sample equivalent to 10 mg of this compound hydrochloride in 10 mL of methanol.

3.4. Analysis Procedure:

  • Activate the TLC plate by heating at 110°C for 30 minutes.

  • Apply spots of the standard and sample solutions on the TLC plate.

  • Develop the plate in a pre-saturated TLC chamber with the chosen solvent system until the solvent front reaches a desired height.

  • Dry the plate and visualize the spots under UV light or by spraying with Dragendorff's reagent.

  • For quantitative analysis, scan the plate with a densitometer at a suitable wavelength.

  • Calculate the amount of this compound hydrochloride in the sample by comparing the peak areas of the sample and standard spots.

Data Presentation

Table 4: Representative TLC Data for Alkaloids

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Methanol:Ammonia (200:3)
Detection Dragendorff's reagent
Rf Value Dependent on the specific alkaloid and mobile phase

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_detect Detection & Quantification PlatePrep Activate TLC Plate Spotting Spot Samples & Standards PlatePrep->Spotting SolutionPrep Prepare Solutions SolutionPrep->Spotting Development Develop Plate Spotting->Development Drying Dry Plate Development->Drying Visualization Visualize Spots Drying->Visualization Densitometry Densitometric Scanning Visualization->Densitometry Calculation Calculate Concentration Densitometry->Calculation

Caption: Workflow for TLC analysis of this compound Hydrochloride.

Electroanalytical Methods (Proposed)

Electroanalytical techniques such as potentiometry and voltammetry can offer rapid and sensitive quantification of this compound hydrochloride. As no specific methods were found for this compound hydrochloride, a general protocol based on the analysis of other hydrochloride salts is proposed.

Proposed Potentiometric Titration Protocol

This method is based on the titration of the hydrochloride salt of the organic base in a non-aqueous medium.[5][6]

4.1. Materials and Reagents:

  • This compound Hydrochloride Sample

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid

  • Potassium hydrogen phthalate (B1215562) (primary standard)

4.2. Instrumentation:

  • Potentiometer with a combined glass-calomel or a suitable non-aqueous electrode system.

  • Burette

4.3. Analysis Procedure:

  • Accurately weigh a quantity of this compound hydrochloride sample and dissolve in glacial acetic acid.

  • Titrate the solution with standardized 0.1 N perchloric acid.

  • Record the potential difference (mV) as a function of the titrant volume.

  • Determine the endpoint from the inflection point of the titration curve.

  • Calculate the percentage of this compound hydrochloride in the sample.

Proposed Voltammetric Protocol

This method would be based on the electrochemical oxidation of the this compound molecule at a modified electrode surface.

4.4. Materials and Reagents:

  • This compound Hydrochloride Sample

  • Britton-Robinson buffer or other suitable supporting electrolyte

  • Carbon paste electrode (CPE), possibly modified with nanoparticles to enhance sensitivity[7]

4.5. Instrumentation:

  • Potentiostat with a three-electrode system (working, reference, and counter electrodes).

4.6. Analysis Procedure:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent.

  • Transfer an aliquot of the stock solution to the electrochemical cell containing the supporting electrolyte.

  • Record the cyclic or differential pulse voltammogram over a defined potential range.

  • Identify the oxidation peak potential and current.

  • Construct a calibration curve by plotting the peak current versus the concentration of this compound hydrochloride.

  • Determine the concentration of the sample from the calibration curve.

Data Presentation

Table 5: Expected Performance Characteristics for a Proposed Electroanalytical Method

Validation ParameterExpected Range/Value
Linearity Range 10⁻⁶ - 10⁻⁴ M
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~10⁻⁷ M
Limit of Quantification (LOQ) ~10⁻⁶ M
Recovery 99-101%
Precision (%RSD) < 2.0%

Logical Relationship Diagram for Potentiometric Titration

Potentiometry_Logic cluster_titration Titration Process cluster_measurement Endpoint Detection cluster_calculation Quantification SamplePrep Dissolve Sample in Glacial Acetic Acid Titration Titrate with Perchloric Acid SamplePrep->Titration Potential Record Potential (mV) vs. Volume (mL) Titration->Potential Curve Plot Titration Curve Potential->Curve Endpoint Determine Endpoint Curve->Endpoint Calculate Calculate % this compound HCl Endpoint->Calculate

Caption: Logical steps in the potentiometric titration of this compound HCl.

References

Ethaverine's Application in the Study of L-type Calcium Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine, a papaverine (B1678415) derivative, is recognized for its vasodilatory properties, which are primarily attributed to its ability to reduce intracellular calcium concentrations.[1] A key mechanism underlying this effect is its interaction with L-type voltage-gated calcium channels (LTCCs), making it a valuable pharmacological tool for studying the function and regulation of these channels. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of L-type calcium channels.

L-type calcium channels are critical for excitation-contraction coupling in cardiac and smooth muscle, as well as for various physiological processes in neuronal and endocrine cells. This compound's inhibitory action on these channels provides a means to probe their contribution to cellular function and to screen for potential therapeutic agents targeting calcium signaling pathways.

Mechanism of Action

This compound inhibits L-type calcium channels by directly binding to the channel protein. It is structurally related to verapamil (B1683045) and is thought to act by binding to the verapamil binding sites on the LTCC.[1] This interaction leads to a reduction in the channel's open probability and a minor decrease in the unitary current amplitude.[1] this compound has been shown to inhibit the binding of various radiolabeled ligands to L-type calcium channels, including dihydropyridines (e.g., [3H]nitrendipine), benzothiazepines (e.g., [3H]diltiazem), and phenylalkylamines (e.g., [3H]verapamil), indicating a competitive or allosteric interaction at these binding sites.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of this compound with L-type calcium channels.

Table 1: Inhibitory Potency of this compound on L-type Calcium Channel Activity

ParameterValueExperimental SystemReference
EC50 (Channel Open Probability)~1 µMSingle L-type calcium channels from porcine cardiac muscle incorporated into planar lipid bilayers[1]

Table 2: this compound Inhibition of Radioligand Binding to L-type Calcium Channels

RadioligandKi ValueTissue PreparationReference
[3H]nitrendipine~8.5 µMCardiac sarcolemma[1]
[3H]diltiazem1-2 µMCardiac sarcolemma[1]
[3H]verapamil1-2 µMCardiac sarcolemma[1]

Experimental Protocols

Electrophysiological Analysis of this compound's Effect on L-type Calcium Channels using Patch-Clamp

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on L-type calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing the human CaV1.2 channel).

Materials:

  • HEK293 cells stably expressing the human CaV1.2 channel

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Poly-L-lysine coated glass coverslips

  • External (bath) solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with TEA-OH

  • Internal (pipette) solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg, pH 7.2 with CsOH

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation:

    • Culture HEK293-CaV1.2 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Plate cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Set the holding potential to -60 mV.

    • Apply a series of depolarizing voltage steps to a test potential of 0 mV for 200 ms (B15284909) to elicit L-type calcium currents.

    • Record baseline currents in the absence of this compound.

  • This compound Application:

    • Prepare a series of working concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in the external solution from the stock solution.

    • Apply the different concentrations of this compound to the cell using the perfusion system, allowing the current to reach a steady-state at each concentration.

    • Record the L-type calcium currents at each this compound concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude at each this compound concentration.

    • Normalize the current amplitude at each concentration to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay to Determine this compound's Affinity for L-type Calcium Channels

This protocol describes a competitive radioligand binding assay to measure the binding affinity (Ki) of this compound for the L-type calcium channel using [3H]nitrendipine and cardiac sarcolemma membranes.

Materials:

  • Porcine cardiac muscle

  • Homogenization buffer (e.g., 20 mM NaHCO3, 5 mM NaN3, pH 7.0)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]nitrendipine (radioligand)

  • Unlabeled nitrendipine (B1678957) (for non-specific binding)

  • This compound hydrochloride

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Cardiac Sarcolemma Preparation:

    • Homogenize fresh or frozen porcine cardiac muscle in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes (sarcolemma).

    • Wash the pellet with homogenization buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Cardiac sarcolemma membranes, [3H]nitrendipine (at a concentration near its Kd), and binding buffer.

      • Non-specific Binding: Cardiac sarcolemma membranes, [3H]nitrendipine, and a high concentration of unlabeled nitrendipine (e.g., 1 µM).

      • Competition Binding: Cardiac sarcolemma membranes, [3H]nitrendipine, and varying concentrations of this compound (e.g., 10 nM to 100 µM).

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [3H]nitrendipine binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]nitrendipine and Kd is its dissociation constant.

Visualizations

Ethaverine_LTCC_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTCC L-type Calcium Channel (LTCC) Ca_in Ca²⁺ Influx LTCC->Ca_in Inhibits This compound This compound Verapamil_Site Verapamil Binding Site This compound->Verapamil_Site Binds to Ca_level ↓ Intracellular Ca²⁺ Vasodilation Vasodilation / Muscle Relaxation Ca_level->Vasodilation Leads to

Caption: this compound's mechanism of action on L-type calcium channels.

Patch_Clamp_Workflow A Prepare HEK293-CaV1.2 Cells B Establish Whole-Cell Configuration A->B C Record Baseline L-type Ca²⁺ Currents (Holding Potential: -60 mV, Test Potential: 0 mV) B->C D Apply this compound (Concentration Gradient) C->D E Record L-type Ca²⁺ Currents in Presence of this compound D->E F Data Analysis: Determine IC50 E->F

Caption: Experimental workflow for patch-clamp analysis of this compound.

Radioligand_Binding_Workflow A Prepare Cardiac Sarcolemma Membranes B Incubate Membranes with [³H]nitrendipine and this compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine Ki D->E

Caption: Workflow for radioligand binding assay with this compound.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in ethaverine cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during ethaverine cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action. It functions as a phosphodiesterase (PDE) inhibitor, primarily targeting PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Additionally, it acts as an L-type calcium channel blocker, inhibiting the influx of calcium ions into the cell.[2] Both of these actions contribute to smooth muscle relaxation.

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value for this compound can vary depending on the cell line and the specific target being assayed. For its inhibitory effect on phosphodiesterase 4 (PDE4), IC50 values have been reported to be in the range of 0.41 to 2.46 μM.[1] Against the L-type calcium channel, an EC50 of approximately 1 µM has been observed.

Q3: What solvents are recommended for preparing this compound hydrochloride stock solutions?

A3: this compound hydrochloride is soluble in water (up to 100 mg/mL) and DMSO (up to 45 mg/mL). For cell-based assays, it is common to prepare a concentrated stock solution in sterile DMSO.

Q4: How should I store this compound hydrochloride stock solutions?

A4: this compound hydrochloride powder can be stored at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to one year. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common issue in cell-based assays and can stem from multiple factors.

Potential Cause Recommended Solution
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range. Use a consistent cell seeding density for all experiments.
This compound Stock Solution Integrity Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Inconsistent Incubation Times Standardize the duration of this compound exposure across all experiments (e.g., 24, 48, or 72 hours).
Serum Concentration Fluctuations Maintain a consistent serum percentage in the cell culture medium for all assays.
Compound Precipitation Visually inspect for precipitates after diluting the this compound stock in the final culture medium. If precipitation occurs, refer to the troubleshooting section on compound precipitation.
Issue 2: Compound Precipitation in Cell Culture Medium

Precipitation of this compound upon dilution in aqueous cell culture media can lead to a lower effective concentration and inconsistent results.

Potential Cause Recommended Solution
Exceeding Solubility Limit Ensure the final concentration of this compound does not exceed its solubility in the cell culture medium.
Rapid Dilution from DMSO Stock Add the DMSO stock solution drop-wise to the pre-warmed media while gently swirling to avoid localized high concentrations that can cause the compound to "crash out."
Low Temperature of Media Use pre-warmed (37°C) cell culture media for dilutions.
Final DMSO Concentration Too Low While aiming for the lowest possible DMSO concentration to avoid solvent toxicity, a slightly higher (but non-toxic) final concentration (e.g., 0.1-0.5%) may aid in solubility. Always include a vehicle control with the same final DMSO concentration.
Issue 3: High Background Signal in Fluorescence-Based Assays

A high background signal can mask the specific signal in fluorescence-based assays, such as intracellular calcium measurements.

Potential Cause Recommended Solution
Autofluorescence of this compound Run a control with this compound in cell-free medium to assess its intrinsic fluorescence at the assay's excitation and emission wavelengths. If this compound is fluorescent, consider using a different fluorescent dye with a spectral profile that does not overlap.
Cellular Autofluorescence Image an unstained cell sample to determine the baseline autofluorescence. Some cell types are naturally more autofluorescent.
Media Components Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence. For the final assay steps, consider using a phenol red-free medium.
Dye Overloading or Leakage Optimize the concentration of the fluorescent dye and the loading time. Ensure cells are washed properly to remove excess dye.

Quantitative Data

The following table summarizes reported IC50 and EC50 values for this compound.

Target Assay Type Cell Line/System IC50/EC50 (µM)
Phosphodiesterase 4 (PDE4)Enzymatic AssayNot specified0.41 - 2.46[1]
L-type Calcium ChannelElectrophysiologyPorcine Cardiac Muscle~1 (EC50)
Cyclin-Dependent Kinase 5 (CDK5)Cell Proliferation AssayA549 (Lung Cancer)11

Experimental Protocols

Intracellular Calcium Flux Assay using Fluo-4 AM

This protocol provides a general guideline for measuring changes in intracellular calcium concentration in response to this compound.

Materials:

  • Adherent cells cultured in a black, clear-bottom 96-well plate

  • Fluo-4 AM dye

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound hydrochloride

  • Positive control (e.g., a calcium ionophore like ionomycin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM. Pluronic F-127 (at a final concentration of 0.02%) can be included to improve dye solubility and loading.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells. Include wells with HBSS only (negative control) and a positive control.

  • Fluorescence Measurement:

    • Immediately begin measuring fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.

    • Record data kinetically to capture the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the response against the this compound concentration to determine the dose-response curve and calculate the EC50 or IC50.

cAMP Accumulation Assay (HTRF)

This protocol outlines a method to measure changes in intracellular cAMP levels, indicative of phosphodiesterase inhibition by this compound, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing the target of interest

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to establish a baseline of maximal cAMP accumulation)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound hydrochloride

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume white plate

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

    • Adjust the cell density to the optimal concentration for the assay (e.g., 3000 cells/well).

  • Compound and Cell Plating:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Cell Stimulation:

    • Add forskolin to the wells to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, diluted in lysis buffer as per the kit instructions) to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm). This ratio is inversely proportional to the intracellular cAMP concentration.

    • Plot the HTRF ratio against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent IC50 Start Inconsistent IC50 Results Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Cells_OK Consistent Cell Culture? Check_Cells->Cells_OK Check_Compound Assess this compound Stock Integrity Compound_OK Fresh Aliquots Used? Check_Compound->Compound_OK Check_Protocol Review Assay Protocol for Deviations Protocol_OK Standardized Incubation? Check_Protocol->Protocol_OK Cells_OK->Check_Compound Yes Standardize_Cells Standardize Cell Culture Practices Cells_OK->Standardize_Cells No Compound_OK->Check_Protocol Yes New_Stock Prepare Fresh this compound Stock Compound_OK->New_Stock No Standardize_Time Ensure Consistent Incubation Time Protocol_OK->Standardize_Time No Resolved Problem Resolved Protocol_OK->Resolved Yes Standardize_Cells->Resolved New_Stock->Resolved Standardize_Time->Resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

G cluster_1 This compound's Dual Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks cAMP ↑ cAMP dummy1 dummy2 PKA ↑ Protein Kinase A (PKA) cAMP->PKA Ca_Influx ↓ Ca2+ Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation PKA->Relaxation

Caption: this compound's dual mechanism of action.

G cluster_2 General Experimental Workflow for Cell-Based Assays Seed Seed Cells in Microplate Incubate1 Incubate (e.g., 24h) Seed->Incubate1 Treat Treat with this compound Dilutions Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Assay Perform Assay (e.g., Viability, Ca2+, cAMP) Incubate2->Assay Read Read Plate Assay->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: General experimental workflow for this compound assays.

References

Ethaverine Optimization for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing ethaverine concentrations in in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a derivative of papaverine, recognized for its smooth muscle relaxant properties.[1][2][3] Its biological effects are attributed to a multi-faceted mechanism of action, primarily targeting vascular smooth muscle cells.[3] The main mechanisms include:

  • Phosphodiesterase (PDE) Inhibition : this compound inhibits PDE enzymes, leading to the accumulation of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which ultimately decreases intracellular calcium levels, causing smooth muscle relaxation.[3]

  • L-type Calcium Channel Inhibition : The compound directly inhibits L-type calcium channels, blocking the influx of extracellular calcium, which is essential for smooth muscle contraction.[1][3]

  • Other Potential Targets : Recent studies suggest this compound may also interact with other cellular targets, including Cyclin-Dependent Kinase 5 (CDK5), which is involved in cell proliferation and migration.[4][5]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. For initial screening, a broad dose-response curve is recommended. Based on its known targets, a starting range of 0.1 µM to 100 µM is advisable.[6] For example, the EC₅₀ for inhibiting L-type calcium channels is approximately 1 µM.[1] In studies on A549 lung cancer cells, concentrations around 11 µM (the IC₅₀) were used to study effects on proliferation.[5]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound hydrochloride should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[7][8] This stock solution should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[7][8] When preparing your working solutions, dilute the stock in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7][9]

Q4: Which cell lines are suitable for experiments with this compound?

A4: The choice of cell line depends on your research question.

  • Smooth Muscle Cells : For studying vasodilation and smooth muscle relaxation, primary vascular smooth muscle cells (VSMCs) are the most relevant.[3][10]

  • Cancer Cell Lines : this compound has been studied in non-small cell lung cancer (NSCLC) cell lines like A549 (p53 wild-type), H1299 (p53-null), and PC9 to investigate its effects on proliferation and migration.[4]

  • Cardiac Cells : Its effect on L-type calcium channels was demonstrated using channels from porcine cardiac muscle.[1]

Signaling Pathway of this compound

// Invisible edges for spacing edge [style=invis]; this compound -> Ca_Channel; } this compound's dual mechanism of action in smooth muscle cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Observable Effect 1. Concentration Too Low : The effective concentration for your specific cell line and assay has not been reached.1. Expand Dose Range : Test a wider and higher concentration range (e.g., up to 100 or 200 µM).[6]
2. Compound Instability/Precipitation : this compound may have degraded in the culture medium or precipitated out of solution.2. Check Stability & Solubility : Assess stability by incubating this compound in media over time and analyzing via HPLC.[11] Ensure the stock is fully dissolved and the final concentration does not exceed its solubility limit in the medium.
3. Short Incubation Time : The duration of treatment is insufficient to produce a measurable biological response.3. Increase Incubation Time : Extend the treatment period (e.g., to 48 or 72 hours), especially for proliferation or migration assays.
4. Cell Line Insensitivity : The target molecules (e.g., specific PDE isoforms, L-type Ca2+ channels) are not expressed or are non-functional in your chosen cell line.4. Verify Target Expression : Use techniques like qPCR or Western blotting to confirm the presence of the intended molecular targets.[12] Consider using a different, more sensitive cell line.
High Cytotoxicity at Low Concentrations 1. Solvent Toxicity : The concentration of the vehicle (e.g., DMSO) is too high.1. Check Solvent Concentration : Ensure the final DMSO concentration is non-toxic (typically <0.5%) and consistent across all wells, including controls.[8][9]
2. Poor Cell Health : Cells were not healthy at the start of the experiment, making them more susceptible to chemical stress.2. Optimize Cell Seeding : Use cells at a low passage number and ensure optimal seeding density for a healthy monolayer before treatment.[6]
3. Compound Contamination : The this compound stock may be contaminated.3. Use High-Purity Compound : Ensure you are using a high-quality, pure source of this compound.
Inconsistent Results Between Experiments 1. Pipetting Errors : Inaccurate pipetting during serial dilutions or treatment application.1. Improve Pipetting Technique : Use calibrated pipettes, change tips between dilutions, and prepare a master mix for each concentration to be dispensed.[7]
2. Variation in Cell Conditions : Differences in cell passage number, confluency, or growth phase between experiments.2. Standardize Cell Culture : Use cells within a narrow passage range and seed them to reach a consistent confluency at the time of treatment.[6]
3. Reagent Variability : Using different batches of this compound, media, or serum.3. Control for Batch Variation : If using new batches of reagents, perform a bridging experiment to ensure consistency with previous results.

Experimental Workflow & Troubleshooting

// Nodes Start [label="Start: Dose-Response\nExperiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Observe Results", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NoEffect [label="No Observable Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConc [label="Is Concentration Range\nSufficiently High?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseConc [label="Increase Concentration Range\n(e.g., up to 100-200 µM)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckTime [label="Is Incubation Time\nSufficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTime [label="Increase Incubation Time\n(e.g., 48-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckStability [label="Is Compound Stable\nand Soluble?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreshPrep [label="Prepare Fresh Stock,\nVerify Solubility", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckTarget [label="Does Cell Line Express\nthe Target?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NewCellLine [label="Verify Target Expression or\nSelect Different Cell Line", fillcolor="#FFFFFF", fontcolor="#202124"]; Success [label="Effect Observed:\nOptimize Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Result [color="#202124"]; Result -> NoEffect [label="No", color="#EA4335"]; Result -> Success [label="Yes", color="#34A853"]; NoEffect -> CheckConc [color="#202124"]; CheckConc -> IncreaseConc [label="No", color="#202124"]; IncreaseConc -> Start [label="Re-run", color="#202124"]; CheckConc -> CheckTime [label="Yes", color="#202124"]; CheckTime -> IncreaseTime [label="No", color="#202124"]; IncreaseTime -> Start [label="Re-run", color="#202124"]; CheckTime -> CheckStability [label="Yes", color="#202124"]; CheckStability -> FreshPrep [label="No", color="#202124"]; FreshPrep -> Start [label="Re-run", color="#202124"]; CheckStability -> CheckTarget [label="Yes", color="#202124"]; CheckTarget -> NewCellLine [label="No", color="#202124"]; CheckTarget -> Success [label="Yes", color="#34A853"]; } Troubleshooting flowchart for a "No Observable Effect" result.

Quantitative Data Summary

Parameter Value System / Cell Type Observed Effect Reference
EC₅₀ ~1 µMPorcine Cardiac L-type Calcium ChannelsReduction in channel open probability[1]
Kᵢ ~8.5 µMCardiac SarcolemmaInhibition of [³H]nitrendipine binding[1]
Kᵢ 1-2 µMCardiac SarcolemmaInhibition of [³H]diltiazem and [³H]verapamil binding[1]
IC₅₀ 11 µMA549 Lung Cancer CellsInhibition of cell proliferation[5]
IC₅₀ 3.8 µMHuman Pregnant MyometriumPhosphodiesterase inhibition[13]
Effective Conc. 0.3 - 30 µMPorcine Cardiac L-type Calcium ChannelsInhibition of channel activity[1]
Effective Conc. 5.5 - 22 µMA549 Lung Cancer CellsUsed in combination with roscovitine (B1683857) to inhibit proliferation[5]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to a specific cell line, allowing for the calculation of an IC₅₀ (50% inhibitory concentration) value.

Objective : To determine the concentration of this compound that reduces cell viability by 50%.

Methodology :

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation : Prepare a 2X concentrated serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions. Also, prepare a 2X vehicle control (medium with the maximum DMSO concentration) and a no-treatment control.

  • Cell Treatment : Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions and controls. This brings the final volume to 200 µL and the compound concentrations to 1X.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[14][15]

Protocol 2: Cell Migration Scratch Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on cell migration in vitro.

Objective : To determine if this compound inhibits or promotes the migration of a specific cell line.

Methodology :

  • Cell Seeding : Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.

  • Creating the Scratch : Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the monolayer.

  • Washing : Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment : Replace the PBS with a complete culture medium containing the desired, non-toxic concentration of this compound (determined from the cytotoxicity assay). Include a vehicle control well.

  • Image Acquisition (Time 0) : Immediately capture images of the scratch in each well using an inverted microscope. Mark the specific locations on the plate to ensure the same fields are imaged over time.

  • Incubation : Incubate the plate at 37°C with 5% CO₂.

  • Subsequent Imaging : Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis : Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial (Time 0) wound area. Compare the rate of closure between the this compound-treated and control groups.[4][5]

// Nodes Start [label="Start: Select Cell Line\n& Research Question", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stock [label="Prepare High-Concentration\nthis compound Stock in DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; Cytotoxicity [label="Protocol 1: Dose-Response\nCytotoxicity Assay (e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Determine IC50 and\nNon-Toxic Concentration Range", fillcolor="#FBBC05", fontcolor="#202124"]; FunctionalAssay [label="Protocol 2: Perform Functional Assay\n(e.g., Migration, Proliferation, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Collection\n& Analysis", fillcolor="#202124", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stock [color="#202124"]; Stock -> Cytotoxicity [color="#202124"]; Cytotoxicity -> IC50 [color="#202124"]; IC50 -> FunctionalAssay [label="Select non-toxic\nconcentrations", color="#202124"]; FunctionalAssay -> DataAnalysis [color="#202124"]; DataAnalysis -> Conclusion [color="#202124"]; } General experimental workflow for in vitro this compound studies.

References

Ethaverine Stability in Solvent Preparations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Ethaverine in various solvent preparations. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including the choice of solvent, storage temperature, exposure to light, and the pH of the solution. Like its close structural analog papaverine (B1678415), this compound is susceptible to oxidative and photolytic degradation.[1]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: this compound hydrochloride shows good solubility in Dimethyl Sulfoxide (DMSO) and water. It is sparingly soluble in ethanol. For long-term storage, DMSO is a common choice. However, it's important to use anhydrous DMSO as water content can facilitate hydrolysis of susceptible compounds.[2]

Q3: How should I store my this compound stock solutions to ensure maximum stability?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] For short-term storage (a few days), 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. This compound, similar to papaverine, is known to be sensitive to light.[1]

  • Oxygen: To prevent oxidation, it is good practice to purge the vial headspace with an inert gas like nitrogen or argon before sealing, especially for long-term storage.

Q4: I see a precipitate in my this compound stock solution after thawing. What should I do?

A4: A precipitate may form upon freezing and thawing of concentrated stock solutions. Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before making any dilutions for your experiments. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q5: What are the likely degradation products of this compound?

A5: Based on studies of its analog papaverine, this compound is expected to degrade primarily through oxidation. The initial oxidation products are likely Ethaverinol and Ethaveraldine. Further oxidation and photochemical reactions can lead to the formation of more complex molecules.[1][3] A forced degradation study of papaverine hydrochloride also identified several demethylated derivatives as potential impurities.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected experimental results. Degradation of this compound stock or working solution.- Prepare fresh solutions from solid this compound hydrochloride. - Verify the storage conditions of your current solutions (temperature, light exposure). - Perform a stability check of your solution using an analytical method like HPLC.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.- Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks. - Review solution preparation and storage procedures to minimize degradation. - If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.
Color change in the solution (e.g., yellowing or browning). Significant degradation, likely due to oxidation or photolysis.- Discard the solution. - Prepare a fresh solution, ensuring minimal exposure to light and oxygen. - Store the new solution under recommended conditions (frozen, protected from light).

Quantitative Stability Data

Due to the limited availability of direct quantitative stability data for this compound, the following table summarizes findings for general compound stability in DMSO and for papaverine, which serves as a close structural analog. It is strongly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.

Solvent Compound Storage Condition Observation Reference
DMSO (20 mM)~7200 diverse compoundsRoom Temperature92% probability of compound integrity after 3 months; 83% after 6 months; 52% after 1 year.[5]
DMSO (10 mM)Diverse compounds40°C (accelerated)Most compounds were stable for 15 weeks. Water was a more significant factor in compound loss than oxygen.[6][7]
DMSO/water (90/10)1404 diverse compounds4°C85% of compounds were stable over a 2-year period.[8]
ChloroformPapaverine HClUV light (254 nm)Photooxidation follows pseudo-first-order kinetics.[5]
Aqueous SolutionPapaverine HClStored in glass vs. plastic vialsSolutions in glass vials showed less degradation.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., 50:50 methanol:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient or isocratic mixture of an appropriate buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Column Temperature: 30-40°C

Visualizing Degradation and Experimental Workflow

This compound Degradation Pathway (Extrapolated from Papaverine)

Ethaverine_Degradation This compound This compound Ethaverinol Ethaverinol This compound->Ethaverinol Oxidation Ethaveraldine Ethaveraldine This compound->Ethaveraldine Oxidation Complex_Product Tetraethoxy-oxo-indolo- isoquinolinylium salt Ethaverinol->Complex_Product Further Oxidation/ Photolysis Ethaveraldine->Complex_Product Further Oxidation/ Photolysis

Caption: Proposed degradation pathway of this compound based on its structural analog, papaverine.

Experimental Workflow for this compound Stability Study

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolytic Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis & Stability Assessment HPLC->Data

Caption: General workflow for conducting a forced degradation stability study of this compound.

References

Avoiding ethaverine precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using ethaverine in cell culture experiments while avoiding common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a derivative of papaverine (B1678415) and is recognized for its smooth muscle relaxant and vasodilatory properties. Its effects are primarily attributed to a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which leads to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cyclic nucleotides results in the relaxation of smooth muscle.

  • L-type Calcium Channel Inhibition: this compound also blocks L-type voltage-gated calcium channels.[1] This action prevents the influx of extracellular calcium into the cell, which is a critical step for muscle contraction.[1]

Q2: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. What is causing this?

This is a common issue known as "solvent shift" that occurs with many hydrophobic compounds.[2] this compound hydrochloride is readily soluble in DMSO but has lower solubility in aqueous solutions like cell culture media.[3] When the concentrated DMSO stock is diluted into the aqueous medium, the this compound may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of solution.[4]

Other contributing factors can include:

  • High Final Concentration: The intended final concentration of this compound in your media may be too high.

  • Low Temperature: Adding a room temperature stock solution to cold media can decrease solubility.[5]

  • pH Shifts: The pH of the media can influence the solubility of this compound.[5]

  • Interactions with Media Components: Salts and proteins in the media, particularly in serum, can interact with this compound and reduce its solubility.[5]

Q3: What is the recommended solvent and maximum final concentration of that solvent for my cell culture experiments?

For preparing a concentrated stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with some sensitive cell lines requiring a concentration of less than 0.1%.[6] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: Can this compound interact with the serum in my culture medium?

Yes, it is possible. Hydrophobic drugs can bind to proteins present in serum, such as bovine serum albumin (BSA) in fetal bovine serum (FBS).[7] This binding can affect the free concentration of this compound available to the cells and could potentially influence its solubility. If you suspect serum protein binding is an issue, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation after adding this compound to your cell culture medium, follow these troubleshooting steps:

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Addition Solvent Shock/High Supersaturation: Rapid dilution of a high-concentration DMSO stock into the aqueous medium.[4]1. Decrease Final Concentration: Lower the final working concentration of this compound. 2. Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to your final volume of complete medium. 3. Slow Addition with Mixing: Add the stock solution dropwise to the vortexing or swirling culture medium.[4] 4. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4]
High Final DMSO Concentration: The percentage of DMSO in the final culture volume is too high.Ensure the final DMSO concentration is within the recommended limits (ideally ≤ 0.1% and not exceeding 0.5%).[6]
Precipitation Over Time in the Incubator Exceeding Long-Term Solubility: The concentration is too high for stability over the incubation period at 37°C.[4]Reduce the final concentration of this compound in your experiment.
pH Shift in Media: Cellular metabolism can alter the pH of the medium, affecting drug solubility.[5]Use a medium with a strong buffering system (e.g., containing HEPES) and monitor the pH, especially in long-term experiments.
Interaction with Media Components: this compound may be interacting with salts or proteins in the serum over time.[4]Try reducing the serum concentration or using a serum-free medium if compatible with your cells.
Evaporation: Evaporation of media from the culture vessel can increase the concentration of this compound.[5]Use a humidified incubator and ensure culture plates are properly sealed or covered.[5]

Quantitative Data Summary

The following table summarizes the solubility and potency of this compound hydrochloride.

PropertyValueSource
Solubility in Water 100 mg/mL (231.5 mM)
Solubility in DMSO 45 mg/mL (104.18 mM)
IC₅₀ (Dopamine Content Inhibition in PC12 cells) 1.4 µM
EC₅₀ (L-type Ca²⁺ Channel Open Probability Reduction) ~1 µM
Kᵢ (Inhibition of [³H]verapamil binding) 1-2 µM
Kᵢ (Inhibition of [³H]nitrendipine binding) ~8.5 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (recommended)

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the required amount of this compound hydrochloride powder. To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 431.96 g/mol ), weigh out 4.32 mg.

  • Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous, sterile DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution into your cell culture medium, with steps to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Pre-warmed (37°C) serum-free cell culture medium or sterile PBS (for intermediate dilution)

  • Sterile microcentrifuge or conical tubes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Recommended):

    • To prepare a 100 µM working solution from a 10 mM stock for a final concentration of 1 µM in the well, an intermediate dilution is recommended.

    • Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of pre-warmed serum-free medium or PBS. This will give you a 1 mM intermediate solution. Mix gently by pipetting.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate solution to your pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM in a total volume of 1 mL, add 1 µL of the 1 mM intermediate solution to 999 µL of complete medium.

    • Alternatively, if not performing an intermediate dilution, add the stock solution dropwise to the final volume of pre-warmed complete medium while gently vortexing or swirling.

  • Mixing: Mix the final working solution gently but thoroughly by inverting the tube or by gentle pipetting.

  • Final DMSO Concentration Check: Verify that the final concentration of DMSO is within the acceptable range for your cell line (e.g., for a 1:1000 final dilution of the stock, the DMSO concentration will be 0.1%).

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. Use the solution immediately after preparation.

Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound's Dual Mechanism of Action for Vasodilation cluster_pde PDE Inhibition Pathway cluster_ca Calcium Channel Blockade This compound This compound pde Phosphodiesterase (PDE) This compound->pde inhibits ca_channel L-type Ca²⁺ Channel This compound->ca_channel blocks camp_cgmp ↑ cAMP / cGMP pde->camp_cgmp degrades pka_pkg ↑ PKA / PKG Activity camp_cgmp->pka_pkg mlck_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) pka_pkg->mlck_inhibition relaxation Smooth Muscle Relaxation (Vasodilation) mlck_inhibition->relaxation ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx intracellular_ca ↓ Intracellular [Ca²⁺] ca_influx->intracellular_ca intracellular_ca->relaxation

Caption: this compound's dual signaling pathways leading to vasodilation.

References

Ethaverine in High-Throughput Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ethaverine in high-throughput screening (HTS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. This compound, a papaverine (B1678415) derivative, is known for its smooth muscle relaxant properties, primarily through phosphodiesterase (PDE) inhibition and L-type calcium channel blockage.[1][2] While a valuable pharmacological tool, its characteristics can present challenges in various HTS assay formats, potentially leading to misleading results.

This guide is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and resolve potential artifacts and interference associated with this compound, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that might affect my screening results?

A1: this compound has a multi-faceted mechanism of action. Its principal effect is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), resulting in smooth muscle relaxation.[1] Additionally, it directly inhibits L-type calcium channels, further contributing to its relaxant effects.[1] It has also been shown to inhibit monoamine oxidase (MAO) activity.[3] This promiscuity means that in a target-based screen, an observed effect could be due to off-target activity on these or other proteins.

Q2: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

A2: While this compound is not classically listed among common PAINS like rhodanines or quinones, its potential for non-specific activity raises flags.[4] PAINS are compounds that show activity in numerous assays through non-specific mechanisms, often leading to false positives.[4][5] Given this compound's multiple known targets, it is crucial to perform counter-screens and orthogonal assays to confirm that any observed activity is specific to the target of interest.

Q3: I'm observing fluorescence interference in my assay when using this compound. What could be the cause?

A3: Many small molecules can intrinsically fluoresce or quench the fluorescence of a reporter molecule, a common source of interference in HTS assays.[6][7][8][9] this compound, like other complex organic molecules, may possess fluorescent properties that overlap with the excitation or emission spectra of your assay's fluorophores. This can lead to a false positive (if it fluoresces) or a false negative (if it quenches) result.

Q4: My results with this compound are inconsistent and show poor dose-response curves. What could be the issue?

A4: Inconsistent results and poorly defined dose-response curves can be indicative of compound aggregation.[10][11] At certain concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay components, leading to reproducible yet artifactual results.[10][12]

Troubleshooting Guide

Issue 1: Suspected Off-Target Activity

Symptoms:

  • Activity is observed in a primary screen, but the result is unexpected based on the target class.

  • The dose-response curve is shallow or biphasic.

  • The compound shows activity across multiple, unrelated HTS campaigns.

Troubleshooting Steps:

  • Literature Review: Investigate the known pharmacology of this compound to see if its known mechanisms of action (PDE, calcium channel, or MAO inhibition) could plausibly affect your assay.[1][3]

  • Orthogonal Assays: Validate the primary hit using a secondary assay that employs a different detection technology (e.g., if the primary was fluorescence-based, use a label-free or absorbance-based method).

  • Counter-Screens: Screen this compound against assays for its known off-targets (e.g., a generic PDE activity assay).

Issue 2: Fluorescence Interference

Symptoms:

  • High background signal in wells containing only this compound and the detection reagents.

  • A dose-dependent increase or decrease in signal in the absence of the biological target.

Troubleshooting Steps:

  • Spectral Scanning: Measure the excitation and emission spectra of this compound at your assay concentration to check for overlap with your fluorophore.

  • "Promiscuity" Assays: Run this compound in an assay buffer-only control plate to quantify its intrinsic fluorescence.

  • Red-Shifted Dyes: Consider re-developing the assay with a red-shifted fluorophore, as compound interference is often less pronounced at longer wavelengths.[8]

Issue 3: Compound Aggregation

Symptoms:

  • Activity is highly sensitive to assay conditions (e.g., buffer components, protein concentration).

  • Inhibition is time-dependent and increases with pre-incubation.

  • The dose-response curve is steep and often has a "hump."

Troubleshooting Steps:

  • Detergent Test: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the activity of this compound is significantly reduced, aggregation is likely the cause.[13]

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at various concentrations of this compound in your assay buffer.

  • Varying Enzyme Concentration: For enzymatic assays, aggregator-based inhibition is often overcome by increasing the enzyme concentration. If the IC50 of this compound increases with higher enzyme concentration, it suggests a non-stoichiometric, aggregation-based mechanism.

Data Presentation

Table 1: Hypothetical HTS Data for this compound Suggesting Assay Interference

Assay TypeTargetDetection MethodThis compound IC50 (µM)Dose-Response Curve Shape
Primary ScreenKinase XFluorescence Polarization5.2Sigmoidal
Orthogonal AssayKinase XAbsorbance (Coupled-Enzyme)> 100Flat
Counter-ScreenLuciferaseLuminescence8.1Sigmoidal
Primary Screen + 0.01% Triton X-100Kinase XFluorescence Polarization75.6Flat

This table illustrates a scenario where this compound appears as a hit in a primary fluorescence-based assay but is inactive in an orthogonal assay. The activity against luciferase and the loss of activity in the presence of a detergent strongly suggest the initial hit was an artifact.

Table 2: Physicochemical Properties of this compound

PropertyValueImplication for HTS
Molecular Weight396.48 g/mol -
LogP4.1 (Predicted)Potential for non-specific binding, aggregation.
pKa6.2 (Predicted, basic)Solubility is pH-dependent.
Aqueous SolubilityPoorly solubleHigher risk of precipitation/aggregation in aqueous assay buffers.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation: Prepare a dilution series of this compound (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM) in the final assay buffer. Include a buffer-only control.

  • Equilibration: Allow samples to equilibrate at the assay temperature for 30 minutes.

  • DLS Measurement: Place the samples in a DLS instrument and acquire data.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in solution. The appearance of particles with diameters >100 nm at higher concentrations is indicative of aggregation.

Protocol 2: Luciferase Counter-Screen

  • Reagent Preparation: Prepare a solution of recombinant luciferase enzyme in assay buffer. Prepare a substrate solution containing luciferin (B1168401) and ATP.

  • Compound Plating: In a 384-well white plate, add your dilution series of this compound. Include a known luciferase inhibitor as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add the luciferase enzyme solution to all wells and incubate for 15 minutes at room temperature.

  • Signal Generation: Place the plate in a luminometer and inject the substrate solution.

  • Data Acquisition: Immediately measure the luminescence signal.

  • Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value if significant inhibition is observed.

Visualizations

G cluster_0 Troubleshooting Workflow for HTS Hits start Primary HTS Hit ortho Orthogonal Assay Confirmation start->ortho counterscreen Counter-Screens (e.g., Luciferase) start->counterscreen aggregation Aggregation Assays (DLS, Detergent) start->aggregation artifact Artifact/False Positive ortho->artifact Inactive valid_hit Confirmed Hit ortho->valid_hit Active counterscreen->artifact Active aggregation->artifact Aggregates Form

Caption: A logical workflow for troubleshooting initial HTS hits.

G cluster_1 This compound's Known Signaling Pathways eth This compound pde Inhibits PDE eth->pde ca Blocks L-type Ca2+ Channels eth->ca mao Inhibits MAO eth->mao camp ↑ cAMP/cGMP pde->camp ca_influx ↓ Ca2+ Influx ca->ca_influx catecholamine ↑ Catecholamines mao->catecholamine

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Optimizing HPLC Resolution for Ethaverine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) resolution of ethaverine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound and its metabolites in reverse-phase HPLC?

A1: The most critical factors include mobile phase composition (organic solvent strength, pH, and buffer concentration), stationary phase chemistry (e.g., C18, C8), column parameters (particle size, length, and internal diameter), column temperature, and flow rate. For structurally similar compounds like this compound and its O-desethylated metabolites, optimizing selectivity (α) is paramount, which is heavily influenced by the mobile phase and stationary phase chemistry.

Q2: My peaks for this compound and a potential metabolite are co-eluting or showing poor resolution. What is the first step I should take?

A2: The initial step should be to adjust the mobile phase strength. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve the separation between peaks. If this does not provide adequate resolution, modifying the mobile phase pH can be effective, especially if the metabolites have different ionization properties compared to the parent drug.

Q3: I am observing peak tailing for my this compound peak. What are the common causes and solutions?

A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Potential solutions include:

  • Lowering the mobile phase pH: This protonates the silanol groups, reducing their interaction with the protonated amine on this compound.

  • Using a base-deactivated or end-capped column: These columns have fewer free silanol groups.

  • Adding a competing base to the mobile phase: A small amount of an amine modifier like triethylamine (B128534) (TEA) can mask the silanol groups.

  • Checking for column overload: Injecting too much sample can lead to peak distortion.

Q4: How does temperature affect the separation of this compound and its metabolites?

A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. For closely eluting compounds, a systematic study of the effect of temperature (e.g., in 5°C increments) can help optimize resolution. However, be mindful of the thermal stability of your analytes.

Q5: When should I consider using a gradient elution method instead of an isocratic one?

A5: A gradient elution is recommended when your sample contains compounds with a wide range of polarities, such as the parent drug and its more polar metabolites. If you are trying to separate the relatively nonpolar this compound from its more polar, hydroxylated, or O-desalkylated metabolites, a gradient method will likely provide better resolution and peak shape for all compounds of interest, while also reducing the overall run time.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and a Suspected Metabolite
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Strength Decrease the organic solvent concentration in 5% increments.Increased retention and improved separation between peaks.
Suboptimal Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase by ±0.5 pH units.Altered retention times and selectivity due to changes in analyte ionization.
Incorrect Organic Modifier Switch from acetonitrile to methanol (B129727), or vice versa.Change in selectivity due to different solvent-analyte interactions.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column.Sharper peaks and increased theoretical plates, leading to better resolution.
Non-optimal Temperature Vary the column temperature between 25°C and 50°C.Improved peak shape and potential changes in elution order.
Problem 2: Baseline Noise or Drift
Possible Cause Troubleshooting Step Expected Outcome
Air Bubbles in the System Degas the mobile phase using sonication or an inline degasser. Purge the pump.A stable, smooth baseline.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase.Reduced baseline noise and elimination of ghost peaks.
Leaking Fittings Check all fittings for leaks and tighten or replace as necessary.Stable pressure and a consistent baseline.
Detector Lamp Failure Check the lamp energy. Replace the lamp if it is nearing the end of its lifespan.Increased signal-to-noise ratio and a stable baseline.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).A clean baseline and restored column performance.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound Hydrochloride[1]

This protocol is a robust method for determining the purity of this compound hydrochloride and separating it from potential process-related impurities.

Chromatographic Conditions:

Parameter Condition
HPLC Column Hypersil Gold (C18), 5 µm, 150 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 80% A, 20% B15-20 min: Gradient to 40% A, 60% B20-22 min: 40% A, 60% B22-23 min: Gradient to 80% A, 20% B23-30 min: 80% A, 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Solution Preparation:

  • Diluent: Methanol and Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound Hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtering: Filter all solutions through a 0.45 µm membrane filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

Protocol 2: Hypothetical Method Development Strategy for this compound and its O-Desethylated Metabolites

Based on the metabolism of structurally similar compounds like papaverine, this compound is expected to undergo O-dealkylation, resulting in more polar metabolites. The following is a starting point for developing a separation method for this compound and its potential O-desethylated metabolites.

Initial Chromatographic Conditions:

Parameter Suggested Starting Condition
HPLC Column C18, 2.7-3.5 µm, 100-150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with a shallow gradient, e.g., 5-95% B over 20 minutes, followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm (or scan for optimal wavelength)
Injection Volume 5-10 µL

Optimization Strategy:

  • Gradient Optimization: Adjust the gradient slope to improve the separation of early-eluting, polar metabolites from the parent drug.

  • pH Modification: If resolution is still insufficient, prepare mobile phases with a buffer (e.g., 10 mM ammonium (B1175870) formate) and adjust the pH.

  • Solvent Type: Evaluate methanol as the organic modifier, as it can offer different selectivity compared to acetonitrile.

  • Stationary Phase Screening: If necessary, screen different stationary phases (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

Data Presentation

Table 1: System Suitability Parameters for this compound Purity Analysis

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Table 2: Hypothetical Retention Time Data for this compound and Metabolites

This table presents hypothetical data to illustrate the expected elution order in a reversed-phase system. Actual retention times will vary based on the specific method.

Compound Expected Elution Order Hypothetical Retention Time (min)
Hydroxylated Metabolite1 (Most Polar)8.5
Mono-O-desethylated Metabolite210.2
This compound3 (Least Polar)15.7

Visualizations

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase filter Filter Solutions (0.45 µm) prep_mp->filter prep_sample Prepare Standard & Sample Solutions prep_sample->filter equilibrate Equilibrate System filter->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard (x5) inject_blank->inject_std inject_sample Inject Sample (x2) inject_std->inject_sample check_sst Check System Suitability inject_sample->check_sst integrate Integrate Peaks check_sst->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Experimental workflow for HPLC analysis of this compound.

G start Poor Resolution or Co-elution q1 Isocratic or Gradient? start->q1 a1_iso Decrease % Organic q1->a1_iso Isocratic a1_grad Decrease Gradient Slope q1->a1_grad Gradient q2 Resolution Improved? a1_iso->q2 a1_grad->q2 a2_yes Method Optimized q2->a2_yes Yes a2_no Modify Mobile Phase pH q2->a2_no No q3 Resolution Improved? a2_no->q3 a3_yes Method Optimized q3->a3_yes Yes a3_no Change Organic Modifier (ACN <> MeOH) q3->a3_no No q4 Resolution Improved? a3_no->q4 a4_yes Method Optimized q4->a4_yes Yes a4_no Change Column (e.g., smaller particles, different chemistry) q4->a4_no No end Consult Further a4_no->end

Caption: Troubleshooting workflow for improving HPLC resolution.

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism This compound This compound cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) This compound->cyp450 metabolite1 Mono-O-desethylated this compound cyp450->metabolite1 metabolite2 Di-O-desethylated this compound cyp450->metabolite2 metabolite3 Hydroxylated this compound cyp450->metabolite3 conjugation Conjugation Enzymes (e.g., UGTs, SULTs) metabolite1->conjugation metabolite2->conjugation metabolite3->conjugation conjugated_metabolites Glucuronide or Sulfate Conjugates conjugation->conjugated_metabolites excretion Excretion (Urine/Feces) conjugated_metabolites->excretion

Caption: Proposed biotransformation pathway for this compound.

Cell culture contamination issues when using ethaverine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using ethaverine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a research context?

A1: this compound is a papaverine (B1678415) derivative.[1] It is known to act as a smooth muscle relaxant.[2] Its mechanisms of action include the inhibition of phosphodiesterase (PDE) and the blockage of L-type calcium channels.[1][3] In cancer research, this compound has been identified as an allosteric modulator of Cyclin-Dependent Kinase 5 (CDK5), inhibiting lung cancer cell proliferation and migration.[4]

Q2: How should I prepare and store this compound stock solutions for cell culture?

A2: this compound hydrochloride is soluble in water (100 mg/mL) and DMSO (45 mg/mL); sonication may be required for complete dissolution.[2] For cell culture applications, preparing a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is recommended.[5] This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protected from light.[6]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments when using this compound?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v), and ideally below 0.1%.[7] It is always advisable to include a vehicle control (media with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent on cell health and behavior.

Q4: I am observing a precipitate in my cell culture medium after adding this compound. What is causing this and how can I prevent it?

A4: Precipitation, or "crashing out," of a compound when added to aqueous cell culture media is a common issue, particularly with hydrophobic molecules. This can be caused by the final concentration of this compound exceeding its solubility in the medium, the temperature of the medium, or the method of dilution. To prevent this, ensure your final concentration is below the solubility limit, use pre-warmed (37°C) media, and add the this compound stock solution dropwise while gently mixing.[7][8] Performing a serial dilution in pre-warmed media can also help.[7]

Q5: Can this compound interfere with my cell-based assays?

A5: It is possible for any small molecule, including this compound, to interfere with assay readouts. Potential interferences include autofluorescence or quenching in fluorescence-based assays, or colorimetric interference in absorbance-based assays.[9] It is recommended to run compound-only controls (this compound in media without cells) to check for autofluorescence or absorbance at the wavelengths used in your assay.[7]

Troubleshooting Guides

Issue 1: Microbial Contamination Observed After this compound Treatment

If you observe signs of bacterial, yeast, or fungal contamination (e.g., turbidity, color change in media, visible organisms under the microscope) after adding your this compound solution, it is crucial to determine the source.

Troubleshooting Workflow for Microbial Contamination

A Contamination Detected B Isolate Contaminated Cultures A->B C Check Sterility of this compound Stock B->C D Prepare Fresh, Sterile this compound Stock C->D Contaminated E Review Aseptic Technique C->E Sterile H Problem Resolved D->H F Check Other Reagents (Media, Serum) E->F G Clean and Disinfect Equipment F->G G->H

Caption: Troubleshooting workflow for microbial contamination.

Detailed Steps:

  • Isolate and Discard: Immediately isolate any contaminated cultures to prevent cross-contamination and discard them following your institution's biohazard waste disposal procedures.

  • Check this compound Stock: Test the sterility of your this compound stock solution. This can be done by adding a small volume of the stock to a sterile culture medium and incubating it.

  • Review Aseptic Technique: Ensure that proper aseptic techniques are being followed when preparing and adding the this compound solution to your cultures.

  • Evaluate Other Reagents: Check for contamination in other reagents used, such as the cell culture medium and serum.

  • Decontaminate Equipment: Thoroughly clean and decontaminate all equipment that may have come into contact with the contaminated cultures, including incubators, biosafety cabinets, and pipettes.

Issue 2: Chemical Precipitation or Crystal Formation in Culture

The appearance of a precipitate after adding this compound can be due to its poor solubility in the aqueous environment of the cell culture medium.

Troubleshooting Workflow for this compound Precipitation

A Precipitate Observed B Check Final Concentration A->B C Lower Final Concentration B->C Too High D Optimize Dilution Method B->D Within Range J Problem Resolved C->J E Use Pre-warmed (37°C) Media D->E F Add Stock Solution Slowly/Dropwise E->F G Perform Serial Dilution F->G H Check for Media Component Interaction G->H I Consider Serum-Free Media Trial H->I I->J

Caption: Troubleshooting workflow for this compound precipitation.

Potential Causes and Solutions for Precipitation

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[7]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently vortexing the media.[7]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[7]
Interaction with Media Components Components in the serum or media may interact with this compound, reducing its solubility.If your experimental design allows, consider a trial with reduced serum or serum-free medium to see if precipitation is reduced.
pH of the Media The pH of the cell culture medium may not be optimal for keeping this compound in solution.Check the pKa of this compound and the pH of your media. While altering media pH can impact cell health, ensuring your media is properly buffered is crucial.
Issue 3: Unexpected Cellular Effects or Inconsistent Results

Observing unexpected changes in cell morphology, growth rates, or inconsistent results between experiments can be frustrating.

Troubleshooting Workflow for Unexpected Cellular Effects

A Unexpected Cellular Effects B Verify this compound Concentration and Purity A->B C Perform Cytotoxicity Assay (e.g., MTT) B->C D Check for this compound Degradation C->D E Assess for Assay Interference D->E F Investigate Off-Target Effects E->F G Problem Identified F->G

Caption: Troubleshooting for unexpected cellular effects.

Potential Causes and Solutions for Inconsistent Results

Potential Cause Explanation Recommended Solution
This compound Degradation This compound may not be stable in the cell culture medium at 37°C over the duration of your experiment.Prepare fresh this compound dilutions for each experiment. Minimize the time the this compound-containing media is stored. A stability study using HPLC can determine the degradation rate in your specific media.[10]
Cytotoxicity The concentration of this compound used may be cytotoxic to your specific cell line, leading to unexpected changes in morphology and viability.Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the IC50 of this compound for your cells.[11] This will help you select appropriate concentrations for your experiments.
Off-Target Effects This compound may be affecting other signaling pathways in your cells, leading to the observed phenotypic changes.Review the literature for known off-target effects of this compound. Consider investigating the effect of this compound on major signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.
Assay Interference This compound might be directly interfering with your assay readout (e.g., autofluorescence).Run appropriate controls, such as this compound in cell-free media, to test for assay interference.[7]

Experimental Protocols

Protocol 1: Sterility Testing of this compound Stock Solution

Objective: To determine if the this compound stock solution is a source of microbial contamination.

Materials:

  • This compound stock solution

  • Sterile Tryptic Soy Broth (TSB) or other suitable liquid culture medium

  • Sterile culture tubes

  • Incubator at 30-35°C

Methodology:

  • In a sterile environment (e.g., a biosafety cabinet), add a small volume (e.g., 10 µL) of your this compound stock solution to a tube containing 5 mL of sterile TSB.

  • As a positive control, inoculate a separate tube of TSB with a known non-pathogenic bacterial strain.

  • As a negative control, maintain an un-inoculated tube of TSB.

  • Incubate all tubes at 30-35°C for up to 14 days.

  • Visually inspect the tubes daily for any signs of turbidity (cloudiness), which would indicate microbial growth.

Protocol 2: MTT Assay for this compound Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[11]

  • This compound Treatment: Prepare a series of dilutions of this compound in complete medium from your stock solution. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound is known to interact with specific signaling pathways. Understanding these interactions can help in troubleshooting unexpected experimental outcomes.

Known this compound Signaling Interactions

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits CaChannel L-type Calcium Channels This compound->CaChannel Inhibits CDK5 CDK5 This compound->CDK5 Modulates cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux Proliferation ↓ Cell Proliferation CDK5->Proliferation Migration ↓ Cell Migration CDK5->Migration Vasodilation Vasodilation cAMP_cGMP->Vasodilation CaInflux->Vasodilation

Caption: Known signaling pathways affected by this compound.

Potential Signaling Pathways for Investigation

Based on the actions of related compounds and common cellular responses to small molecule inhibitors, the following pathways may also be affected by this compound and could be investigated if unexpected results are observed.

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway involved in cell survival, proliferation, and metabolism. Some related compounds have been shown to influence this pathway.[7]

  • MAPK/ERK Pathway: This pathway is central to the regulation of cell proliferation, differentiation, and stress responses.

  • NF-κB Pathway: This pathway plays a key role in inflammatory responses and cell survival.

Investigative Workflow for Off-Target Effects

A Unexpected Phenotype B Hypothesize Pathway Involvement (e.g., PI3K/Akt, MAPK/ERK, NF-κB) A->B C Perform Western Blot for Key Pathway Proteins (e.g., p-Akt, p-ERK, p-p65) B->C D Pathway Altered? C->D E Further Investigation with Specific Inhibitors/Activators D->E Yes F Re-evaluate Experimental Design D->F No G Conclusion on Off-Target Effect E->G F->G

Caption: Investigative workflow for potential off-target effects.

References

Addressing ethaverine autofluorescence in imaging experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues in imaging experiments involving ethaverine.

Troubleshooting Guide

Issue: High background fluorescence obscuring the signal of interest.

High background fluorescence can be a significant issue, potentially masking the specific signal from your fluorescent probes.[1][2] This can arise from several sources, including the inherent autofluorescence of the sample or fixation-induced autofluorescence.[1][3][4]

Possible Cause & Suggested Solution

Possible Cause Suggested Solution
This compound Autofluorescence While specific data on this compound's autofluorescence is limited, many organic molecules can fluoresce. To determine if this compound is the source, image an unlabeled control sample treated with this compound under the same conditions.[3] If autofluorescence is observed, consider the mitigation strategies below.
Endogenous Autofluorescence Biological samples contain molecules that naturally fluoresce, such as collagen, NADH, and riboflavin.[3][5] To minimize this, you can perfuse tissues with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.[1][5]
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[1][3] To reduce this, use the lowest effective concentration and shortest fixation time.[1][5] Alternatively, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[1][3]
Non-specific Staining High background can also result from non-specific binding of fluorescently labeled antibodies.[2] Ensure you are using appropriate blocking steps and antibody concentrations.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?

Autofluorescence is the natural emission of light by biological structures or molecules when they are excited by light, which can interfere with the detection of your specific fluorescent signal.[3][4] This can lead to a low signal-to-noise ratio, making it difficult to distinguish the target signal from the background noise.[2] When using a compound like this compound, it's crucial to determine if the compound itself or other factors are contributing to unwanted background fluorescence.

Q2: How can I determine the spectral properties of this compound's potential autofluorescence?

To characterize the potential autofluorescence of this compound, you can perform a spectral scan on a sample containing only this compound in your experimental buffer. Use a spectrophotometer or a confocal microscope with spectral imaging capabilities to determine the excitation and emission maxima. This information will be critical for selecting appropriate fluorophores and filter sets to minimize spectral overlap.

Q3: What are the key strategies to reduce autofluorescence in my this compound experiments?

Several strategies can be employed to combat autofluorescence:

  • Spectral Separation: Choose fluorophores with excitation and emission spectra that are well separated from the autofluorescence spectrum.[7] Far-red and near-infrared fluorophores are often good choices as autofluorescence is typically lower in these regions.[5][7]

  • Chemical Quenching: Various reagents can be used to quench autofluorescence. For example, sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence.[3][5] Sudan Black B is another option, particularly for reducing lipofuscin-based autofluorescence.[5]

  • Photobleaching: Intentionally exposing the sample to high-intensity light before imaging can sometimes reduce autofluorescence by photobleaching the endogenous fluorophores.[7]

  • Image Processing: Post-acquisition image processing techniques, such as spectral unmixing or background subtraction, can help to computationally remove the autofluorescence signal.

Q4: Are there any alternative imaging modalities to consider if this compound autofluorescence is insurmountable?

If autofluorescence from this compound or the sample proves too challenging to overcome with fluorescence microscopy, you might consider alternative imaging techniques that are less susceptible to this artifact. These could include:

  • Brightfield or Differential Interference Contrast (DIC) Microscopy: These techniques rely on differences in light absorption and refractive index, respectively, and are not affected by fluorescence.

  • Raman Microscopy: This technique provides chemical information based on vibrational spectroscopy and is generally not hampered by autofluorescence.

  • Persistent Luminescence Imaging: This method utilizes probes that continue to emit light long after the excitation source is removed, thereby avoiding autofluorescence interference.[8]

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence
  • Sample Preparation: Prepare a solution of this compound at the working concentration in your imaging buffer.

  • Spectral Scanning:

    • Using a fluorometer, perform an excitation scan to find the wavelength of maximum excitation. .

    • Set the excitation to this maximum and perform an emission scan to determine the wavelength of maximum emission.

  • Microscopy:

    • Image the this compound solution using a confocal microscope with a spectral detector.

    • Acquire a lambda stack (a series of images at different emission wavelengths) to visualize the full emission spectrum.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence Reduction
  • Fixation: Fix your cells or tissue with an aldehyde-based fixative (e.g., 4% paraformaldehyde) as per your standard protocol.

  • Washing: Wash the sample thoroughly with PBS.

  • Sodium Borohydride Incubation: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the sample in this solution for 10-15 minutes at room temperature.[3][5]

  • Washing: Wash the sample again with PBS three times for 5 minutes each.

  • Staining: Proceed with your immunofluorescence staining protocol.

Quantitative Data Summary

Table 1: Common Endogenous Fluorophores and their Spectral Properties

Fluorophore Excitation Max (nm) Emission Max (nm) Common Location
Collagen340-360400-440Extracellular matrix
Elastin350-400420-460Extracellular matrix
NADH340450Mitochondria
FAD450530Mitochondria
Lipofuscin340-395430-650Lysosomes (aged cells)
Riboflavin450520Cytoplasm

Data compiled from various sources.

Table 2: Comparison of Autofluorescence Reduction Methods

Method Target Effectiveness Potential Drawbacks
Spectral Selection (Far-Red Dyes) General AutofluorescenceHighRequires appropriate hardware (lasers, detectors)
Sodium Borohydride Aldehyde-inducedModerate to HighCan affect tissue integrity with prolonged use
Sudan Black B LipofuscinHighCan introduce its own background in some channels
Photobleaching General AutofluorescenceVariableCan damage the sample or intended fluorophores

Visualizations

Signaling Pathway

Recent studies suggest that this compound may exert its effects through the inhibition of Cyclin-Dependent Kinase 5 (CDK5).[9] The following diagram illustrates a simplified potential signaling pathway.

Ethaverine_CDK5_Pathway cluster_cell Cell This compound This compound CDK5 CDK5 This compound->CDK5 Inhibition Downstream Downstream Effectors (e.g., Proliferation, Migration) CDK5->Downstream Regulation

Caption: Simplified diagram of this compound's potential inhibition of the CDK5 signaling pathway.

Experimental Workflow

The following workflow outlines the key steps in addressing autofluorescence in an imaging experiment.

Autofluorescence_Workflow Start Start: High Background Fluorescence Observed IdentifySource Identify Source of Autofluorescence Start->IdentifySource This compound This compound Autofluorescence IdentifySource->this compound This compound Control Endogenous Endogenous Autofluorescence IdentifySource->Endogenous Unstained Control Fixation Fixation-Induced IdentifySource->Fixation Different Fixatives Mitigation Select Mitigation Strategy This compound->Mitigation Endogenous->Mitigation Fixation->Mitigation Spectral Spectral Separation Mitigation->Spectral Quenching Chemical Quenching Mitigation->Quenching Photobleaching Photobleaching Mitigation->Photobleaching Image Acquire Images Spectral->Image Quenching->Image Photobleaching->Image Analyze Analyze Data Image->Analyze

References

Ethaverine Experimental Artifacts: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethaverine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common experimental artifacts associated with the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound hydrochloride is a derivative of papaverine (B1678415) and functions primarily as a smooth muscle relaxant.[1] Its principal mechanism is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This increase in cyclic nucleotides results in the relaxation of smooth muscles. Additionally, this compound is known to block L-type calcium channels, further contributing to its vasodilatory effects.

Q2: My this compound stock solution is cloudy or has precipitated. What should I do?

Precipitation is a common issue due to this compound's limited aqueous solubility. This compound hydrochloride is soluble in water (up to 100 mg/mL) and DMSO (up to 45 mg/mL), though sonication may be required to fully dissolve it. If you observe precipitation, gentle warming and sonication can help redissolve the compound. It is recommended to prepare fresh solutions for each experiment and to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, co-solvents such as PEG300 and Tween-80 can improve solubility.

Q3: I am observing unexpected or off-target effects in my cell-based assays. What could be the cause?

This compound, like many small molecule inhibitors, can exhibit off-target activity. Documented off-target effects include the inhibition of Cyclin-Dependent Kinase 5 (CDK5) and potential interactions with the hERG potassium channel.[1][2] At higher concentrations, it may also induce cytotoxicity.[3] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.

Q4: Could this compound be interfering with my fluorescence-based assay?

While direct studies on this compound's intrinsic fluorescence are limited, its chemical structure, containing multiple aromatic rings, suggests a potential for autofluorescence or quenching in fluorescence-based assays.[4] This can lead to false positive or false negative results. It is advisable to run a control experiment with this compound alone in the assay buffer to check for any interference with the fluorescent signal. If interference is detected, consider using a different fluorescent probe with excitation and emission wavelengths that do not overlap with this compound's potential fluorescence or absorbance spectrum.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency in PDE Inhibition Assays
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the highest concentration wells for any signs of precipitation. If observed, re-evaluate the solubility of this compound in your assay buffer. Consider preparing a more concentrated stock in 100% DMSO and using a smaller volume to dose the assay, ensuring the final DMSO concentration remains low (<0.5%).
Compound Degradation This compound solutions can be unstable. Prepare fresh dilutions from a frozen stock for each experiment. To confirm stability, you can incubate this compound in the assay buffer for the duration of the experiment and then analyze its integrity via HPLC.
Incorrect Assay Conditions The IC50 value of a competitive inhibitor is dependent on the substrate (cAMP/cGMP) concentration. Ensure the substrate concentration is at or below the Km value for the PDE enzyme being tested. Also, verify the activity of your recombinant PDE enzyme with a known standard inhibitor.
Pipetting/Dilution Errors Ensure all pipettes are calibrated. Use a careful serial dilution technique and ensure thorough mixing at each step.
Issue 2: High Background or Artifactual Signal in Calcium Imaging Experiments
Possible Cause Troubleshooting Steps
This compound Autofluorescence This compound's aromatic structure may cause autofluorescence. Before loading cells with a calcium indicator, image cells treated with this compound alone using the same filter sets. If autofluorescence is detected, perform background subtraction. Consider using a calcium indicator that excites and emits at longer, red-shifted wavelengths, as autofluorescence is often weaker in this region.[5]
Incomplete Dye Loading/Esterase Activity Ensure cells are incubated with the AM-ester form of the calcium indicator for the appropriate time to allow for complete de-esterification by intracellular esterases. Wash cells thoroughly with buffer after loading to remove any extracellular dye.
Cytotoxicity at High Concentrations High concentrations of this compound may induce cytotoxicity, leading to membrane disruption and a non-specific increase in intracellular calcium. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range of this compound for your cell type.[6]
Vehicle Effects If using DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control to account for any effects of the solvent on calcium signaling.
Issue 3: Unexpected Results in Smooth Muscle Contractility Assays
Possible Cause Troubleshooting Steps
Off-Target Vasodilation/Contraction This compound's primary mechanism is vasodilation. If unexpected contraction is observed, consider off-target effects. The parent compound, papaverine, has been shown to have complex effects that can vary with experimental conditions.[7][8]
Tissue Viability Issues Prolonged exposure to high concentrations of this compound or its vehicle could compromise tissue health. Ensure the physiological salt solution is properly oxygenated and maintained at the correct temperature. The viability of tissues can be assessed histologically after the experiment.
pH Changes in Buffer The addition of a compound stock solution, especially at high concentrations, can alter the pH of the physiological buffer, affecting muscle contractility. Check the pH of the buffer after adding the highest concentration of this compound and adjust if necessary.
Mechanical Artifacts Ensure that the tissue is mounted correctly in the organ bath and that the force transducer is properly calibrated. Spontaneous contractions or relaxation can sometimes be due to mechanical instability in the setup.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: this compound Potency (IC50) on Various Targets

TargetIC50Cell Line / SystemNotes
PDE4 Not specifiedHuman Polymorphonuclear (PMN) cellsThis compound is known to inhibit PDE4, but specific IC50 values are not consistently reported in the literature.
CDK5 ~11 µMA549 lung cancer cellsThis compound acts as an allosteric modulator of CDK5, inhibiting cell proliferation.[2]
hERG Channel Not specifiedHEK293 cellsThe parent compound, papaverine, blocks the hERG channel with an IC50 of ~0.58 µM.[9] this compound should be tested for similar activity.

Experimental Protocols & Methodologies

Protocol 1: Phosphodiesterase (PDE4) Inhibition Assay (Radiometric)

This protocol provides a general method to determine the in vitro potency of this compound against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • [³H]-cAMP (radiolabeled cyclic AMP)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Snake venom nucleotidase

  • Ion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, incubate the recombinant PDE4 enzyme with the various concentrations of this compound for 15-20 minutes at 30°C.

  • Initiate the enzymatic reaction by adding [³H]-cAMP to the mixture.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C. The reaction time should be within the linear range of the enzyme activity.

  • Terminate the reaction by boiling the plate for 2 minutes, then cool on ice.

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP into [³H]-adenosine. Incubate for 10 minutes at 30°C.

  • Separate the charged, unhydrolyzed [³H]-cAMP from the uncharged [³H]-adenosine by passing the mixture through an ion-exchange resin column.

  • Quantify the amount of [³H]-adenosine using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium in response to this compound.

Materials:

  • Cells plated on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells three times with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Place the dish on the microscope stage and acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.

  • Compound Addition: Add this compound at the desired concentration to the cells.

  • Data Acquisition: Record the change in fluorescence intensity over time. Images should be captured at regular intervals (e.g., every 2-5 seconds).

  • Data Analysis: Quantify the change in fluorescence intensity in individual cells or regions of interest. The data is often expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀).

Visualizations

Ethaverine_Signaling_Pathway cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx ↓ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->L_type_Ca_Channel Blocks PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes ATP ATP ATP->AC cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Contraction_Inhibition Inhibition of Contraction

Caption: Dual mechanism of this compound leading to smooth muscle relaxation.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Check Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Assay Review Assay Parameters (Controls, Reagents, Conditions) Check_Compound->Check_Assay No Sol_Stab_Issue Issue Identified: Precipitation/Degradation Check_Compound->Sol_Stab_Issue Yes Check_Off_Target Consider Off-Target Effects (e.g., CDK5, hERG, Cytotoxicity) Check_Assay->Check_Off_Target No Assay_Issue Issue Identified: Sub-optimal Conditions Check_Assay->Assay_Issue Yes Off_Target_Issue Potential Off-Target Effect Check_Off_Target->Off_Target_Issue Yes Action_Compound Action: Prepare Fresh Stock, Optimize Solvent/Buffer Sol_Stab_Issue->Action_Compound Action_Assay Action: Run Controls (Vehicle, +ve/-ve), Optimize Concentrations Assay_Issue->Action_Assay Action_Off_Target Action: Perform Dose-Response, Use Orthogonal Assay, Run Counter-Screen Off_Target_Issue->Action_Off_Target

Caption: Logical workflow for troubleshooting this compound experiments.

References

Optimizing fixation and permeabilization for in-cell westerns with ethaverine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization for In-Cell Western (ICW) assays, with a specific focus on studying the effects of ethaverine.

I. Frequently Asked Questions (FAQs)

Q1: What is an In-Cell Western and why use it to study this compound?

An In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in microplates. It allows for the measurement of protein levels and post-translational modifications directly within fixed and permeabilized cells, maintaining the cellular context.[1][2][3] This technique is advantageous over traditional Western blotting as it offers higher throughput, requires fewer cells, and eliminates the need for cell lysis and protein transfer.[2] ICW is particularly well-suited for studying the effects of drugs like this compound, a phosphodiesterase (PDE) inhibitor, as it can quantify changes in signaling pathways within the intact cell environment.[4][5][6]

Q2: How does this compound work and what signaling pathways can I investigate with an ICW?

This compound primarily functions by inhibiting phosphodiesterases (PDEs), enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5][6] This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream effectors like Protein Kinase A (PKA).[7][8] Consequently, you can use an ICW to measure the phosphorylation of downstream targets of PKA, such as the transcription factor CREB (cAMP response element-binding protein), to assess the cellular response to this compound.[8][9]

Q3: What are the critical steps for optimizing an In-Cell Western assay after this compound treatment?

Successful ICW assays after drug treatment require optimization of several key steps:

  • Cell Seeding and Treatment: Ensure a consistent and optimal cell density to achieve a linear signal range.[10]

  • Fixation: This step preserves cell morphology and protein localization. The choice of fixative can impact antigenicity.

  • Permeabilization: This allows antibodies to access intracellular targets. The type and concentration of the permeabilization agent are critical.[1]

  • Blocking: Minimizes non-specific antibody binding to reduce background signal.[10]

  • Antibody Concentrations: Titration of both primary and secondary antibodies is essential for achieving a good signal-to-noise ratio.

Q4: Which fixation method is best for my experiment?

The optimal fixation method depends on your target protein and the specific epitope recognized by your antibody. The two most common methods are:

  • Crosslinking Fixation (e.g., Formaldehyde): This method is good at preserving cell structure but may mask some epitopes.[1]

  • Solvent-Based Fixation (e.g., Methanol): This method dehydrates and precipitates proteins, and can also permeabilize the cells. It may be better for some antibodies, particularly those recognizing phospho-epitopes.[11]

It is highly recommended to test different fixation methods during assay development.

Q5: How do I choose the right permeabilization agent?

The choice of permeabilization agent depends on the location of your target protein.

  • Harsh Detergents (e.g., Triton™ X-100): These are suitable for accessing nuclear antigens as they can partially dissolve the nuclear membrane.

  • Milder Detergents (e.g., Saponin, Tween-20): These create pores in the plasma membrane without dissolving it, making them ideal for cytoplasmic or soluble nuclear antigens.[12][13][14]

II. Troubleshooting Guides

This section addresses common problems encountered during In-Cell Western assays, particularly when investigating the effects of this compound.

Problem Possible Cause Recommended Solution
High Background Inadequate blocking.Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking buffer.[10]
High antibody concentration.Titrate primary and secondary antibodies to determine the optimal concentration with the lowest background.[15]
Incomplete washing.Increase the number and duration of wash steps. Use a wash buffer with a mild detergent like Tween-20.[15]
Cell autofluorescence.If using a near-infrared detection system, this is less of an issue. For other systems, you may need to use a background-quenching agent.
Weak or No Signal Inefficient permeabilization.Optimize the permeabilization agent and incubation time. For nuclear targets, a stronger detergent like Triton™ X-100 may be necessary.[12]
Epitope masking by fixation.Try a different fixation method (e.g., switch from formaldehyde (B43269) to methanol).[11]
Low primary antibody concentration.Increase the concentration of the primary antibody or incubate overnight at 4°C.[15]
Low target protein expression.Ensure that your cell model expresses the target protein at a detectable level. You may need to stimulate the cells to induce expression or phosphorylation.
High Well-to-Well Variability Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with PBS to maintain humidity.
Cell detachment during washes.Be gentle during aspiration and dispensing of solutions. Add solutions to the side of the wells rather than directly onto the cell monolayer.
Unexpected Results with this compound This compound affecting cell health.Perform a cell viability assay (e.g., MTT or Trypan Blue) at the concentrations and incubation times used in your ICW to ensure the observed effects are not due to cytotoxicity.
Altered housekeeping protein expression.This compound or other drug treatments can potentially alter the expression of common housekeeping proteins used for normalization (e.g., actin, tubulin). It is crucial to validate the stability of your chosen normalization protein under your experimental conditions.

III. Experimental Protocols & Data Presentation

A. General Protocol for In-Cell Western after this compound Treatment

This protocol provides a general framework. Optimization of specific steps is highly recommended.

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-only controls.

  • Fixation (Choose one):

    • Formaldehyde Fixation: Gently remove the culture medium and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

    • Methanol (B129727) Fixation: Gently remove the culture medium and add 100 µL of ice-cold 100% methanol to each well. Incubate for 10 minutes at -20°C.

  • Permeabilization (If using formaldehyde fixation):

    • Wash wells twice with PBS.

    • Add 100 µL of permeabilization buffer (e.g., 0.1% Triton™ X-100 or 0.2% Tween-20 in PBS) and incubate for 15 minutes at room temperature.

  • Blocking: Wash wells three times with PBS containing 0.1% Tween-20. Add 150 µL of a suitable blocking buffer and incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary antibody diluted in antibody dilution buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells four times with PBS containing 0.1% Tween-20. Add 50 µL of the fluorescently labeled secondary antibody (and a cell normalization stain if used) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash wells four times with PBS containing 0.1% Tween-20. Remove the final wash and image the plate using a compatible fluorescence imaging system.

B. Data Presentation: Optimizing Fixation and Permeabilization

The following tables provide illustrative data on how to present the results from an optimization experiment. The goal is to find the condition that provides the highest signal-to-noise ratio.

Table 1: Effect of Fixation Method on Signal Intensity and Background

Fixation MethodTarget Signal (Phospho-CREB)Background SignalSignal-to-Noise Ratio
4% Formaldehyde850012007.1
100% Methanol1200015008.0

Table 2: Effect of Permeabilization Agent on Signal Intensity and Background (after Formaldehyde Fixation)

Permeabilization AgentTarget Signal (Phospho-CREB)Background SignalSignal-to-Noise Ratio
0.1% Triton™ X-100920013007.1
0.5% Saponin78009008.7
0.2% Tween-20830010507.9

IV. Visualizations

This compound Signaling Pathway

Ethaverine_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase AC->cAMP converts to GC->cGMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates CREB CREB PKA->CREB phosphorylates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation leads to pCREB Phospho-CREB Gene_Expression Gene Expression pCREB->Gene_Expression regulates

Caption: Signaling pathway of this compound as a PDE inhibitor.

In-Cell Western Experimental Workflow

ICW_Workflow cluster_plate Microplate cluster_analysis Data Acquisition & Analysis A1 Cell Seeding A2 This compound Treatment A1->A2 A3 Fixation A2->A3 A4 Permeabilization A3->A4 A8 Washing Steps A5 Blocking A4->A5 A6 Primary Antibody A5->A6 A7 Secondary Antibody & Normalization Stain A6->A7 B1 Image Acquisition A7->B1 B2 Quantification & Normalization B1->B2 B3 Data Analysis B2->B3

Caption: General experimental workflow for an In-Cell Western assay.

References

Validation & Comparative

A Comparative Guide to Ethaverine and Verapamil as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethaverine and verapamil (B1683045), two compounds recognized for their activity as calcium channel blockers. While verapamil is a well-established phenylalkylamine L-type calcium channel blocker, this compound, a papaverine (B1678415) derivative, presents a dual mechanism of action, inhibiting both L-type calcium channels and phosphodiesterase (PDE). This document synthesizes experimental data to offer an objective comparison of their pharmacological profiles, supported by detailed experimental methodologies and visual representations of key signaling pathways.

Mechanism of Action: A Tale of Two Inhibitors

Verapamil exerts its therapeutic effects, including the management of hypertension, angina, and supraventricular tachyarrhythmias, primarily through the blockade of voltage-dependent L-type calcium channels.[1] This inhibition reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation, and a decrease in myocardial contractility and heart rate.[1][2] Verapamil is considered a class-IV antiarrhythmic agent and binds to the α1 subunit of the L-type calcium channel.[3][4]

This compound , on the other hand, demonstrates a more complex mechanism of action. It not only inhibits L-type calcium channels, likely by binding to the same site as verapamil, but also acts as a phosphodiesterase (PDE) inhibitor, with a notable potency against PDE4.[1][3][5] Its calcium channel blocking activity contributes to the reduction of intracellular calcium, while its PDE inhibitory action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), further promoting smooth muscle relaxation.[1][6] This dual action suggests a broader range of potential therapeutic applications for this compound.

Quantitative Comparison of In Vitro Potency

The following tables summarize the available quantitative data for this compound and verapamil, focusing on their potency as L-type calcium channel blockers and, in the case of this compound, as a phosphodiesterase inhibitor. Direct comparison of IC50 values for smooth muscle relaxation should be interpreted with caution when different agonists are used to induce contraction.

Table 1: Inhibition of L-type Calcium Channels

ParameterThis compoundVerapamilTissue/Cell Type
Ki (inhibition of [3H]verapamil binding) 1-2 µM[3]Not ApplicableCardiac Sarcolemma
Ki (inhibition of [3H]nitrendipine binding) ~8.5 µM[3]Not Directly ReportedCardiac Sarcolemma
EC50 (reduction of channel open probability) ~1 µM[3]Not Directly ReportedPorcine Cardiac Muscle
IC50 (general range for L-type channel block) Not Widely Reported250 nM - 15.5 µM[7]Various

Table 2: Inhibition of Phosphodiesterase (PDE)

ParameterThis compoundVerapamil
Inhibitory Activity Potent PDE4 Inhibitor[1][5]Not a PDE inhibitor
IC50 (PDE4) 0.41 - 2.46 µM[5]Not Applicable

Signaling Pathways

The distinct mechanisms of this compound and verapamil are best understood by visualizing their respective signaling pathways.

cluster_verapamil Verapamil Signaling Pathway Verapamil Verapamil L_type_Ca_Channel_V L-type Ca²⁺ Channel Verapamil->L_type_Ca_Channel_V Binds to α1 subunit Ca_Influx_V Ca²⁺ Influx (Blocked) L_type_Ca_Channel_V->Ca_Influx_V Intracellular_Ca_V ↓ Intracellular [Ca²⁺] Ca_Influx_V->Intracellular_Ca_V Contraction_V Smooth Muscle Contraction (Inhibited) Intracellular_Ca_V->Contraction_V

Verapamil's mechanism of action.

cluster_this compound This compound's Dual Signaling Pathway cluster_ca Calcium Channel Blockade cluster_pde PDE Inhibition This compound This compound L_type_Ca_Channel_E L-type Ca²⁺ Channel This compound->L_type_Ca_Channel_E Binds PDE4 PDE4 This compound->PDE4 Inhibits Ca_Influx_E Ca²⁺ Influx (Blocked) L_type_Ca_Channel_E->Ca_Influx_E Intracellular_Ca_E ↓ Intracellular [Ca²⁺] Ca_Influx_E->Intracellular_Ca_E Relaxation Smooth Muscle Relaxation Intracellular_Ca_E->Relaxation cAMP_degradation cAMP Degradation (Inhibited) PDE4->cAMP_degradation cAMP_increase ↑ cAMP cAMP_degradation->cAMP_increase cAMP_increase->Relaxation

This compound's dual mechanism of action.

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This protocol is used to assess the vasorelaxant effects of compounds on isolated smooth muscle preparations, such as aortic rings.

Objective: To determine the concentration-response relationship for the relaxation of pre-contracted smooth muscle by this compound and verapamil.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.[8][9]

  • Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[8][10] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes. The viability of the endothelial layer is assessed by inducing a contraction with phenylephrine (B352888) (1 µM) followed by relaxation with acetylcholine (B1216132) (10 µM).

  • Contraction Induction: A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 60-80 mM KCl) to the organ bath.[2]

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, cumulative concentrations of this compound or verapamil are added to the bath. The relaxation response is recorded as a percentage of the pre-contraction induced by KCl.

  • Data Analysis: The IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

A Aorta Excision and Ring Preparation B Mounting in Organ Bath A->B C Equilibration and Viability Check B->C D Induce Contraction (e.g., KCl) C->D E Cumulative Addition of Test Compound D->E F Record Relaxation E->F G Data Analysis (IC50 Calculation) F->G

Workflow for isolated tissue bath assay.
Radioligand Binding Assay for L-type Calcium Channels

This assay is used to determine the binding affinity (Ki) of a compound to the L-type calcium channel.

Objective: To determine the Ki of this compound for the verapamil binding site on the L-type calcium channel.

Methodology:

  • Membrane Preparation: A membrane fraction rich in L-type calcium channels is prepared from a suitable tissue source, such as porcine cardiac sarcolemma.[3] The tissue is homogenized, and the membrane fraction is isolated by differential centrifugation.[11]

  • Binding Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the verapamil site (e.g., [³H]verapamil) and varying concentrations of the unlabeled competitor drug (this compound).[3][12] The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through.[11] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Bound Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A Prepare Membrane Fraction B Incubate with Radioligand & Competitor A->B C Separate Bound/ Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki D->E

Workflow for radioligand binding assay.

Conclusion

Verapamil is a well-characterized, selective L-type calcium channel blocker. Its mechanism of action is focused and has been extensively studied, making it a cornerstone in the treatment of various cardiovascular diseases. This compound, while also an L-type calcium channel blocker, possesses a dual mechanism that includes PDE inhibition. This broader pharmacological profile may offer therapeutic advantages in certain conditions where both pathways are relevant. The quantitative data presented here, particularly the direct competition for the verapamil binding site, confirms this compound's interaction with L-type calcium channels. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds. The experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of Ethaverine: Efficacy and Potency Against Other Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ethaverine, a synthetic derivative of papaverine (B1678415), against other common vasodilators. We will examine its efficacy and potency, supported by available experimental data, to offer an objective analysis for research and drug development applications. The focus is on its dual mechanism of action and how it compares to agents like its parent compound, papaverine, and the L-type calcium channel blocker, verapamil (B1683045).

Mechanism of Action: A Dual-Pronged Approach to Vasodilation

This compound induces smooth muscle relaxation and vasodilation through two primary signaling pathways.[1] It functions as both a phosphodiesterase (PDE) inhibitor and a blocker of L-type voltage-gated calcium channels.[1]

  • Phosphodiesterase (PDE) Inhibition : this compound is a potent inhibitor of phosphodiesterase 4 (PDE4). PDEs are enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in smooth muscle cells.[1] By inhibiting PDE4, this compound increases the intracellular concentration of cAMP. This rise in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation.[1]

  • L-Type Calcium Channel Blockade : Independent of its PDE-inhibiting activity, this compound directly blocks L-type calcium channels.[1][2] The influx of extracellular calcium through these channels is a critical trigger for smooth muscle contraction. By inhibiting this influx, this compound directly prevents the contractile process.[1] Studies have shown that this compound likely acts by binding to the verapamil binding sites on these channels.[2]

This dual mechanism distinguishes this compound from more selective agents. For instance, papaverine is known as a non-selective PDE inhibitor, while verapamil acts primarily as a selective L-type calcium channel blocker.

Ethaverine_Mechanism_of_Action cluster_Cell Vascular Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PKA Active PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 hydrolyzed by Relaxation Relaxation PKA->Relaxation promotes AMP AMP PDE4->AMP Ca_Channel L-type Ca2+ Channel Ca_Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction triggers Ethaverine_PDE This compound Ethaverine_PDE->PDE4 inhibits Ethaverine_Ca This compound Ethaverine_Ca->Ca_Channel blocks Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_Channel

This compound's dual mechanism: PDE4 inhibition and L-type calcium channel blockade.

Comparative Efficacy and Potency

Quantitative comparison of vasodilators is typically achieved by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays. Lower values indicate greater potency. The available data from various studies are summarized below.

Data Presentation: Potency of this compound and Comparators

The following tables compile quantitative data for this compound, papaverine, and verapamil from in vitro studies. It is important to note that direct head-to-head comparisons in a single study provide the most accurate assessment of relative potency; the data below are aggregated from different sources and experimental conditions may vary.

Table 1: this compound Potency on Mechanistic Targets

Parameter Value (µM) Target/System Reference
EC50 ~ 1 L-type Ca2+ Channel (Open Probability) [2]
IC50 0.41 - 2.46 Phosphodiesterase 4 (PDE4)
Ki 1 - 2 [3H]verapamil Binding Inhibition [2]

| Ki | ~ 8.5 | [3H]nitrendipine Binding Inhibition |[2] |

Table 2: Comparative Vasodilator Potency on Pre-contracted Aortic Rings

Vasodilator EC50 / IC50 (µM) Tissue Model Pre-contraction Agent Reference
Papaverine 0.7 Isolated Rat Aortic Rings Phenylephrine [3]
Verapamil See Note 1 Isolated Rat Aorta Phenylephrine [4]
Nitroglycerin 0.056 Isolated Rat Aortic Rings Phenylephrine [3]

| This compound | Data not available in reviewed literature | - | - | |

Note 1: A study comparing verapamil and papaverine on rat aorta noted that nitroglycerin was the most potent, followed by verapamil, and then papaverine, based on their log(EC50) values.[4] However, a specific EC50 value for verapamil from a directly comparable study was not available. Another study on rat aortic rings reported a diltiazem (B1670644) (another calcium channel blocker) EC50 of 21 µM.[3]

Based on the available data, this compound's potency in inhibiting its molecular targets (PDE4 and L-type calcium channels) is in the low micromolar range. Its parent compound, papaverine, demonstrates sub-micromolar potency in causing vasodilation of pre-contracted rat aorta.[3] While a direct EC50 for this compound-induced vasodilation is not available in the reviewed literature, its efficacy as a smooth muscle relaxant has been confirmed in multiple studies.[1]

Experimental Protocols

The standard method for assessing the efficacy and potency of vasoactive compounds is the ex vivo organ bath assay using isolated arterial rings.

Protocol: Ex Vivo Aortic Ring Vasoreactivity Assay

This protocol outlines the established methodology for studying vascular reactivity in isolated aortic rings from rats or rabbits.

1. Tissue Preparation:

  • The thoracic aorta is carefully dissected from a euthanized animal and placed in cold Krebs-Henseleit Solution (KHS).

  • Connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-4 mm in length.

  • For endothelium-dependent studies, care is taken to not damage the intimal surface. For endothelium-independent studies, the endothelium can be denuded by gently rubbing the inner surface.

2. Mounting and Equilibration:

  • Each aortic ring is mounted between two L-shaped stainless steel hooks within a jacketed organ bath containing KHS.

  • The bath is maintained at 37°C and continuously aerated with carbogen (B8564812) gas (95% O2 / 5% CO2).

  • The upper hook is connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes, with washes of fresh KHS every 15-20 minutes.

3. Viability and Pre-contraction:

  • The viability of the tissue is assessed by inducing a contraction with a depolarizing agent, such as 80 mM Potassium Chloride (KCl).

  • After washing out the KCl and allowing the tissue to return to baseline, a submaximal, stable contraction is induced using a vasoconstrictor like Phenylephrine (e.g., 10⁻⁶ M).[3]

4. Data Acquisition:

  • Once a stable contractile plateau is achieved, the test vasodilator (e.g., this compound, papaverine) is added to the organ bath in a cumulative manner, with increasing concentrations at set intervals.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

5. Data Analysis:

  • The recorded data are used to generate concentration-response curves.

  • The EC50 or IC50 value, representing the concentration of the drug that produces 50% of its maximal effect, is calculated from these curves to determine potency.

Experimental_Workflow A Tissue Isolation (e.g., Thoracic Aorta) B Aortic Ring Preparation (2-4 mm sections) A->B C Mounting in Organ Bath (37°C, Carbogen Gas) B->C D Equilibration (60-90 min under tension) C->D E Viability Check (e.g., 80 mM KCl) D->E F Pre-contraction (e.g., 1 µM Phenylephrine) E->F G Cumulative Addition of Vasodilator F->G H Record Relaxation Response G->H I Data Analysis (Concentration-Response Curve, EC50) H->I

Typical experimental workflow for assessing vasodilator potency.

Conclusion

This compound is a potent vasodilator that operates through a dual mechanism of phosphodiesterase 4 inhibition and L-type calcium channel blockade. This distinguishes it from more selective agents like verapamil (calcium channel blocker) and its parent compound papaverine (non-selective PDE inhibitor). Quantitative data on its direct molecular targets show activity in the low micromolar range. While direct comparative data on its vasorelaxant potency (EC50) against other vasodilators in standardized assays are limited in the available literature, its established mechanisms suggest it is an effective smooth muscle relaxant. The choice between this compound and other vasodilators in a research or clinical context will depend on the desired selectivity profile and the specific vascular bed or condition being targeted.

References

A Comparative Guide to Validated HPLC Methods for Ethaverine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of ethaverine hydrochloride. This compound, a synthetic analog of papaverine, is a phosphodiesterase inhibitor used as a vasodilator and antispasmodic. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This document outlines a specific HPLC-UV method, presenting its experimental protocol and performance data to aid researchers in the selection and implementation of a suitable analytical technique.

Experimental Protocols

A detailed methodology for a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound hydrochloride is presented below. This method is suitable for the purity analysis of this compound hydrochloride and the determination of related substances.[1]

Method 1: Reversed-Phase HPLC with UV Detection

This method employs a gradient elution on a C18 stationary phase with UV detection for the quantification of this compound hydrochloride.[1]

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard (CRS)

  • This compound Hydrochloride Sample

  • Acetonitrile (B52724) (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Hypersil Gold (C18), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 80% A, 20% B

    • 15-20 min: Gradient to 40% A, 60% B

    • 20-22 min: 40% A, 60% B

    • 22-23 min: Gradient to 80% A, 20% B

    • 23-30 min: 80% A, 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Run Time: 30 minutes.[1]

3. Preparation of Solutions:

  • Diluent: Methanol and Water (50:50, v/v).[1]

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound Hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.[1]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.[1]

  • Inject the diluent (blank) to ensure no interfering peaks are present.[1]

  • Inject the standard solution five times to check for system suitability.[1]

  • Inject the sample solution in duplicate.[1]

  • Calculate the purity of the sample using the area normalization method.[1]

Data Presentation: Method Performance

The following table summarizes the quantitative performance data for the described HPLC method for this compound quantification. The data presented is based on representative validation results.

Validation ParameterMethod 1: RP-HPLC-UV Performance Data
Linearity (Concentration Range) 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD for Repeatability) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
System Suitability Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
%RSD of Peak Areas (n=5)≤ 2.0%

Alternative Methodological Approaches

While a single detailed, validated method for this compound is presented, analysis of structurally similar compounds such as etravirine (B1671769), denaverine (B1201730), and mebeverine (B1676125) suggests alternative chromatographic conditions that could be adapted and validated for this compound quantification. These alternatives often involve variations in the mobile phase composition and the type of stationary phase.

For instance, a method for etravirine utilizes an isocratic separation with a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a 90:10 v/v ratio on a Zorbax Eclipse Plus C18 column.[2] Another approach for denaverine hydrochloride employs a mobile phase of disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (30:70 %v/v) with a Symmetry C18 column.[3] These examples highlight the flexibility in mobile phase selection, including the use of different buffering agents and pH levels, which can be optimized to achieve the desired separation and peak shape for this compound. The choice of a C18 column is common, but different brands and specifications can influence selectivity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationships of key method parameters.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh this compound CRS dissolve_std Dissolve in Diluent prep_std->dissolve_std prep_sample Weigh this compound Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample filter_std Filter Standard Solution (0.45 µm) dissolve_std->filter_std filter_sample Filter Sample Solution (0.45 µm) dissolve_sample->filter_sample equilibrate Equilibrate HPLC System filter_std->equilibrate filter_sample->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard (5x for SST) inject_blank->inject_std inject_sample Inject Sample (2x) inject_std->inject_sample check_sst Check System Suitability inject_sample->check_sst integrate_peaks Integrate Chromatographic Peaks check_sst->integrate_peaks calc_purity Calculate Purity integrate_peaks->calc_purity

Experimental workflow for HPLC analysis of this compound.

G cluster_params Key HPLC Method Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase (Water:Acetonitrile) Resolution Resolution & Selectivity MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime Column Stationary Phase (C18 Column) Column->Resolution PeakShape Peak Shape & Tailing Column->PeakShape FlowRate Flow Rate (1.0 mL/min) FlowRate->RetentionTime FlowRate->PeakShape Temperature Column Temperature (40°C) Temperature->RetentionTime Detection Detection (UV at 280 nm) Sensitivity Sensitivity (LOD/LOQ) Detection->Sensitivity

References

Ethaverine's Anticancer Effects: A Cross-Validation and Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the in-vitro anticancer effects of ethaverine, a smooth muscle relaxant, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's performance against its structural analog, papaverine (B1678415), and other phosphodiesterase (PDE) inhibitors. The experimental data summarized herein provides a foundation for further investigation into the therapeutic potential of this compound.

Comparative Analysis of Cytotoxicity

This compound and its related compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for this compound and comparable drugs in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Non-Small Cell Lung Cancer10.6 ± 5.4[1]
H1299Non-Small Cell Lung Cancer20.3 ± 7.3[2][1]
PC9Non-Small Cell Lung Cancer24.7 ± 7.6[2][1]
Papaverine A549Non-Small Cell Lung Cancer8 ± 3[2][1]
H1299Non-Small Cell Lung Cancer18.5 ± 3[2][1]
PC9Non-Small Cell Lung Cancer23.4 ± 2.4[2][1]
MDA-MB-231Breast CancerNot specified, but reduced cell growth to 56% at 150 µM[3][4]
DU145Prostate CancerNot specified, but reduced cell growth to 64% at 150 µM[3][4]
U87MGGlioblastomaNot specified, but inhibited cell proliferation[5]
T98GGlioblastomaNot specified, but inhibited cell proliferation[5]
Drotaverine HT-29Colorectal Carcinoma3.0[6]
Rolipram (B1679513) MCF-7Breast Cancer38[7]
MDA-MB-231Breast Cancer53[7]
Theophylline HeLaCervical CancerNot specified, but induced apoptosis[8][9]
MCF-7Breast CancerNot specified, but induced apoptosis[8][10][9]
Sildenafil HCT-116Colon Cancer190-271[11]
SW480Colon Cancer190-271[11]

Signaling Pathways and Mechanism of Action

This compound and papaverine are known to exert their effects through multiple signaling pathways. A primary mechanism is the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12][13] This, in turn, can activate Protein Kinase A (PKA), which has downstream effects on cell proliferation and survival.

Furthermore, recent studies have identified Cyclin-Dependent Kinase 5 (CDK5) as a novel target of this compound and papaverine in non-small cell lung cancer cells.[2][1][14] Inhibition of CDK5 by these compounds has been shown to suppress cancer cell proliferation and migration.[2][1][14] The tumor suppressor protein p53 also appears to play a role in the cellular response to these drugs, with the p53 status of the cell line influencing the inhibitory efficacy of this compound and papaverine.[2][1]

dot

Ethaverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PDE PDE This compound->PDE inhibits CDK5 CDK5 This compound->CDK5 inhibits cAMP cAMP PDE->cAMP degrades PKA PKA cAMP->PKA activates Apoptosis Apoptosis PKA->Apoptosis promotes p53 p53 CDK5->p53 regulates Proliferation_Migration Cell Proliferation & Migration CDK5->Proliferation_Migration promotes p53->Apoptosis promotes

Caption: this compound's multifaceted mechanism of action.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays used to evaluate the effects of this compound and other compounds on cancer cells.

dot

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_migration Cell Migration (Wound Healing Assay) cluster_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) Seed_Cells_V Seed Cells in 96-well plate Treat_V Treat with this compound/Drug Seed_Cells_V->Treat_V Add_MTT Add MTT Reagent Treat_V->Add_MTT Incubate_V Incubate Add_MTT->Incubate_V Add_Solubilizer Add Solubilization Solution Incubate_V->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Seed_Cells_M Seed Cells to Confluency Create_Wound Create Scratch/Wound Seed_Cells_M->Create_Wound Wash_Cells Wash to Remove Debris Create_Wound->Wash_Cells Add_Medium Add Experimental Medium +/- Drug Wash_Cells->Add_Medium Image_T0 Image at Time 0 Add_Medium->Image_T0 Incubate_M Incubate Image_T0->Incubate_M Image_Tx Image at Time X Incubate_M->Image_Tx Analyze_Closure Analyze Wound Closure Image_Tx->Analyze_Closure Harvest_Cells_C Harvest & Fix Cells Treat_RNase Treat with RNase Harvest_Cells_C->Treat_RNase Stain_PI Stain with Propidium (B1200493) Iodide Treat_RNase->Stain_PI Analyze_FCM Analyze by Flow Cytometry Stain_PI->Analyze_FCM

Caption: Standard workflows for in-vitro cancer cell assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the test compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at various time points thereafter (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess cell migration.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the desired compound for a specific duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • Propidium Iodide Staining: Add propidium iodide (PI) staining solution to the cell suspension. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The collective evidence suggests that this compound and related compounds hold promise as potential anticancer agents. Their ability to inhibit cell proliferation and migration in a variety of cancer cell lines, coupled with their multifaceted mechanism of action involving both PDE and CDK5 inhibition, warrants further preclinical and clinical investigation. The protocols and comparative data presented in this guide are intended to facilitate such research and contribute to the development of novel cancer therapies.

References

Ethaverine vs. Diltiazem: A Comparative Guide to their Effects on Cardiac L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of ethaverine and diltiazem (B1670644) on cardiac L-type calcium channels (LTCCs), also known as CaV1.2 channels. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two calcium channel blockers.

Introduction to this compound and Diltiazem

This compound is a papaverine (B1678415) derivative, historically used as a vasodilator for treating peripheral vascular diseases.[1] Its mechanism of action involves the inhibition of phosphodiesterases and, as emerging evidence suggests, a direct blockade of L-type calcium channels. Diltiazem is a well-established benzothiazepine (B8601423) calcium channel blocker widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[2][3] Both drugs exert their therapeutic effects by modulating the influx of calcium into cardiomyocytes, but their specific interactions with the L-type calcium channel exhibit distinct characteristics.

Mechanism of Action at the Cardiac L-type Calcium Channel

The cardiac L-type calcium channel is a voltage-gated ion channel crucial for initiating excitation-contraction coupling in the heart. The influx of Ca2+ through these channels triggers the release of a larger amount of Ca2+ from the sarcoplasmic reticulum, leading to myocyte contraction.

Diltiazem belongs to the class of non-dihydropyridine calcium channel blockers.[2][4] It exhibits a state-dependent binding mechanism, preferentially interacting with the open and inactivated states of the L-type calcium channel.[4] This results in a "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced at higher heart rates when the channels are more frequently in the open and inactivated states.[5] Diltiazem also demonstrates voltage-dependent blockade, with its potency increasing at more depolarized membrane potentials.[6]

This compound , structurally related to verapamil, is also believed to act by binding to the L-type calcium channel to inhibit channel activation.[1] Experimental evidence indicates that this compound reduces the channel open probability and causes a minor reduction in the unitary current amplitude of single open channels.[1] Radioligand binding assays have shown that this compound can inhibit the binding of [3H]diltiazem, suggesting an interaction with the benzothiazepine binding site on the channel.[1]

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the available quantitative data on the effects of this compound and diltiazem on cardiac L-type calcium channels. It is important to note that the experimental conditions under which these data were obtained may vary between studies, making direct comparisons challenging.

ParameterThis compoundDiltiazemExperimental Model
IC50 / EC50 ~1 µM (EC50 for reduction of channel open probability)[1]0.40 µM (IC50 for reduction of contractile force)[7]Porcine cardiac muscle (this compound)[1], Isolated myocardial strips (Diltiazem)[7]
Effect on Unitary Current ~20% reduction in amplitude[1]Not explicitly quantified in the provided results.Porcine cardiac muscle[1]
Binding Affinity (Ki) 1-2 µM (for inhibiting [3H]diltiazem binding)[1]N/ACardiac sarcolemma[1]
Voltage Dependence Not explicitly quantified in the provided results.Block is more pronounced at depolarized holding potentials.[6]Calf Purkinje fibers[6]
Frequency (Use) Dependence Not explicitly quantified in the provided results.Blockade increases with higher stimulation frequencies.[5]Anesthetized dogs[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channels in isolated cardiomyocytes.[8][9]

Objective: To measure the L-type calcium current (ICa,L) in the presence and absence of this compound or diltiazem to determine their inhibitory effects, voltage-dependence, and frequency-dependence.

Cell Preparation:

  • Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat, or rabbit).

Solutions:

  • External Solution (in mM): NaCl, CsCl, MgCl2, CaCl2, HEPES, and glucose. The pH is adjusted to 7.4 with CsOH. Tetrodotoxin (TTX) is often included to block Na+ channels.

  • Internal (Pipette) Solution (in mM): CsCl, MgATP, Na2GTP, EGTA, and HEPES. The pH is adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols:

  • For IC50 Determination:

    • Cells are held at a holding potential of -80 mV.

    • Depolarizing pulses to 0 mV or +10 mV for 200-300 ms (B15284909) are applied to elicit ICa,L.

    • Increasing concentrations of the test compound (this compound or diltiazem) are perfused, and the reduction in peak ICa,L is measured.

  • For Voltage-Dependence of Block:

    • The holding potential is varied (e.g., from -100 mV to -40 mV) to alter the proportion of channels in the resting and inactivated states.

    • Test pulses to a constant potential (e.g., 0 mV) are applied to measure the availability of channels for opening.

    • The effect of the drug on the steady-state inactivation curve is determined.

  • For Frequency-Dependence of Block:

    • A train of depolarizing pulses (e.g., to 0 mV for 200 ms) is applied at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz).

    • The progressive decline in the peak ICa,L during the pulse train in the presence of the drug indicates use-dependent block.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound and diltiazem to the L-type calcium channel.

Methodology:

  • Cardiac sarcolemmal vesicles are prepared.

  • The vesicles are incubated with a radiolabeled ligand (e.g., [3H]nitrendipine for the dihydropyridine (B1217469) site, [3H]diltiazem for the benzothiazepine site) in the presence of varying concentrations of the unlabeled competitor drug (this compound or diltiazem).

  • The amount of bound radioligand is measured, and the inhibition constant (Ki) is calculated.

Signaling Pathways and Logical Relationships

Signaling Pathway of L-type Calcium Channel in Cardiomyocytes

The following diagram illustrates the central role of the L-type calcium channel in cardiac excitation-contraction coupling and indicates the points of inhibition by this compound and diltiazem.

L_type_calcium_channel_pathway AP Action Potential (Depolarization) LTCC L-type Calcium Channel (CaV1.2) AP->LTCC Activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx RyR Ryanodine Receptor (RyR2) Ca_influx->RyR Triggers SR Sarcoplasmic Reticulum (SR) CICR Ca²⁺-Induced Ca²⁺ Release (CICR) RyR->CICR Ca_transient Increased Cytosolic Ca²⁺ (Ca²⁺ Transient) CICR->Ca_transient Contraction Myocyte Contraction Ca_transient->Contraction Initiates This compound This compound This compound->LTCC Inhibits Diltiazem Diltiazem Diltiazem->LTCC Inhibits

Cardiac Excitation-Contraction Coupling Pathway
Experimental Workflow for Comparing this compound and Diltiazem

The following diagram outlines the logical workflow for a comparative study of this compound and diltiazem on cardiac L-type calcium channels.

experimental_workflow start Start: Comparative Study cell_prep Isolate Cardiomyocytes start->cell_prep patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp binding_assay Radioligand Binding Assay cell_prep->binding_assay ic50 Determine IC₅₀ patch_clamp->ic50 voltage_dep Assess Voltage- Dependence patch_clamp->voltage_dep freq_dep Assess Frequency- Dependence patch_clamp->freq_dep analysis Data Analysis and Comparison ic50->analysis voltage_dep->analysis freq_dep->analysis ki Determine Ki binding_assay->ki ki->analysis This compound This compound This compound->patch_clamp This compound->binding_assay diltiazem Diltiazem diltiazem->patch_clamp diltiazem->binding_assay

Comparative Experimental Workflow

Conclusion

Both this compound and diltiazem inhibit cardiac L-type calcium channels, but their detailed mechanisms and electrophysiological profiles exhibit differences. Diltiazem is a well-characterized blocker with pronounced voltage- and frequency-dependent effects. This compound also demonstrates direct channel inhibition, primarily by reducing the channel's open probability. However, a comprehensive understanding of this compound's voltage- and frequency-dependent characteristics requires further investigation. The experimental protocols and comparative data presented in this guide provide a framework for future research aimed at elucidating the precise therapeutic potential and molecular interactions of these compounds.

References

Comparative analysis of ethaverine and nifedipine on vasodilation.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ethaverine and Nifedipine (B1678770) on Vasodilation

Introduction

This compound hydrochloride, a derivative of papaverine, and nifedipine, a dihydropyridine (B1217469), are both potent vasodilating agents used in the management of conditions characterized by vascular constriction.[1][2] While both drugs ultimately promote the relaxation of vascular smooth muscle, they achieve this through distinct molecular mechanisms. This compound functions through a dual mechanism involving phosphodiesterase (PDE) inhibition and L-type calcium channel blockade.[1][3] In contrast, nifedipine is a more selective agent, acting primarily as a calcium channel blocker.[4][5] This guide provides a comparative analysis of their vasodilatory effects, detailing their mechanisms of action, quantitative pharmacological data, and the experimental protocols used to derive this information, tailored for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The vasodilatory properties of this compound and nifedipine stem from their ability to reduce intracellular calcium (Ca²⁺) concentrations in vascular smooth muscle cells, albeit through different primary pathways.

This compound: The Dual-Action Vasodilator this compound's efficacy is rooted in a two-pronged approach:

  • Phosphodiesterase (PDE) Inhibition : Its principal mechanism is the inhibition of PDE enzymes, particularly the PDE4 isoform.[1][3] PDEs are responsible for degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting their breakdown, this compound increases intracellular levels of cAMP and cGMP, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] These kinases phosphorylate various downstream targets, which culminates in a decrease in intracellular Ca²⁺ and the inhibition of Myosin Light Chain Kinase (MLCK), the enzyme critical for muscle contraction.[3]

  • L-Type Calcium Channel Blockade : As a secondary mechanism, this compound directly blocks L-type voltage-gated calcium channels.[1][6] This action curtails the influx of extracellular calcium, which is a primary trigger for smooth muscle contraction.[1]

Nifedipine: The Selective Calcium Channel Antagonist Nifedipine is a dihydropyridine calcium channel blocker that exhibits high selectivity for L-type calcium channels in the smooth muscle cells lining blood vessels.[4][7] Its mechanism is direct and focused:

  • Inhibition of Calcium Influx : Nifedipine binds to L-type calcium channels, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle and cardiac muscle.[5][8] The contractile processes of these muscles are highly dependent on this extracellular calcium influx.[8]

  • Peripheral Arterial Vasodilation : By blocking calcium entry, nifedipine causes relaxation and dilation of peripheral arteries and arterioles.[4][8] This reduction in systemic vascular resistance is the primary means by which it lowers blood pressure.[4][9]

The following diagrams illustrate the distinct signaling pathways for each compound.

Ethaverine_Pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-Type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ethaverine_out This compound Ethaverine_out->L_type_Ca_Channel Blocks PDE Phosphodiesterase (PDE4) Ethaverine_out->PDE Inhibits cAMP_cGMP cAMP / cGMP Degradation PDE->cAMP_cGMP PKA_PKG PKA / PKG Activation PDE->PKA_PKG Leads to Increased cAMP/cGMP MLCK_inhibition MLCK Inhibition PKA_PKG->MLCK_inhibition Contraction_inhibition Inhibition of Contraction MLCK_inhibition->Contraction_inhibition Relaxation Vasodilation Contraction_inhibition->Relaxation Intra_Ca ↓ Intracellular [Ca²⁺] Intra_Ca->Contraction_inhibition

Caption: this compound's dual action on PDE and Ca²⁺ channels to induce vasodilation.

Nifedipine_Pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-Type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Nifedipine_out Nifedipine Nifedipine_out->L_type_Ca_Channel Blocks Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Contraction_inhibition Inhibition of Contraction Intra_Ca->Contraction_inhibition Relaxation Vasodilation Contraction_inhibition->Relaxation

Caption: Nifedipine selectively blocks L-type Ca²⁺ channels, causing vasodilation.

Quantitative Data Comparison

Direct comparative studies providing EC₅₀ or Kᵢ values for this compound and nifedipine under identical experimental conditions are scarce. However, data from individual studies allow for an indirect comparison of their potency and binding affinity.

ParameterThis compoundNifedipineExperimental Context
Primary Target Phosphodiesterase (PDE4), L-Type Ca²⁺ Channels[1][3]L-Type Ca²⁺ Channels[4][10]Molecular Target
EC₅₀ (Channel) ~1 µM[6]Not typically reported; potency measured by contraction inhibitionL-type Ca²⁺ channel open probability reduction (porcine cardiac muscle).[6]
IC₅₀ (Contraction) Data not available~0.083 µM (neurogenic twitch); >10 µM (noradrenaline-evoked)[11]Inhibition of contraction in isolated rat anococcygeus muscle.[11]
Kᵢ (Binding) ~8.5 µM (vs. [³H]nitrendipine)[6]Not directly applicable (is the reference type)Inhibition of dihydropyridine binding to cardiac sarcolemma.[6]
Maximal Inhibition Data not availableAchieved at 100 nM[12]Inhibition of high K⁺-induced contraction in rat aorta.[12]

Note: The data presented are from different studies using varied tissues and methodologies, and thus should be interpreted with caution.

Experimental Protocols

The quantitative data for vasodilatory agents are typically generated using standardized in vitro and in vivo models.

In Vitro Vasodilation Assessment (Isolated Tissue Bath)

This is a common method to assess the direct effect of a compound on vascular tissue.

  • Tissue Preparation : A segment of an artery (e.g., rat aorta or mesenteric artery) is excised from a euthanized animal and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The artery is cleaned of connective tissue and cut into rings of 2-4 mm in length.

  • Mounting : The arterial rings are mounted between two L-shaped hooks in an organ bath chamber filled with the physiological solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction : The rings are allowed to equilibrate under a resting tension for 60-90 minutes. They are then pre-contracted with a vasoconstricting agent, such as high potassium chloride (KCl) to induce depolarization-dependent contraction, or an agonist like norepinephrine (B1679862) or phenylephrine (B352888) to induce receptor-mediated contraction.[12]

  • Drug Administration : Once a stable contraction plateau is reached, cumulative concentrations of the vasodilator (this compound or nifedipine) are added to the bath. The resulting relaxation is recorded as a percentage of the pre-contraction tension.

  • Data Analysis : Dose-response curves are constructed, from which parameters like EC₅₀ (the concentration causing 50% of the maximal relaxation) and Eₘₐₓ (maximal relaxation) are calculated.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a drug to its target receptor or channel.

  • Membrane Preparation : A tissue source rich in the target channel (e.g., cardiac sarcolemma for L-type Ca²⁺ channels) is homogenized and centrifuged to isolate a membrane fraction.[6]

  • Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [³H]nitrendipine, a dihydropyridine that binds to L-type Ca²⁺ channels) and varying concentrations of the unlabeled competitor drug (e.g., this compound).[6]

  • Separation and Counting : The bound radioligand is separated from the unbound ligand via rapid filtration. The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a scintillation counter.[3]

  • Analysis : The data are used to calculate the IC₅₀ of the competitor drug (concentration that displaces 50% of the radiolabeled ligand), from which the Kᵢ (inhibition constant) can be derived.[6]

Experimental_Workflow A 1. Tissue Isolation (e.g., Rat Aorta) B 2. Preparation of Arterial Rings A->B C 3. Mounting in Organ Bath (Isometric Transducer) B->C D 4. Equilibration (Resting Tension) C->D E 5. Pre-contraction (e.g., with KCl or Norepinephrine) D->E F 6. Cumulative Addition of Vasodilator (this compound or Nifedipine) E->F G 7. Record Relaxation Response F->G H 8. Data Analysis (Dose-Response Curve, EC₅₀) G->H

Caption: Workflow for in vitro assessment of vasodilator drug performance.

Summary and Conclusion

This compound and nifedipine are both effective vasodilators that function by reducing intracellular calcium in vascular smooth muscle cells.

  • Nifedipine acts as a highly selective and potent L-type calcium channel blocker, making it a powerful arterial vasodilator.[4][13] Its mechanism is direct and focused on preventing the primary trigger for vasoconstriction.[8]

  • This compound employs a dual mechanism of action.[3] It not only blocks L-type calcium channels but also inhibits phosphodiesterase, thereby leveraging a separate signaling cascade (cAMP/cGMP) to promote relaxation.[1][3] This multifaceted approach ensures a robust reduction in the cellular machinery of contraction.[3]

The key distinction lies in this dual action. While nifedipine's selectivity makes it a cornerstone for conditions like hypertension and angina,[2] this compound's broader mechanism as both a PDE inhibitor and calcium channel blocker provides a different pharmacological profile that may be advantageous in specific clinical contexts requiring potent spasmolytic and vasodilating effects.[3][14] The choice between these agents in a drug development context would depend on the desired selectivity, potency, and the specific vascular bed being targeted.

References

Ethaverine's In Vivo Antispasmodic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of ethaverine against other prominent antispasmodic agents, including papaverine (B1678415), drotaverine, alverine (B1665750), and mebeverine (B1676125). The information is curated to assist researchers in evaluating the therapeutic potential of these compounds for smooth muscle spasticity.

Executive Summary

This compound, a derivative of papaverine, is a smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase (PDE) inhibition and calcium channel blockade.[1][2][3][4] While direct in vivo comparative studies with quantitative efficacy data are limited, this guide synthesizes available information on the mechanisms of action and provides a framework for understanding the relative therapeutic potential of these antispasmodics.

Mechanisms of Action: A Comparative Overview

The antispasmodic effects of this compound and its comparators stem from their interference with the cellular signaling pathways that govern smooth muscle contraction.

This compound: this compound induces smooth muscle relaxation through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE, particularly the PDE4 isoform, leading to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][4] This activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate downstream targets, resulting in decreased intracellular calcium levels and inhibition of myosin light chain kinase (MLCK), ultimately causing muscle relaxation.[1]

  • L-Type Calcium Channel Blockade: this compound directly blocks L-type voltage-gated calcium channels, reducing the influx of extracellular calcium required for muscle contraction.[3][4]

Papaverine: As the parent compound of this compound, papaverine also acts as a non-specific PDE inhibitor, increasing intracellular cAMP and cGMP levels.[5][6][7][8] It may also have some calcium channel blocking activity.[8][9]

Drotaverine: Structurally related to papaverine, drotaverine is a selective inhibitor of PDE4.[10][11][12][13] This selective action is thought to contribute to its potent antispasmodic effects with a favorable side-effect profile.[11][14] Some evidence also suggests a minor role as an L-type calcium channel blocker.[10]

Alverine: Alverine's mechanism is multifaceted. It is known to be a direct-acting smooth muscle relaxant that may involve the modulation of L-type calcium channels.[15][16][17] Additionally, it exhibits antagonist activity at the 5-HT1A receptor, which may contribute to its efficacy in conditions like irritable bowel syndrome (IBS).[18][19]

Mebeverine: Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gut.[20][21][22][23] Its mechanism is thought to involve the blockade of sodium channels and modulation of calcium channels, leading to a reduction in muscle cell excitability.[20][23] It is noted for its lack of systemic anticholinergic side effects.[23]

Signaling Pathway Diagrams

The following diagrams illustrate the primary mechanisms of action for each antispasmodic agent.

Ethaverine_Pathway cluster_cell Smooth Muscle Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits Ca_channels L-type Ca²⁺ Channels This compound->Ca_channels Blocks cAMP_cGMP cAMP/cGMP PDE4->cAMP_cGMP Degrades PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates Relaxation Relaxation PKA_PKG->Relaxation Ca_influx

Caption: this compound's dual mechanism of action.

Papaverine_Pathway cluster_cell Smooth Muscle Cell Papaverine Papaverine PDE PDE (non-selective) Papaverine->PDE Inhibits cAMP_cGMP cAMP/cGMP PDE->cAMP_cGMP Degrades Relaxation Relaxation cAMP_cGMP->Relaxation

Caption: Papaverine's primary mechanism of action.

Drotaverine_Pathway cluster_cell Smooth Muscle Cell Drotaverine Drotaverine PDE4 PDE4 (selective) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Relaxation Relaxation cAMP->Relaxation Alverine_Pathway cluster_cell Smooth Muscle Cell Alverine Alverine Ca_channels L-type Ca²⁺ Channels Alverine->Ca_channels Modulates Receptor_5HT1A 5-HT1A Receptor Alverine->Receptor_5HT1A Antagonizes Relaxation Relaxation Ca_channels->Relaxation Receptor_5HT1A->Relaxation Mebeverine_Pathway cluster_cell Smooth Muscle Cell Mebeverine Mebeverine Na_channels Na⁺ Channels Mebeverine->Na_channels Blocks Ca_channels Ca²⁺ Channels Mebeverine->Ca_channels Modulates Relaxation Relaxation Na_channels->Relaxation Ca_channels->Relaxation Charcoal_Meal_Workflow Start Start: Fasted Rodents Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Start->Drug_Admin Wait Wait for Drug Absorption Drug_Admin->Wait Charcoal_Admin Administer Charcoal Meal Wait->Charcoal_Admin Wait_Transit Allow for Intestinal Transit Charcoal_Admin->Wait_Transit Euthanize Euthanize Animal Wait_Transit->Euthanize Dissect Excise Small Intestine Euthanize->Dissect Measure Measure Charcoal Transit Distance and Total Intestinal Length Dissect->Measure Analyze Calculate % Transit Inhibition Measure->Analyze End End: Compare Efficacy Analyze->End

References

Ethaverine vs. Pitofenone: A Mechanistic Comparison of Two Spasmolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the mechanisms of action of ethaverine and pitofenone (B1678488), two potent smooth muscle relaxants. While both drugs achieve a similar therapeutic outcome—the alleviation of smooth muscle spasms—their underlying molecular pathways exhibit significant differences. Understanding these distinctions is crucial for targeted research and strategic drug development.

Overview of Mechanisms

This compound and pitofenone both induce smooth muscle relaxation, but their pharmacological profiles are distinct. This compound primarily acts as a phosphodiesterase (PDE) inhibitor, with secondary effects on calcium channels.[1][2][3] In contrast, pitofenone possesses a multifaceted mechanism, combining direct musculotropic (papaverine-like) effects with neurotropic (anticholinergic) actions and acetylcholinesterase (AChE) inhibition.[4][5][6]

Signaling Pathways and Molecular Interactions

This compound's principal mechanism is the inhibition of phosphodiesterase (PDE) enzymes.[1][7][8] This inhibition prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting accumulation of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[2] This cascade leads to the phosphorylation of various intracellular targets that ultimately decrease cytosolic calcium levels and inhibit the contractile machinery, causing smooth muscle relaxation.[2]

Additionally, studies have shown that this compound can directly inhibit L-type calcium channels, which contributes to its spasmolytic effect by reducing calcium influx into smooth muscle cells.[3]

Ethaverine_Pathway cluster_pde This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits cAMP_cGMP ↑ cAMP / cGMP PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG Ca_Reduction ↓ Intracellular Ca²⁺ PKA_PKG->Ca_Reduction Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Ca_Channel->Ca_Reduction Reduces Influx pde_in->pde_out

This compound's primary signaling pathway.

Pitofenone employs a more complex, multi-pronged approach to induce smooth muscle relaxation.[4]

  • Direct Musculotropic (Papaverine-like) Effect : Similar to papaverine, pitofenone acts directly on the smooth muscle. This effect is thought to involve PDE inhibition and modulation of calcium homeostasis, though specific quantitative data on these actions are less documented than for this compound.[4]

  • Neurotropic (Anticholinergic) Effect : Pitofenone is a potent antagonist of muscarinic receptors, particularly the M3 subtype found on smooth muscle cells.[4] By blocking the binding of acetylcholine (B1216132), it prevents the Gq/11-PLC-IP3 signaling cascade that leads to calcium release from the sarcoplasmic reticulum and subsequent muscle contraction.

  • Acetylcholinesterase (AChE) Inhibition : Pitofenone also inhibits AChE, the enzyme that degrades acetylcholine.[4][9][10] This action increases acetylcholine levels in the synapse, which appears counterintuitive to its spasmolytic goal. However, it is hypothesized that its potent antimuscarinic and direct musculotropic effects are predominant, overriding the consequences of AChE inhibition.[4]

Pitofenone_Pathway cluster_neuro Neurotropic Action Pitofenone Pitofenone M3_Receptor Muscarinic M3 Receptor Pitofenone->M3_Receptor Antagonizes Direct_Effect Direct Effect (PDE Inhibition / Ca²⁺ Modulation) Pitofenone->Direct_Effect AChE Acetylcholinesterase (AChE) Pitofenone->AChE Contraction_Signal Contraction Cascade (PLC → IP₃ → ↑ Ca²⁺) M3_Receptor->Contraction_Signal ACh Acetylcholine ACh->M3_Receptor Relaxation Smooth Muscle Relaxation Direct_Effect->Relaxation

Pitofenone's multi-target mechanism.

Quantitative Data Comparison

Direct comparative studies providing IC50 or Ki values for the primary spasmolytic actions of both drugs under identical conditions are limited. However, available data on their secondary targets offer insight into their distinct pharmacological profiles.

TargetAgentParameterValueSource Organism/SystemCitation
L-type Ca²⁺ Channel This compoundKi (for [³H]verapamil binding)1-2 µMCardiac Sarcolemma[3]
This compoundKi (for [³H]nitrendipine binding)~8.5 µMCardiac Sarcolemma[3]
This compoundEC50 (channel open probability)~1 µMCardiac Sarcolemma[3]
Acetylcholinesterase (AChE) PitofenoneKi36 µMBovine Erythrocytes[4][9][10]
PitofenoneKi45 µMElectric Eel[4][9][10]
Monoamine Oxidase (MAO) This compoundIC5025.5 µMMouse Brain[11][12]
This compoundKi11.9 µMMouse Brain[12]

Key Experimental Protocols

The spasmolytic activity of both this compound and pitofenone can be quantitatively assessed using an isolated organ bath setup. This in vitro method allows for the measurement of smooth muscle contractility in response to spasmogens and the relaxant effects of test compounds.

Objective: To assess and compare the direct spasmolytic and/or anticholinergic effects of this compound and pitofenone on isolated smooth muscle preparations (e.g., guinea pig ileum, rat aorta).

Methodology:

  • Tissue Preparation : A segment of smooth muscle tissue (e.g., guinea pig ileum) is carefully dissected and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).[13] The solution is maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Mounting : The tissue strip is mounted in an isolated organ bath chamber and connected to an isometric force transducer to record changes in muscle tension.[14]

  • Equilibration : The tissue is allowed to equilibrate under a stable resting tension for a defined period (e.g., 60 minutes).

  • Experimental Procedure :

    • Direct Spasmolytic Effect : The tissue is pre-contracted with a spasmogen like potassium chloride (KCl) or phenylephrine.[15] Once a stable contraction plateau is reached, cumulative concentrations of this compound or pitofenone are added to the bath to generate a concentration-response curve for relaxation.

    • Anticholinergic Effect (Primarily for Pitofenone) : Concentration-response curves to a muscarinic agonist (e.g., acetylcholine) are generated in the absence and presence of increasing concentrations of pitofenone.[16]

  • Data Analysis : The relaxant effect is expressed as a percentage of the pre-contraction, and IC50 values are calculated. For antagonism studies, a Schild plot analysis can determine the pA₂ value, quantifying the antagonist's potency.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Isolate Smooth Muscle (e.g., Guinea Pig Ileum) B 2. Mount Tissue in Organ Bath (Physiological Solution, 37°C) A->B C 3. Connect to Force Transducer B->C D 4. Equilibrate Under Tension C->D E 5. Induce Contraction (e.g., with KCl or Acetylcholine) D->E F 6. Add Cumulative Doses of This compound or Pitofenone E->F G 7. Record Relaxation Response F->G H 8. Generate Concentration- Response Curves G->H I 9. Calculate IC₅₀ Values for Comparison H->I

Workflow for isolated organ bath assay.

Conclusion and Future Directions

This compound and pitofenone, while both effective spasmolytics, operate through fundamentally different mechanistic frameworks. This compound's action is more focused, primarily targeting the PDE/cyclic nucleotide pathway with a secondary influence on L-type calcium channels.[1][3] Pitofenone exhibits a broader, multi-target profile, combining direct musculotropic actions with potent anticholinergic and AChE inhibitory effects.[4][17]

This mechanistic diversity has significant implications for drug development. This compound may be preferable where a specific, non-cholinergic pathway is desired, while pitofenone's multi-target action could offer broader efficacy in complex spasmodic conditions. The existing data highlights a clear need for direct, head-to-head quantitative studies under standardized conditions to fully delineate the relative potencies and efficacies of these two compounds. Future research should focus on generating comparative IC50 values for PDE inhibition and muscarinic receptor antagonism to provide a more complete picture for drug development professionals.

References

Unveiling the Vascular Potency of Ethaverine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ethaverine's vasodilatory effects, drawing upon available experimental data. This compound, a derivative of papaverine (B1678415), is recognized as a potent smooth muscle relaxant. Its efficacy in inducing vasodilation is attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) and blockade of L-type calcium channels.

While the direct comparative potency of this compound across different vascular beds is not extensively documented in publicly available literature, this guide synthesizes the existing data on its molecular mechanisms and provides the foundational knowledge for further investigation.

Quantitative Analysis of this compound's Mechanism of Action

This compound's vasodilatory properties stem from its ability to interfere with two key signaling pathways in vascular smooth muscle cells. The following table summarizes the available quantitative data on its inhibitory effects on phosphodiesterase and L-type calcium channels.

ParameterTargetValue Range/ValueCell Type/SystemReference
IC50 PDE40.41 - 2.46 µMRecombinant Human PDE4
EC50 (Channel Open Probability) L-type Calcium Channels~ 1 µMPorcine Cardiac Muscle[1]
Ki (Nitrendipine Binding) L-type Calcium Channels~ 8.5 µMPorcine Cardiac Sarcolemma[1]
Ki (Diltiazem/Verapamil Binding) L-type Calcium Channels1 - 2 µMPorcine Cardiac Sarcolemma[1]
Potency of this compound in Different Vascular Beds: A Qualitative Overview
Vascular BedObserved EffectType of StudyReference
Peripheral Arteries Significant increase in peripheral blood flow in patients with occlusive artery disease.Human Clinical Study[2]
Coronary Arteries Noted as a coronary vasodilator.Animal Study (comparative to papaverine)[3]

It is crucial to note that the absence of standardized comparative studies necessitates further research to definitively establish the potency hierarchy of this compound across the vascular system.

Signaling Pathways and Experimental Workflows

To understand the mechanisms and methodologies behind the study of this compound, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

Ethaverine_Signaling_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits LTypeCa L-type Ca2+ Channel This compound->LTypeCa Blocks cAMP cAMP ↑ PDE4->cAMP Degrades Ca_influx Ca2+ Influx ↓ LTypeCa->Ca_influx Mediates PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Vasodilation Ca_influx->Relaxation MLCK_inhibition Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK_inhibition MLCK_inhibition->Relaxation

This compound's dual mechanism of action for vasodilation.

Vasoreactivity_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Vascular Tissue (e.g., Aorta) A2 Clean and Cut into Rings A1->A2 B1 Mount Rings in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) A2->B1 B2 Equilibrate under Tension B1->B2 B3 Induce Contraction (e.g., Phenylephrine, KCl) B2->B3 B4 Cumulative Addition of this compound B3->B4 C1 Record Isometric Tension B4->C1 C2 Generate Concentration-Response Curve C1->C2 C3 Calculate EC50 Value C2->C3

Experimental workflow for ex vivo vasoreactivity assessment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other vasodilators.

Ex Vivo Aortic Ring Vasoreactivity Assay

This assay is a standard method for assessing the vasodilatory or vasoconstrictive properties of a compound on isolated blood vessels.

  • Objective: To determine the concentration-dependent effect of this compound on the contractility of isolated vascular rings.

  • Materials:

    • This compound hydrochloride

    • Krebs-Henseleit solution (or similar physiological salt solution)

    • A vasoconstrictor agent (e.g., phenylephrine, potassium chloride)

    • Isolated segments of an artery (e.g., thoracic aorta) from a laboratory animal

    • Organ bath system with isometric force transducers

    • Data acquisition system

  • Procedure:

    • Tissue Preparation: An artery is carefully excised from a euthanized animal and placed in cold, oxygenated Krebs-Henseleit solution. The artery is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

    • Mounting: The arterial rings are suspended between two hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

    • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The buffer is changed every 15-20 minutes.

    • Viability Test: The viability of the rings is confirmed by inducing a contraction with a high concentration of potassium chloride.

    • Pre-contraction: After a washout period, a stable submaximal contraction is induced using a vasoconstrictor like phenylephrine.

    • Cumulative Concentration-Response: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition until a maximal response is achieved.

    • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction. A concentration-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Patch-Clamp Electrophysiology for L-Type Calcium Channel Activity

This technique allows for the direct measurement of the effect of a compound on the activity of ion channels in single cells.

  • Objective: To determine the direct effect of this compound on the open probability of L-type voltage-gated calcium channels.

  • Materials:

    • Isolated vascular smooth muscle cells or a cell line expressing L-type calcium channels

    • Patch-clamp amplifier and data acquisition system

    • Micropipettes

    • Extracellular and intracellular recording solutions

    • This compound hydrochloride

  • Procedure:

    • Cell Preparation: Single vascular smooth muscle cells are isolated enzymatically, or a suitable cell line is cultured.

    • Pipette Formation: A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the cell membrane.

    • Seal Formation: A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

    • Recording Configuration: The whole-cell or single-channel configuration is established. For studying channel activity, the inside-out or outside-out patch configuration is often used.

    • Voltage Clamp: The membrane potential is clamped at a holding potential where the channels are predominantly closed. Depolarizing voltage steps are applied to activate the L-type calcium channels, and the resulting ionic currents are recorded.

    • Drug Application: this compound is applied to the extracellular or intracellular side of the membrane at various concentrations.

    • Data Analysis: The effect of this compound on the channel's open probability, current amplitude, and gating kinetics is analyzed to determine its inhibitory characteristics, including the EC50.[1]

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of PDE enzymes.

  • Objective: To quantify the inhibitory potency (IC50) of this compound against specific PDE isoforms, such as PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme

    • Cyclic AMP (cAMP) as a substrate

    • This compound hydrochloride

    • A detection system to measure the product of the enzymatic reaction (AMP)

  • Procedure:

    • Reaction Setup: The PDE4 enzyme is incubated with its substrate, cAMP, in a suitable buffer.

    • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

    • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

    • Reaction Termination: The enzymatic reaction is stopped.

    • Product Detection: The amount of AMP produced is quantified using various methods, such as fluorescence polarization, scintillation proximity assay, or chromatography.

    • Data Analysis: The percentage of PDE4 inhibition is calculated for each this compound concentration. An inhibition curve is plotted, and the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) is determined.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ethaverine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ethaverine, a synthetic analog of papaverine, requires meticulous handling and disposal to mitigate risks to human health and aquatic ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards.

Hazard Profile of this compound

This compound hydrochloride is classified as harmful if swallowed and is recognized as being very toxic to aquatic life.[1] It is imperative that this chemical not be released into the environment.[1] Disposal through sink drains or in regular trash is strictly prohibited.[1] Adherence to local, regional, national, and international regulations is mandatory for all disposal procedures.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral), Category 4GHS07WarningH302: Harmful if swallowed
Acute Aquatic Hazard, Category 1GHS09WarningH400: Very toxic to aquatic life

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with other pharmaceutical waste, is regulated by multiple agencies, including the Environmental Protection Agency (EPA).[2][3] The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is crucial to wear appropriate PPE to prevent accidental exposure.[4]

  • Gloves: Use impervious, chemical-resistant gloves.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to protect clothing.

  • Respiratory Protection: Handle in a well-ventilated area. If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]

2. Waste Segregation and Collection: Proper segregation is key to compliant hazardous waste management.

  • Designated Waste Container: All this compound waste, including the pure substance, contaminated labware (e.g., pipette tips, weighing boats), and materials from spill cleanups, must be collected in a designated hazardous waste container.[1]

  • Container Type: The container must be sturdy, leak-proof, and have a secure seal.[1] It should be clearly labeled as "Hazardous Waste" and specify the contents (this compound).

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals.[1]

3. Disposal Pathway: Never dispose of this compound down the drain or in the regular trash.[1]

  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste container by a licensed disposal company. These companies are equipped to handle and treat chemical waste in accordance with regulations. One common method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[3]

  • Follow Institutional Procedures: Adhere to your institution's specific hazardous waste management program and guidelines.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Ethaverine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for handling Ethaverine hydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is also recognized as being very toxic to aquatic life.[2] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesImpervious, powder-free nitrile gloves. Consider double-gloving.[2][3]Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.[3]
Eye Protection Safety goggles or face shieldANSI Z87.1-compliant safety goggles. A face shield should be worn when there is a risk of splashing.[2]Protects eyes from dust particles and splashes.
Body Protection Laboratory coatStandard, long-sleeved lab coat to protect clothing.[2][4]Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation.[4]Minimizes inhalation of airborne particles.

Operational and Disposal Plans

A step-by-step approach to handling, storage, and disposal is critical for safety and compliance.

Handling and Storage:

  • Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[4]

  • Work Area: Always handle this compound hydrochloride in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Hygiene: Wash hands thoroughly after handling the compound.[4][5] Do not eat, drink, or smoke in the designated work area.[4][5]

  • Storage: Store the compound in a cool, dry place in a tightly sealed, original container, protected from light.[6]

Disposal Plan:

This compound hydrochloride and any contaminated materials must be disposed of as chemical waste in accordance with all local, regional, and national environmental regulations.[2][4][5]

  • Waste Collection: All waste materials, including contaminated gloves, wipes, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound Hydrochloride."[4]

  • Prohibited Disposal: Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response Workflow:

In the event of a spill, follow the established procedure to ensure safety and proper cleanup.

Spill_Response_Workflow This compound Spill Response Workflow A Alert personnel and evacuate immediate area B Don appropriate PPE (double gloves, gown, eye protection, respirator) A->B C Contain the spill with absorbent material B->C D For a powder spill, gently cover with a wet absorbent mat C->D Powder E For a liquid spill, use absorbent pads C->E Liquid F Collect absorbed material and any broken glass with a scoop and scraper D->F E->F G Place all contaminated materials into a labeled hazardous waste container F->G H Clean the spill area with soap and water G->H I Dispose of all cleaning materials as hazardous waste H->I J Remove PPE and wash hands thoroughly I->J

Caption: Workflow for managing an this compound spill.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing.[7] Flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air immediately.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[9] If the person is conscious, rinse their mouth with water and have them drink a small amount of water or milk.[2] Seek immediate medical attention and show the SDS to the medical professional.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethaverine
Reactant of Route 2
Reactant of Route 2
Ethaverine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。